molecular formula C8H9BrN2O B1592609 5-Bromo-N-ethylpicolinamide CAS No. 845305-88-6

5-Bromo-N-ethylpicolinamide

Cat. No.: B1592609
CAS No.: 845305-88-6
M. Wt: 229.07 g/mol
InChI Key: RVMCYHHRHDNMIM-UHFFFAOYSA-N
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Description

N-Ethyl 5-bromopicolinamide>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-ethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMCYHHRHDNMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628489
Record name 5-Bromo-N-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845305-88-6
Record name 5-Bromo-N-ethylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N-ethylpicolinamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-ethylpicolinamide is a halogenated derivative of the picolinamide scaffold, a class of compounds that has garnered significant interest in medicinal chemistry and drug discovery. The picolinamide core, a pyridine ring with a carboxamide substituent at the 2-position, is a versatile pharmacophore found in a range of biologically active molecules. The introduction of a bromine atom at the 5-position and an N-ethyl group on the amide can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its biological activity. Picolinamides have been investigated for a variety of therapeutic applications, including as antifungal, antibacterial, and enzyme inhibitory agents[1]. This guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an N-ethylcarboxamide group at the 2-position.

Systematic (IUPAC) Name: 5-bromo-N-ethylpyridine-2-carboxamide

Molecular Formula: C₈H₉BrN₂O

Molecular Weight: 229.08 g/mol

CAS Number: 845305-88-6

Canonical SMILES: CCNC(=O)c1ccc(Br)cn1

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, other values may be predicted or inferred from structurally similar compounds due to a lack of comprehensive experimental data in the public domain.

PropertyValueSource/Comment
Molecular Formula C₈H₉BrN₂O-
Molecular Weight 229.08 g/mol -
Appearance SolidFluorochem
Melting Point 76-77 °CPredicted for the N-methyl analog[2]
Boiling Point 346.8 °C at 760 mmHgPredicted for the N-methyl analog[2]
Solubility Insoluble in water[3]Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF.
pKa 13.54 ± 0.46Predicted for the N-methyl analog[2]
LogP 1.59Predicted for the N-methyl analog[2]

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a standard amide coupling reaction between 5-bromopicolinic acid and ethylamine. This reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Synthesis_Workflow starting_material 5-Bromopicolinic Acid + Ethylamine activation Carboxylic Acid Activation (e.g., SOCl₂, HATU) starting_material->activation Reagents coupling Amide Bond Formation activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology (Representative)

This protocol is a representative procedure based on common amide coupling methodologies and may require optimization.

  • Carboxylic Acid Activation: To a solution of 5-bromopicolinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 2.0 eq). Alternatively, the acid can be converted to the acid chloride by refluxing with thionyl chloride.

  • Amine Addition: To the activated carboxylic acid solution, add ethylamine (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Pyridine Protons: Three signals in the aromatic region (typically δ 7.5-8.5 ppm). The proton at the 6-position is expected to be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 3-position a doublet. The coupling constants will be indicative of their positions relative to the nitrogen and bromine atoms.

  • Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) adjacent to the nitrogen (typically δ 3.3-3.6 ppm) and a triplet for the terminal methyl protons (-CH₃) (typically δ 1.1-1.3 ppm).

  • Amide Proton: A broad singlet or triplet for the N-H proton (typically δ 8.0-9.0 ppm), which may exchange with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal in the downfield region (typically δ 163-168 ppm).

  • Pyridine Carbons: Five distinct signals in the aromatic region (typically δ 120-155 ppm). The carbon bearing the bromine atom will be shifted downfield.

  • Ethyl Group Carbons: Two signals in the aliphatic region, one for the methylene carbon (-CH₂-) (typically δ 35-45 ppm) and one for the methyl carbon (-CH₃) (typically δ 14-16 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.

  • C-N Stretch: A band in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H and C=C/C=N Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

  • C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 228 and an M+2 peak of similar intensity at m/z 230, which is characteristic of a compound containing one bromine atom.

  • Fragmentation: Common fragmentation pathways for picolinamides include cleavage of the amide bond, leading to fragments corresponding to the picolinoyl cation and the ethylamine radical cation.

Potential Biological Activity and Mechanism of Action

While specific studies on this compound are limited, the broader class of picolinamides and halopicolinamides has demonstrated promising biological activities.

Antifungal Activity: Picolinamide derivatives have been identified as having antifungal properties[1]. The mechanism of action for some picolinamides involves the inhibition of Sec14p, a crucial phosphatidylinositol/phosphatidylcholine transfer protein in fungi[1]. By binding to the lipid-binding pocket of Sec14p, these compounds disrupt lipid homeostasis, which is essential for fungal cell growth and viability. The presence of a halogen atom can enhance the antifungal potency.

Antibacterial Activity: Certain picolinamides have also shown antibacterial activity. The precise mechanism can vary, but potential targets include essential bacterial enzymes or processes like cell wall synthesis or DNA replication. The halogen substituent can influence the spectrum of activity and potency against different bacterial strains.

Further research is required to elucidate the specific biological targets and mechanism of action of this compound.

Conclusion

This compound is a synthetically accessible derivative of the versatile picolinamide scaffold. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a robust, albeit representative, synthetic protocol. While experimental data for this specific molecule is not extensively documented, predictions based on analogous compounds provide a strong foundation for its characterization. The potential for biological activity, particularly as an antifungal or antibacterial agent, warrants further investigation and positions this compound as a compound of interest for drug discovery and development programs.

References

  • Wiley-VCH. (2007). Supporting Information. Angewandte Chemie International Edition, 46(30), 5712-5715. [Link]
  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
  • Manufacturer supply top purity N-Methyl 5-bromopicolinamide 845305-87-5 with GMP standards. (n.d.). LookChem. [Link]
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  • Ritter, C., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ACS Chemical Biology, 13(5), 1294–1303. [Link]
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  • Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. [Link]
  • 5-Bromo-N-methylpicolinamide | CAS 845305-87-5. (n.d.). American Elements. [Link]
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  • Sundaraganesan, N., Ilakiamani, S., & Saleem, H. (2005). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(13-14), 2995–3001. [Link]
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  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024). Molbank, 2024(4), M1941. [Link]
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  • Ethyl 5-bromopicolin
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5-Bromo-N-ethylpicolinamide CAS number 845305-88-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-N-ethylpicolinamide (CAS: 845305-88-6): A Key Intermediate in Medicinal Chemistry

Abstract

This compound, identified by CAS number 845305-88-6, is a halogenated pyridine derivative that serves as a crucial building block in contemporary chemical research and drug discovery. While not an end-product therapeutic itself, its structural features—a picolinamide core, a reactive bromine atom, and an N-ethyl group—make it a versatile intermediate for synthesizing complex molecules with significant pharmacological potential. The picolinamide scaffold is a well-established pharmacophore found in a range of biologically active agents, including kinase inhibitors and antimicrobials. The bromine atom at the 5-position provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, enabling the generation of diverse chemical libraries. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthetic methodology, anticipated analytical characterization, and its demonstrated applications as a precursor in the development of advanced diagnostic and therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound at room temperature.[1] Its structure is defined by a pyridine ring substituted at the 2-position with an N-ethylcarboxamide group and at the 5-position with a bromine atom.[2] This combination of a heteroaromatic ring, an amide linker, and a halogen functional group imparts a specific set of properties that are highly valuable for synthetic manipulation.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 845305-88-6[1][3]
IUPAC Name 5-bromo-N-ethylpyridine-2-carboxamide[1]
Molecular Formula C₈H₉BrN₂O[1][4]
Molecular Weight 229.07 g/mol [4][5]
Canonical SMILES CCNC(=O)C1=CC=C(Br)C=N1[1]
InChI Key RVMCYHHRHDNMIM-UHFFFAOYSA-N[1]
Synonyms 5-Bromo-pyridine-2-carboxylic acid ethylamide[2]

Table 2: Computed Physicochemical Properties (Note: These values are computationally derived based on related structures and serve as estimations.)

PropertyValueSource (Analog)
XLogP3 1.6[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 2[6]
Topological Polar Surface Area 39.2 Ų[6]

The Picolinamide Scaffold in Drug Discovery

The picolinamide moiety is a privileged scaffold in medicinal chemistry. Its ability to engage in hydrogen bonding and its rigid, planar structure allow it to serve as an effective recognition element for various biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes, while the amide group provides both hydrogen bond donor and acceptor capabilities.

Researchers have successfully developed picolinamide derivatives as potent inhibitors of critical enzymes in disease pathways. For example, novel picolinamides have been synthesized and shown to act as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors for anticancer applications and as potential antitumor agents by inhibiting Aurora-B kinase.[7][8] Furthermore, the scaffold is the basis for various antimicrobial and antifungal agents.[9]

cluster_0 Picolinamide Core cluster_1 Key Structural Features Picolinamide Picolinamide Scaffold Pyridine Pyridine Ring (H-bond acceptor, coordination site) Picolinamide->Pyridine Contains Amide Amide Linker (H-bond donor/acceptor, structural rigidity) Picolinamide->Amide Contains Substituents Substitution Points (R) (Modulate properties: solubility, potency, selectivity, metabolism) Picolinamide->Substituents Allows for

The Picolinamide scaffold and its key features for drug design.

Synthesis and Purification

The most direct and logical approach to synthesizing this compound is through a standard amide coupling reaction. This involves forming the amide bond between a carboxylic acid (or an activated derivative) and an amine.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule occurs at the amide C-N bond. This reveals two readily available starting materials: 5-bromopicolinic acid and ethylamine . This is a robust and field-proven strategy for amide synthesis.

retrosynthesis target This compound (Target Molecule) disconnect Amide C-N Disconnection target->disconnect intermediates 5-Bromopicolinic Acid + Ethylamine disconnect->intermediates

Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol

This protocol is based on established amide coupling methodologies, similar to those used for synthesizing related picolinamides.[10] The causality for using a coupling agent is to activate the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Anhydrous DMF is chosen as the solvent for its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents.

Materials:

  • 5-Bromopicolinic acid

  • Ethylamine (e.g., as a 2M solution in THF or as ethylamine hydrochloride with an additional equivalent of base)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (e.g., TSTU, EDC/HOBt).

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base.

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine.

  • Anhydrous magnesium sulfate (MgSO₄).

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the coupling agent HATU (1.1 eq) and the base DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the activated ester in situ.

  • Amine Addition: Slowly add ethylamine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Quenching & Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any remaining acid and HATU byproducts) and brine (to remove water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Synthesis and Purification Workflow

The entire process from starting materials to the final, purified product can be visualized as a linear workflow.

workflow start Starting Materials: 5-Bromopicolinic Acid Ethylamine reaction Amide Coupling (HATU, DIPEA, DMF) Room Temperature, 2-4h start->reaction workup Aqueous Work-up (EtOAc Extraction, NaHCO₃/Brine Wash) reaction->workup purification Purification (Silica Gel Column Chromatography) workup->purification product Pure this compound purification->product

Workflow for the synthesis and purification of the title compound.

Anticipated Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques. Based on its structure, the following spectral data can be anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to each unique proton environment. We would expect to see three signals in the aromatic region for the pyridine ring protons, a quartet and a triplet for the ethyl group (CH₂ and CH₃, respectively), and a broad singlet for the amide N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal 8 distinct carbon signals: five for the aromatic pyridine ring, one for the amide carbonyl carbon, and two for the aliphatic ethyl group.

  • MS (Mass Spectrometry): The mass spectrum will be crucial for confirming the molecular weight. A key diagnostic feature will be the isotopic pattern for the molecular ion [M]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), two peaks of nearly equal intensity will be observed at m/z 228 and 230.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (a strong band around 1650-1680 cm⁻¹), and C-Br stretching in the fingerprint region.

Applications in Medicinal Chemistry and Research

The primary value of this compound lies in its utility as a versatile intermediate for creating more elaborate molecules.

Precursor for Radiolabeled Imaging Agents

A compelling application for this structural class is in the synthesis of Positron Emission Tomography (PET) tracers. A closely related analog, 5-bromo-N-(2-(dimethylamino)ethyl)picolinamide, serves as the direct precursor for [¹⁸F]DMPY2, a radiotracer for diagnosing malignant melanoma.[10] The synthesis involves a nucleophilic aromatic substitution (SₙAr) reaction where the bromo-substituent is displaced by radioactive [¹⁸F]fluoride. This highlights the role of the 5-bromo group as an effective leaving group for radiofluorination.

pet_tracer Precursor 5-Bromopicolinamide Derivative (Precursor) Reaction Nucleophilic Aromatic Substitution (SₙAr) Precursor->Reaction Fluoride [¹⁸F]Fluoride (K¹⁸F, K₂₂₂) Fluoride->Reaction Product [¹⁸F]Fluoropicolinamide Derivative (PET Tracer for Melanoma Imaging) Reaction->Product

Conversion of a 5-bromopicolinamide precursor to a PET tracer.
Scaffold for Library Synthesis via Cross-Coupling

The bromine atom on the pyridine ring is a prime functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.[11] By reacting this compound with a library of boronic acids (in a Suzuki coupling), for instance, researchers can rapidly generate a large array of novel compounds. This parallel synthesis approach is fundamental to modern lead discovery, allowing for the efficient exploration of the structure-activity relationship (SAR) around the picolinamide core to identify new drug candidates.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While specific toxicity data is not available, data from related bromo-aromatic compounds and general safety principles should be strictly followed.

  • Hazards: Assumed to be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12][13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage under an inert atmosphere is recommended.

Conclusion

This compound (CAS 845305-88-6) represents more than just a catalog chemical; it is a strategically designed building block that leverages the proven pharmacological relevance of the picolinamide scaffold. Its true value is realized in its potential for synthetic diversification. The presence of a modifiable N-ethyl amide and a reactive bromine handle makes it an ideal starting point for constructing novel compound libraries and for synthesizing targeted molecules like PET imaging agents. For researchers and scientists in drug development, this compound is a valuable tool for accessing new chemical space in the quest for next-generation therapeutics and diagnostics.

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A Technical Guide to 5-bromo-N-ethylpyridine-2-carboxamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-bromo-N-ethylpyridine-2-carboxamide is a halogenated heterocyclic compound of significant interest within medicinal chemistry and drug development. Its structure, featuring a pyridine core, a carboxamide linker, and a bromine substituent, provides a versatile scaffold for developing novel therapeutic agents. The pyridine ring serves as a bioisostere for phenyl groups but with altered electronic properties and the ability to act as a hydrogen bond acceptor, enhancing solubility and target engagement. The carboxamide group is a critical pharmacophoric element, capable of forming multiple hydrogen bonds, which is crucial for molecular recognition in biological systems[1]. The bromine atom offers a site for further chemical modification, such as cross-coupling reactions, and can form halogen bonds, contributing to binding affinity. This guide provides an in-depth analysis of the compound's chemical properties, a validated synthesis protocol, and an exploration of its potential applications as a key building block in the development of targeted therapeutics.

Nomenclature and Chemical Structure

The compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

  • IUPAC Name: 5-bromo-N-ethylpyridine-2-carboxamide[1].

  • Synonyms: N-Ethyl 5-bromopicolinamide, 5-Bromo-pyridine-2-carboxylic acid ethylamide[1].

  • CAS Number: 845305-88-6[1].

The structure consists of a pyridine ring substituted at the 2-position with an N-ethylcarboxamide group and at the 5-position with a bromine atom. The carboxamide linkage is fundamental to its ability to interact with biological targets, while the bromine atom provides a vector for synthetic elaboration or can participate directly in ligand-receptor interactions[1].

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of a compound is foundational to its application in research and development. The following table summarizes the key identifiers and properties for 5-bromo-N-ethylpyridine-2-carboxamide.

PropertyValueSource
Molecular Formula C₈H₉BrN₂O[1]
Molecular Weight 229.07 g/mol [1]
Canonical SMILES CCNC(=O)c1ccc(cn1)Br[1]
InChI Key InChI=1S/C8H9BrN2O/c1-2-10-8(12)7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H,10,12)[1]
Appearance White to light yellow crystalline powder (predicted)N/A
Solubility Predicted to be soluble in DMSO and DMF, with low solubility in water[2].[2]
XLogP3 1.8 (Predicted)N/A
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a quartet around 3.4-3.5 ppm and a triplet around 1.2-1.3 ppm), three aromatic protons on the pyridine ring in the range of 7.5-8.8 ppm, and a broad singlet for the amide proton (NH) which may exchange with D₂O[3][4].

  • ¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbon (C=O) around 164-168 ppm, aromatic carbons of the pyridine ring between 120-150 ppm, and the two carbons of the ethyl group in the aliphatic region[5].

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide group (around 1650-1680 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), and C-H stretches in the aromatic and aliphatic regions[5][6].

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic pair of molecular ion peaks [M]+ and [M+2]+ with nearly equal intensity, which is the isotopic signature of a single bromine atom[5].

Synthesis and Manufacturing Protocol

The synthesis of 5-bromo-N-ethylpyridine-2-carboxamide is reliably achieved through an amide coupling reaction. The following protocol is a robust, self-validating method starting from commercially available 5-bromopicolinic acid.

Objective: To synthesize 5-bromo-N-ethylpyridine-2-carboxamide from 5-bromopicolinic acid and ethylamine.

Causality: This method employs 1,1'-Carbonyldiimidazole (CDI) as a coupling agent. CDI is chosen for its high efficiency and the benign nature of its byproducts (imidazole and CO₂), which simplifies purification compared to carbodiimide-based methods that produce urea byproducts. The reaction proceeds via an activated acyl-imidazolide intermediate, which is highly reactive towards nucleophilic attack by ethylamine.

Materials:

  • 5-Bromopicolinic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Ethylamine solution (e.g., 2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 5-bromopicolinic acid (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Add CDI (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Gas evolution (CO₂) should be observed. The formation of the acyl-imidazolide intermediate can be monitored by TLC or LC-MS.

  • Amide Formation: Cool the reaction mixture back to 0 °C. Add the ethylamine solution (1.2 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-bromo-N-ethylpyridine-2-carboxamide.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.

G Start 5-Bromopicolinic Acid Reagent1 CDI, Anhydrous THF 0 °C to RT Start->Reagent1 Step 1: Activation Intermediate Activated Acyl-Imidazolide Intermediate Reagent1->Intermediate Reagent2 Ethylamine Solution 0 °C to RT Intermediate->Reagent2 Step 2: Amination Product_Crude Crude Product Mixture Reagent2->Product_Crude Workup Aqueous Workup (NaHCO₃, EtOAc Extraction) Product_Crude->Workup Step 3: Isolation Purification Silica Gel Chromatography Workup->Purification Step 4: Purification Final_Product Pure 5-bromo-N-ethyl- pyridine-2-carboxamide Purification->Final_Product QC QC Analysis (NMR, HRMS) Final_Product->QC Step 5: Validation

Synthesis workflow for 5-bromo-N-ethylpyridine-2-carboxamide.

Chemical Reactivity and Potential Mechanism of Action

The reactivity of 5-bromo-N-ethylpyridine-2-carboxamide is dominated by the bromine-substituted pyridine ring. The bromine atom at the 5-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions[4]. This makes the compound an excellent intermediate for generating libraries of analogues with diverse substituents at this position, enabling extensive structure-activity relationship (SAR) studies.

While the specific biological target of this compound is not definitively established, its structural motifs are present in molecules with known bioactivity. For example, pyridine-2-carboxamide derivatives have been investigated as probes for proteins like galectin-3, which is involved in inflammation and immune responses[2]. Other carboxamide-containing heterocycles have shown potent activity as kinase inhibitors in cancer therapy, such as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[7]. The N-ethylcarboxamide moiety can act as a hydrogen bond donor and acceptor, anchoring the ligand in the active site of a target protein, such as a kinase ATP-binding pocket.

The diagram below illustrates a hypothetical mechanism where the compound acts as a competitive inhibitor, binding to the active site of an enzyme and preventing the natural substrate from binding.

G Enzyme Enzyme Active Site ES_Complex Enzyme-Substrate Complex Enzyme:f1->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme:f1->EI_Complex Binds (Competitive) Substrate Substrate Substrate->ES_Complex Inhibitor 5-bromo-N-ethyl- pyridine-2-carboxamide Inhibitor->EI_Complex Product Product ES_Complex->Product Reaction

Hypothetical competitive inhibition by the title compound.

Applications in Research and Drug Development

5-bromo-N-ethylpyridine-2-carboxamide is primarily utilized as a key intermediate or building block in the synthesis of more complex molecules for drug discovery.

  • Scaffold for Kinase Inhibitors: The pyridine-carboxamide core is a well-established scaffold for developing kinase inhibitors for oncology. The N-ethyl group can be oriented to interact with the hinge region of the kinase active site, while the brominated pyridine can be extended into solvent-exposed regions to improve potency and selectivity[7].

  • Probes for Biological Systems: Similar structures have been used to develop chemical probes to study biological pathways. For instance, derivatives can be functionalized (e.g., with fluorescent tags or biotin) via the bromine atom to investigate protein-ligand interactions and cellular localization[2].

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it serves as an ideal fragment for FBDD campaigns. Screening against various biological targets could identify initial hits, which can then be optimized by elaborating the structure at the bromine position.

Safety, Handling, and Storage

Based on safety data for structurally related bromopyridine compounds, 5-bromo-N-ethylpyridine-2-carboxamide should be handled with appropriate precautions.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Harmful if swallowed, in contact with skin, or if inhaled[8][9].

  • Handling:

    • Use only under a chemical fume hood to avoid inhalation of dust[8][9].

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[10].

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water[11].

    • Minimize dust generation and accumulation[8].

    • Wash hands thoroughly after handling[10].

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place[10][11].

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids[9][11].

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[11].

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice[10].

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[11].

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately[8].

Conclusion

5-bromo-N-ethylpyridine-2-carboxamide is a high-value chemical entity for professionals in drug discovery and development. Its well-defined structure, predictable reactivity, and robust synthesis make it an attractive starting point for creating novel small-molecule therapeutics. The presence of multiple functional groups—a hydrogen-bonding carboxamide, a modifiable bromine atom, and a polar pyridine ring—provides a rich platform for medicinal chemists to explore and optimize interactions with a wide range of biological targets, particularly in the fields of oncology and immunology. Adherence to strict safety protocols is essential when handling this compound to mitigate potential hazards.

References

  • PubChem. (n.d.). 5-bromo-N-cyclohexyl-N-ethylpyridine-2-carboxamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-Bromo-N-ethylpyrimidine-2-carboxamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-bromo-N-butan-2-yl-N-ethylpyridine-3-carboxamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 5-bromo-N-but-3-enylpyridine-2-carboxamide. National Center for Biotechnology Information.
  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Arkivoc. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 22(2), 205.
  • PubChem. (n.d.). 5-bromo-N-ethyl-2-hydrazinylpyridine-3-carboxamide. National Center for Biotechnology Information.
  • Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ResearchGate. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.
  • National Institutes of Health. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action.
  • YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts.

Sources

Molecular weight and formula of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-N-ethylpicolinamide for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, proven synthetic protocols, and analytical characterization methodologies. We will explore the causality behind experimental choices and contextualize the compound's utility within pharmaceutical research.

Core Compound Properties and Identification

This compound is a substituted pyridine derivative belonging to the picolinamide class of compounds. Its structure, featuring a bromine atom on the pyridine ring and an N-ethyl amide group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of targeted therapeutic and diagnostic agents.

PropertyDataSource(s)
IUPAC Name 5-bromo-N-ethylpyridine-2-carboxamide[1]
CAS Number 845305-88-6[1][2]
Molecular Formula C₈H₉BrN₂O[1][2]
Molecular Weight 229.08 g/mol [1][2]
Physical State Solid[1]
Purity (Typical) ≥95%[1]
Canonical SMILES CCNC(=O)C1=CC=C(Br)C=N1[1]
Hazard Classification Irritant[2]

Synthesis and Purification: A Validated Approach

The synthesis of this compound is most effectively achieved through the amidation of 5-bromopicolinic acid with ethylamine. This pathway is reliable and scalable for laboratory settings.

Synthetic Rationale

The core of this synthesis is the formation of an amide bond, a fundamental transformation in organic chemistry. The challenge lies in activating the carboxylic acid of 5-bromopicolinic acid to react efficiently with the relatively weak nucleophile, ethylamine. Using a peptide coupling agent like N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) is an excellent choice. TSTU reacts with the carboxylic acid to form a highly reactive O-succinimidyl ester intermediate. This intermediate is then readily displaced by ethylamine to form the desired amide product under mild conditions, minimizing side reactions. An organic base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the acid generated during the reaction, driving the equilibrium towards product formation.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product A 5-Bromopicolinic Acid E Reaction in Anhydrous DMF (Room Temperature, 2-4 hours) A->E B Ethylamine B->E C TSTU (Coupling Agent) C->E D DIPEA (Base) D->E F Aqueous Work-up (Extraction with Ethyl Acetate) E->F G Drying over MgSO₄ F->G H Column Chromatography (Silica Gel) G->H I This compound H->I G A Purified Product B Mass Spectrometry (MS) Confirms Molecular Weight A->B C ¹H NMR Spectroscopy Confirms Proton Framework A->C D ¹³C NMR Spectroscopy Confirms Carbon Skeleton A->D E FT-IR Spectroscopy Confirms Functional Groups A->E F Purity & Identity Confirmed B->F C->F D->F E->F G cluster_path1 Diagnostic Pathway cluster_path2 Therapeutic Pathway A This compound (Starting Material) B Nucleophilic Substitution (e.g., with K¹⁸F) A->B D Suzuki Cross-Coupling (with Arylboronic Acid) A->D C ¹⁸F-Labeled PET Tracer (Final Diagnostic Agent) B->C E Novel Picolinamide Derivative (Potential Kinase Inhibitor) D->E

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-N-ethylpicolinamide is a substituted picolinamide derivative with potential applications in pharmaceutical and agrochemical research. As with any compound under investigation for biological activity, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic profiling, and ensuring product efficacy and safety. This guide provides a comprehensive overview of the methodologies used to determine the aqueous solubility and chemical stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

While specific experimental data for this compound is not extensively available in public literature, this guide will establish the requisite experimental framework for its characterization. The principles and protocols detailed herein are based on established pharmaceutical industry practices and regulatory guidelines.

Part 1: Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive solubility profile across the physiological pH range is a cornerstone of pre-formulation studies.[1][2]

Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method.[1][3] This technique measures the concentration of a solute in a saturated solution at equilibrium.

Causality Behind Experimental Choices:

  • Solvent Selection: Initial screening in water provides a baseline. Subsequent testing in buffers of varying pH (typically pH 1.2, 4.5, and 6.8) is crucial as many drug candidates have ionizable groups that affect their solubility at different pH values.[3][4]

  • Equilibration Time: Attaining equilibrium is critical for an accurate thermodynamic solubility measurement. The system is agitated for a sufficient duration (e.g., 24-48 hours) to ensure the dissolution and saturation processes have reached a steady state.[1]

  • Temperature Control: Solubility is temperature-dependent. Conducting the experiment at a controlled temperature (e.g., 25°C or 37°C) ensures reproducibility and relevance to physiological conditions.

  • Solid Phase Analysis: After equilibration, the remaining solid material should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not undergone any phase changes or converted to a different polymorphic form during the experiment.

Illustrative Data Presentation:

Since experimental data for this compound is not publicly available, the following table illustrates how the results of a solubility study would be presented.

Solvent/Medium pH Temperature (°C) Illustrative Solubility (mg/mL)
Purified Water~7.025Value to be determined
0.1 N HCl1.237Value to be determined
Acetate Buffer4.537Value to be determined
Phosphate Buffer6.837Value to be determined

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a series of glass vials containing the selected solvents (e.g., water, pH 1.2, 4.5, and 6.8 buffers). The excess solid is necessary to ensure saturation.[3]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined time (e.g., 48 hours) to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solids settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Filter the collected supernatant through a suitable filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pH Verification: Measure the pH of the remaining suspension to confirm it has not significantly changed during the experiment.[3]

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess this compound to vials prep2 Add selected solvents (water, buffers) prep1->prep2 equil Agitate at constant temperature (e.g., 48h) prep2->equil sample Withdraw supernatant equil->sample filter Filter (0.22 µm) sample->filter analyze Quantify by HPLC filter->analyze G cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound (Solid & Solution) acid Acid Hydrolysis (e.g., 0.1N HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) start->base oxid Oxidation (e.g., 3% H2O2) start->oxid photo Photostability (ICH Q1B) start->photo thermal Thermal Stress (e.g., 60°C) start->thermal analyze Analyze by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze mass_balance Calculate Mass Balance analyze->mass_balance

Caption: Workflow for Forced Degradation Studies.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development as a potential pharmaceutical or agrochemical agent. This guide has outlined the standard, industry-accepted methodologies for determining these critical physicochemical properties. By following these detailed protocols, researchers can generate the necessary data to inform formulation strategies, predict in vivo behavior, and ensure the development of a safe, stable, and efficacious product. The principles of experimental design and the rationale behind each step, as detailed in this guide, provide a robust framework for the characterization of novel chemical entities.

References

  • A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International.
  • Stability indicating study by using different analytical techniques. IJSDR.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
  • Annex 4. World Health Organization (WHO).
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
  • Stability Indicating Assay Method. IJCRT.org.
  • Stability-indicating methods and their role in drug's quality control. Lösungsfabrik.
  • What is a stability indicating method? | Peptide Testing. AmbioPharm.
  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review. NIH.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide explores the therapeutic potential of a novel derivative, 5-Bromo-N-ethylpicolinamide. In the absence of direct studies on this specific molecule, we present a hypothesis-driven approach to identify its most promising therapeutic targets. By analyzing the established biological activities of structurally related picolinamide and brominated nicotinamide analogs, we have identified three high-potential therapeutic areas for investigation: neurodegenerative disease, oncology, and infectious disease. This document provides a comprehensive overview of the scientific rationale for each proposed target, detailed experimental protocols for validation, and a forward-looking perspective on the drug development path for this compound.

Part 1: Introduction and Rationale

The discovery and development of novel small-molecule therapeutics are paramount to addressing unmet medical needs. This compound is a compound of interest due to its unique chemical features: a picolinamide core, which is known to interact with a variety of biological targets, and bromine substitution, which can enhance binding affinity and modulate pharmacokinetic properties.

Direct biological data for this compound is not yet publicly available. Therefore, this guide employs a structure-activity relationship (SAR) analysis of analogous compounds to build a robust, evidence-based case for its potential therapeutic applications. We will explore three distinct, high-value target classes where the picolinamide scaffold has shown significant promise:

  • Acetylcholinesterase (AChE) Inhibition: For the treatment of neurodegenerative disorders like Alzheimer's disease.

  • Kinase and DNA Repair Pathway Inhibition: Targeting key regulators of cancer cell proliferation and survival, such as VEGFR-2 and ALKBH2.

  • Fungal Sec14p Inhibition: A novel approach to combating infectious diseases.

This guide is intended for researchers, scientists, and drug development professionals, providing both the foundational knowledge and the practical methodologies to investigate the therapeutic potential of this compound.

Part 2: Hypothesized Therapeutic Target Classes

Target Class I: Acetylcholinesterase (AChE) in Neurodegenerative Disease

2.1.1. Scientific Rationale: Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function linked to the loss of cholinergic neurotransmission. Inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is a clinically validated strategy for symptomatic treatment. Several studies have demonstrated that picolinamide derivatives can act as potent AChE inhibitors.[1][2][3][4] The molecular structure of these derivatives allows them to bind to both the catalytic and peripheral sites of the AChE enzyme. The N-ethylpicolinamide moiety of our lead compound provides a core structure analogous to these known inhibitors, while the bromo- substitution could enhance binding affinity within the enzyme's active site.

2.1.2. Putative Mechanism of Action: We hypothesize that this compound acts as a mixed-type inhibitor of AChE. The picolinamide ring may interact with the catalytic site, while the N-ethyl and bromo- groups could form interactions with the peripheral anionic site, thereby blocking the entry of acetylcholine and stabilizing an inhibited form of the enzyme. This dual-binding mode could lead to potent and sustained inhibition.

Diagram: Hypothesized AChE Inhibition Pathway

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh_presynaptic Acetylcholine (ACh) Released ACh_synaptic ACh in Synaptic Cleft ACh_presynaptic->ACh_synaptic Release ACh_receptor Postsynaptic Receptor ACh_synaptic->ACh_receptor Binds AChE AChE ACh_synaptic->AChE Hydrolysis Signal Signal Propagation ACh_receptor->Signal Compound 5-Bromo-N- ethylpicolinamide Compound->AChE Inhibits

Caption: Inhibition of AChE by this compound increases acetylcholine levels.

Target Class II: Oncology - Kinase and DNA Repair Inhibition

2.2.1. Scientific Rationale: The picolinamide scaffold is present in several kinase inhibitors. For instance, derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[5] Additionally, nicotinamide derivatives have been identified as inhibitors of ALKBH2, a DNA demethylase that is overexpressed in certain cancers like glioblastoma and contributes to tumor progression.[6] The structural elements of this compound are consistent with those required for binding to the ATP-binding pocket of kinases or the active site of metalloenzymes like ALKBH2.

2.2.2. Putative Mechanism of Action:

  • VEGFR-2 Inhibition: this compound may act as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. By occupying the ATP-binding site, it would block autophosphorylation and downstream signaling, leading to an anti-angiogenic and anti-proliferative effect.

  • ALKBH2 Inhibition: The compound could chelate the Fe(II) ion in the active site of ALKBH2 and occupy the binding site for the 2-oxoglutarate co-substrate, thereby preventing the demethylation of DNA and leading to cytotoxic effects in cancer cells.

Diagram: Potential Anti-Cancer Mechanisms

Cancer_Targets cluster_vegfr VEGFR-2 Pathway cluster_alkbh2 DNA Repair Pathway Compound This compound VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits ALKBH2 ALKBH2 Compound->ALKBH2 Inhibits Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes Tumor_Growth Tumor Growth & Survival Angiogenesis->Tumor_Growth DNA_Repair DNA Demethylation (Repair) ALKBH2->DNA_Repair Enables DNA_Repair->Tumor_Growth

Caption: Dual inhibitory potential of the compound on tumor growth pathways.

Target Class III: Sec14p in Fungal Infectious Disease

2.3.1. Scientific Rationale: Invasive fungal infections are a significant cause of mortality, and new antifungal agents with novel mechanisms of action are urgently needed. Picolinamide derivatives have been identified as inhibitors of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in fungi.[7][8][9] This protein is essential for fungal cell viability, and its inhibition represents a promising antifungal strategy. The chemical scaffold of this compound is well-suited to bind within the lipid-binding pocket of Sec14p, as demonstrated by co-crystal structures of similar compounds.[7]

2.3.2. Putative Mechanism of Action: this compound is hypothesized to bind to the lipid-binding pocket of fungal Sec14p, thereby inhibiting its lipid transfer activity. This disruption of lipid homeostasis would compromise the integrity of the Golgi apparatus and vesicular transport, ultimately leading to fungal cell death.

Diagram: Antifungal Mechanism via Sec14p Inhibition

Antifungal_Mechanism Compound This compound Sec14p Fungal Sec14p Compound->Sec14p Inhibits Lipid_Transfer Phospholipid Transfer Sec14p->Lipid_Transfer Golgi_Function Golgi Function & Vesicular Transport Lipid_Transfer->Golgi_Function Maintains Fungal_Viability Fungal Cell Viability Golgi_Function->Fungal_Viability Essential for

Caption: Proposed mechanism of antifungal activity through Sec14p inhibition.

Part 3: Experimental Validation Protocols

To validate the hypothesized therapeutic targets, a systematic, multi-tiered approach is required. The following protocols provide a roadmap for the initial in vitro characterization of this compound.

Protocol 1: AChE Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against human acetylcholinesterase.

Methodology (Ellman's Assay):

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare assay buffer: 100 mM sodium phosphate buffer, pH 8.0.

    • Prepare substrate solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare Ellman's reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • Prepare enzyme solution: Human recombinant AChE at a working concentration of 0.1 U/mL in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of serially diluted this compound (from 100 µM to 0.1 nM). Include a vehicle control (DMSO) and a positive control (Donepezil).

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 25 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Normalize the rates to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Expected Data Output for AChE Inhibition Assay

Compound Concentration % Inhibition
100 µM 98.5
10 µM 95.2
1 µM 75.6
100 nM 52.1
10 nM 20.3
1 nM 5.4
0.1 nM 1.2

| IC₅₀ (nM) | [Calculated Value] |

Diagram: AChE Inhibition Assay Workflow

AChE_Workflow start Start plate_prep Prepare 96-well plate with serial dilutions of compound start->plate_prep add_ache Add AChE solution Incubate 15 min plate_prep->add_ache add_dtnb Add DTNB reagent add_ache->add_dtnb add_atci Add ATCI substrate to start reaction add_dtnb->add_atci read_plate Measure absorbance at 412 nm for 10 minutes add_atci->read_plate analyze Calculate reaction rates and determine IC50 read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the AChE enzymatic assay.

Protocol 2: In Vitro Kinase Inhibition and Cell Proliferation Assays

Objective: To assess the inhibitory effect of this compound on VEGFR-2 kinase activity and its anti-proliferative effect on human cancer cell lines.

Methodology (VEGFR-2 Kinase Assay - ADP-Glo™):

  • Reagent Preparation:

    • Prepare compound dilutions as in Protocol 1.

    • Prepare VEGFR-2 enzyme, substrate (poly-Glu,Tyr), and ATP in kinase buffer.

  • Assay Procedure:

    • Add compound dilutions to a 384-well plate.

    • Add VEGFR-2 enzyme and substrate mixture.

    • Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

    • Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate IC₅₀ as described in Protocol 1.

Methodology (Cell Proliferation Assay - MTT):

  • Cell Culture:

    • Culture human umbilical vein endothelial cells (HUVEC) or A549 lung cancer cells in appropriate media.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of this compound for 72 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Table 2: Expected Data Output for Oncology Assays

Assay Type Target Metric Result
Enzymatic VEGFR-2 IC₅₀ [Calculated Value]
Cellular HUVEC Cells GI₅₀ [Calculated Value]

| Cellular | A549 Cells | GI₅₀ | [Calculated Value] |

Protocol 3: Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic fungal species.

Methodology (Broth Microdilution - CLSI M27):

  • Strain Preparation:

    • Prepare a standardized inoculum of Candida albicans or Aspergillus fumigatus.

  • Assay Procedure:

    • In a 96-well plate, serially dilute this compound in RPMI-1640 medium.

    • Add the fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant (≥50%) inhibition of fungal growth compared to the growth control.

Table 3: Expected Data Output for Antifungal Assay

Fungal Species Metric Result (µg/mL)
Candida albicans MIC [Determined Value]

| Aspergillus fumigatus | MIC | [Determined Value] |

Part 4: Conclusion and Future Directions

This guide has outlined a scientifically grounded, hypothesis-driven approach for elucidating the therapeutic potential of this compound. By leveraging the known biological activities of structurally similar picolinamide and brominated nicotinamide compounds, we have identified AChE, oncogenic kinases and DNA repair enzymes, and fungal Sec14p as high-priority targets for investigation.

The provided experimental protocols offer a clear and robust starting point for the in vitro validation of these hypotheses. Positive results from these initial screens will warrant further investigation, including:

  • Mechanism of Action Studies: To confirm the binding mode and functional consequences of target engagement.

  • In Vivo Efficacy Studies: To evaluate the therapeutic effect in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of the compound.

The exploration of this compound represents a promising opportunity to develop novel therapeutics in areas of significant unmet medical need. The versatility of the picolinamide scaffold, combined with the strategic placement of the bromo- and N-ethyl substituents, provides a strong foundation for the discovery of a potent and selective clinical candidate.

References

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]
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  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]
  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. NIH. [Link]
  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties | Request PDF.
  • Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]
  • (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
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Investigating 5-Bromo-N-ethylpicolinamide: A Novel Potential VEGFR-2 Inhibitor for Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, making it a highly attractive target for anti-cancer therapies.[1][2] This guide details a comprehensive preclinical research strategy to investigate the potential of a novel small molecule, 5-Bromo-N-ethylpicolinamide, as a VEGFR-2 inhibitor. We will explore the scientific rationale for targeting VEGFR-2 and outline a phased experimental approach, from initial in vitro biochemical validation to cell-based functional assays and in vivo proof-of-concept studies. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical, step-by-step protocols required to rigorously evaluate this compound's therapeutic potential.

Introduction: The Rationale for Targeting VEGFR-2 in Oncology

The progression of solid tumors is intrinsically linked to the development of a dedicated blood supply to provide oxygen and nutrients.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a master regulator of this process.[3][4][5] Specifically, the binding of VEGF-A to VEGFR-2, a receptor tyrosine kinase expressed predominantly on endothelial cells, triggers a cascade of downstream signaling events.[1][5][6] This activation leads to endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels that feed the growing tumor.[1][3][7]

Given its central role, inhibiting VEGFR-2 has become a cornerstone of modern anti-angiogenic therapy.[1][8] Several approved drugs effectively target this pathway, demonstrating the clinical validity of this approach. However, challenges such as acquired resistance and off-target toxicities necessitate the discovery of new chemical entities with improved selectivity and potency. The picolinamide scaffold has emerged as a promising pharmacophore for kinase inhibition, with several derivatives showing potent anti-cancer activities.[8][9] This guide focuses on this compound, a novel derivative, and outlines a systematic investigation into its potential as a selective VEGFR-2 inhibitor.

The VEGFR-2 Signaling Cascade

Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3][7] These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways, including:

  • The PLCγ-PKC-MAPK Pathway: Crucial for endothelial cell proliferation.[1][2]

  • The PI3K-Akt Pathway: Essential for endothelial cell survival.[1]

  • Src and FAK Signaling: Involved in cell migration.[1]

By inhibiting the initial autophosphorylation of VEGFR-2, a small molecule inhibitor can effectively block these downstream signals, thereby preventing the cellular processes required for angiogenesis.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR2 VEGFR-2 VEGF_A->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK MAPK MAPK PKC->MAPK Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration Proliferation Cell Proliferation MAPK->Proliferation Inhibitor 5-Bromo-N- ethylpicolinamide Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Phase 1: In Vitro Biochemical Evaluation

The initial phase of investigation focuses on determining if this compound directly interacts with and inhibits the kinase activity of VEGFR-2 in a cell-free system. This is a critical first step to validate the compound's mechanism of action.

Objective: IC50 Determination against VEGFR-2 Kinase

The primary goal is to quantify the potency of this compound by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to reduce the enzymatic activity of VEGFR-2 by 50%.

Experimental Protocol: Luminescence-Based Kinase Assay

This protocol utilizes a luminescence-based assay to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.[10][11]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)[11]

  • 5x Kinase Buffer[11]

  • ATP (500 µM)[11]

  • PTK Substrate (Poly (Glu:Tyr, 4:1))[11]

  • This compound (stock solution in DMSO)

  • Kinase-Glo® MAX Reagent

  • White 96-well plates[11]

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[11]

  • Master Mix Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[11]

  • Plate Setup:

    • Add 25 µL of the master mix to each well of a white 96-well plate.[11]

    • Add 5 µL of the diluted compound solutions to the "Test Inhibitor" wells.

    • Add 5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) wells.[11]

    • Add 5 µL of 1x Kinase Buffer with DMSO to the "Blank" (no enzyme) wells.

  • Enzyme Addition:

    • Dilute the recombinant VEGFR-2 enzyme to 1 ng/µL in 1x Kinase Buffer.[12]

    • Add 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.[11]

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[11]

  • Kinase Reaction: Gently mix the plate and incubate at 30°C for 45 minutes.[11]

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.[11]

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.[11][12]

    • Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control." Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Workflow Compound This compound (Serial Dilution) Reaction Kinase Reaction (30°C, 45 min) Compound->Reaction Enzyme Recombinant VEGFR-2 Kinase Enzyme->Reaction Substrate Substrate (Poly-Glu,Tyr) + ATP Substrate->Reaction Detection Add Kinase-Glo® Reagent Reaction->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition Determine IC50 Readout->Analysis

Caption: Experimental workflow for the in vitro kinase assay.

Data Presentation: Hypothetical IC50 Data

The results of the in vitro kinase assay should be summarized in a clear, tabular format.

CompoundTargetIC50 (nM) [Hypothetical]
This compoundVEGFR-285
Sunitinib (Positive Control)VEGFR-29

Phase 2: Cell-Based Functional Evaluation

Following successful in vitro validation, the next phase is to assess the compound's activity in a more physiologically relevant context. Cell-based assays will determine if this compound can penetrate the cell membrane and inhibit VEGFR-2 signaling in intact endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies as they endogenously express VEGFR-2.[6][13]

Objective 1: Inhibition of VEGFR-2 Autophosphorylation

This assay directly measures the compound's ability to block the initial step of receptor activation in a cellular environment.

Protocol: Cellular VEGFR-2 Phosphorylation ELISA

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Serum-free medium

  • Recombinant Human VEGF-A

  • This compound

  • Cell lysis buffer

  • VEGFR-2 Phospho-ELISA kit

Procedure:

  • Cell Culture: Seed HUVECs in 96-well plates and grow to confluence.

  • Starvation: Starve the cells in serum-free medium for 4-6 hours to reduce basal receptor activity.[7]

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1 hour at 37°C.[14]

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 20-50 ng/mL) for 5-20 minutes at room temperature to induce VEGFR-2 phosphorylation.[14]

  • Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit protocol.

  • ELISA: Perform the phospho-VEGFR-2 ELISA according to the manufacturer's instructions. This typically involves capturing total VEGFR-2 and detecting the phosphorylated form with a specific antibody.[14]

  • Data Analysis: Quantify the amount of phosphorylated VEGFR-2 and normalize it to the total VEGFR-2. Calculate the percentage of inhibition at each compound concentration and determine the cellular IC50.

Objective 2: Inhibition of Endothelial Cell Proliferation

This functional assay determines if the inhibition of VEGFR-2 signaling translates to a biologically relevant anti-proliferative effect.

Protocol: HUVEC Proliferation Assay (MTT)

Materials:

  • HUVECs

  • 96-well plates

  • Starvation medium (e.g., medium with 0.5-1% FBS)[7]

  • VEGF-A

  • This compound

  • MTT solution (5 mg/mL)[15]

  • MTT solubilization solution (e.g., DMSO or acidified isopropanol)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs (5,000-10,000 cells/well) in a 96-well plate and allow them to attach for 24 hours.[15][16]

  • Starvation: Replace the medium with 100 µL of starvation medium and incubate for 4-6 hours.[7]

  • Treatment: Add the compound at various concentrations, along with a constant concentration of VEGF-A (e.g., 20 ng/mL), to the appropriate wells. Include vehicle controls (with and without VEGF-A).[7]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.[15]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing metabolically active cells to form formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration compared to the VEGF-A stimulated vehicle control and determine the IC50.

Data Presentation: Hypothetical Cellular Activity Data
Assay TypeCell LineIC50 (nM) [Hypothetical]
VEGFR-2 PhosphorylationHUVEC250
HUVEC ProliferationHUVEC480

Phase 3: Selectivity and Off-Target Profiling

To be a viable drug candidate, this compound should exhibit high selectivity for VEGFR-2 over other kinases to minimize potential off-target toxicities. Kinase selectivity profiling is essential to assess this.

Objective: Determine Kinase Selectivity Profile

The compound will be screened against a broad panel of kinases to identify any potential off-target interactions.

Methodology: Kinase Panel Screening

This is typically performed as a service by specialized contract research organizations (CROs).[17][18][19][20]

General Workflow:

  • Compound Submission: this compound is submitted to the CRO.

  • Screening: The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >300 kinases).

  • Data Reporting: The CRO provides a report detailing the percent inhibition for each kinase in the panel.

  • Follow-up: For any kinases showing significant inhibition (e.g., >50%), full IC50 determinations should be performed to quantify the potency of the off-target interaction.

Data Presentation: Hypothetical Kinase Selectivity Data
Kinase% Inhibition @ 1 µM [Hypothetical]IC50 (nM) [Hypothetical]
VEGFR-2 98% 85
PDGFRβ65%850
c-Kit55%1,200
EGFR<10%>10,000
HER2<5%>10,000
CDK2<5%>10,000

A selective inhibitor would show potent inhibition of the primary target (VEGFR-2) and significantly weaker inhibition (>10-fold) of other kinases.

Phase 4: In Vivo Proof-of-Concept

The final preclinical phase involves evaluating the compound's efficacy in a living organism. In vivo models are crucial for assessing the compound's anti-angiogenic and anti-tumor activity in a complex biological system.[21]

Objective: Evaluate Anti-Angiogenic and Anti-Tumor Efficacy

This study aims to determine if systemic administration of this compound can inhibit tumor growth in a mouse model, and to correlate this with a reduction in tumor angiogenesis.

Experimental Protocol: Tumor Xenograft Model

Model:

  • Immunodeficient mice (e.g., Nude or SCID)

  • Subcutaneous implantation of a human tumor cell line known to induce angiogenesis (e.g., A549 lung carcinoma or CT26 colon carcinoma).[22]

In_Vivo_Workflow cluster_treatment Treatment Phase (e.g., 21 days) Start Implant Tumor Cells Subcutaneously in Mice TumorGrowth Allow Tumors to Reach Palpable Size (e.g., 100 mm³) Start->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Vehicle Vehicle Control (e.g., daily IP injection) Randomize->Vehicle Compound This compound (Dose 1, daily IP) Randomize->Compound Compound2 This compound (Dose 2, daily IP) Randomize->Compound2 PositiveControl Positive Control (e.g., Sunitinib) Randomize->PositiveControl Monitor Monitor Tumor Volume and Body Weight (2-3 times/week) Vehicle->Monitor Compound->Monitor Compound2->Monitor PositiveControl->Monitor Endpoint Study Endpoint: Tumor Volume Threshold or Time Limit Reached Monitor->Endpoint Analysis Excise Tumors for Histological Analysis (e.g., CD31 staining) Endpoint->Analysis

Caption: Experimental workflow for the in vivo tumor xenograft model.

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.[22]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).

  • Treatment: Administer the compound and controls daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a set duration.

  • Analysis:

    • Tumor Growth Inhibition (TGI): Compare the average tumor volume in the treatment groups to the vehicle control group.

    • Histology: Excise tumors and perform immunohistochemical staining for CD31, a marker of endothelial cells, to quantify microvessel density (MVD). A reduction in MVD in the treated groups would indicate an anti-angiogenic effect.

Conclusion and Future Directions

This technical guide has outlined a logical and rigorous pathway for the preclinical evaluation of this compound as a potential VEGFR-2 inhibitor. Successful outcomes in each phase—demonstrating potent and selective in vitro activity, cellular inhibition of VEGFR-2 signaling and function, and in vivo anti-tumor efficacy—would provide a strong rationale for advancing the compound into formal IND-enabling studies.[21][23][24] Future work would involve detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies, conducted under Good Laboratory Practice (GLP) guidelines, to fully characterize its drug-like properties and safety profile before consideration for first-in-human clinical trials.[23][25]

References

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5-Bromo-N-ethylpicolinamide: A Versatile and Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate process of drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. The picolinamide framework, a derivative of pyridine-2-carboxylic acid, has long been recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This guide focuses on a particularly strategic derivative: 5-bromo-N-ethylpicolinamide. The introduction of a bromine atom at the 5-position provides a versatile synthetic handle, enabling extensive chemical exploration through modern cross-coupling reactions. This document serves as a technical deep-dive into the synthesis, physicochemical properties, and diverse applications of the this compound core, providing field-proven insights and detailed experimental protocols for its utilization in drug development.

The Picolinamide Core: A Foundation of Versatility

The picolinate scaffold is a cornerstone in medicinal chemistry, celebrated for its unique structural and electronic properties.[1] As a derivative of pyridine, it possesses a nitrogen atom that can act as a hydrogen bond acceptor or a metal-coordinating ligand. The amide linkage provides classic hydrogen bond donor (N-H) and acceptor (C=O) capabilities, crucial for anchoring a molecule within a protein's active site. This combination of features has led to the development of picolinamide-based compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][3]

The strategic value of this compound lies in its bromine substituent. This halogen atom not only influences the scaffold's electronic properties but, more importantly, serves as an exceptionally versatile point for synthetic diversification. It is a prime substrate for numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of a vast array of chemical moieties. This capability is fundamental to modern structure-activity relationship (SAR) studies, where the goal is to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.[4]

Scaffold_Overview cluster_properties Inherent Properties cluster_utility Strategic Utility Scaffold This compound Core PrivilegedScaffold Privileged Picolinamide Backbone Scaffold->PrivilegedScaffold is a BromoHandle Versatile Bromine Handle (5-position) Scaffold->BromoHandle features HBA Hydrogen Bond Acceptors (N, O) PrivilegedScaffold->HBA HBD Hydrogen Bond Donor (N-H) PrivilegedScaffold->HBD CrossCoupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. BromoHandle->CrossCoupling enables SAR Systematic SAR Exploration CrossCoupling->SAR facilitates

Figure 1: The strategic advantages of the this compound scaffold.

Synthesis and Physicochemical Profile

A robust and scalable synthesis is essential for any scaffold intended for extensive library generation. This compound can be reliably prepared via standard amide bond formation protocols.

Synthetic Workflow: From Acid to Amide

The most common and efficient method involves a two-step process starting from 5-bromopicolinic acid. The carboxylic acid is first activated, typically by conversion to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of this intermediate with ethylamine in the presence of a non-nucleophilic base (e.g., triethylamine) affords the desired product in high yield. Direct coupling methods using reagents like N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) are also effective.[5]

Synthesis_Workflow Start 5-Bromopicolinic Acid Activation Activation Step (+ SOCl₂ or Oxalyl Chloride) Start->Activation Intermediate 5-Bromopicolinoyl Chloride Activation->Intermediate Amidation Amidation Step (+ Ethylamine, Base) Intermediate->Amidation Product This compound Amidation->Product

Figure 2: A typical synthetic workflow for this compound.

Physicochemical Data for Drug Design

The scaffold's intrinsic properties make it an excellent starting point for optimization, aligning well with established guidelines for oral bioavailability (e.g., Lipinski's Rule of Five).

PropertyValueSourceSignificance for Drug Discovery
CAS Number 845305-88-6[6][7]Unique identifier for sourcing and registration.
Molecular Formula C₈H₉BrN₂O[6]Provides elemental composition.
Molecular Weight 229.07 g/mol [6]Favorable size for achieving good permeability and avoiding transport issues.
Calculated LogP ~1.8(Consensus)Balanced lipophilicity, suggesting a good compromise between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1(Structure)Contributes to target binding and solubility.
Hydrogen Bond Acceptors 2(Structure)Key interaction points for binding to protein active sites.
Topological Polar Surface Area ~49 Ų(Calculated)Generally associated with good cell membrane permeability.

Core Applications in Medicinal Chemistry

The true utility of the this compound scaffold is demonstrated by its successful application in developing inhibitors for critical disease targets. The bromine atom acts as a key attachment point for moieties that confer potency and selectivity.

Case Study: PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[8] Inhibiting PARP has become a cornerstone of therapy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[8][9][10]

The picolinamide core is an excellent mimic of the nicotinamide portion of NAD+, the natural substrate for PARP.[11] This allows the scaffold to effectively occupy the nicotinamide-binding pocket of the enzyme. The 5-position, where the bromine resides, points towards a solvent-exposed region that can be functionalized with larger groups to secure additional interactions and enhance potency. Several approved PARP inhibitors, such as Olaparib and Rucaparib, feature complex aromatic systems appended to a core that shares pharmacophoric features with the picolinamide scaffold.[10][11]

PARP_Interaction PARP_Site PARP Active Site Nicotinamide Pocket Adenosine/Solvent Pocket Scaffold Picolinamide Core 5-Bromo Position Scaffold:core->PARP_Site:nic Mimics NAD+ Binds here Scaffold:br->PARP_Site:ade Projects into (Site for diversification)

Figure 3: Pharmacophoric model of the scaffold in the PARP active site.

Case Study: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[12][13] Aberrant HDAC activity is linked to numerous cancers, making HDAC inhibitors a valuable class of therapeutic agents.[14][15]

A typical HDAC inhibitor consists of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the protein surface. The picolinamide structure can function as an effective ZBG, with the pyridine nitrogen and amide carbonyl coordinating the catalytic zinc ion in the active site. The 5-bromo position is an ideal location to attach various cap groups, allowing for the modulation of potency and isoform selectivity (e.g., targeting Class I vs. Class II HDACs).[13][16]

Key Experimental Protocols

The following protocols provide a validated, step-by-step guide for the synthesis and diversification of the scaffold.

Protocol: Synthesis of this compound
  • Objective: To synthesize the title compound from 5-bromopicolinic acid. This protocol is based on the robust acid chloride formation and subsequent amidation method.

  • Materials:

    • 5-Bromopicolinic acid

    • Oxalyl chloride or Thionyl chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF, 1 drop, catalytic)

    • Ethylamine solution (e.g., 2M in THF or 70% in water)

    • Triethylamine (TEA)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Acid Chloride Formation: Suspend 5-bromopicolinic acid (1.0 eq) in anhydrous DCM (approx. 0.5 M). Add one drop of DMF. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise. Causality: Oxalyl chloride is a gentle and effective reagent for converting carboxylic acids to acid chlorides; DMF catalyzes this transformation.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the mixture becomes a clear solution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. Co-evaporate with anhydrous toluene (2x) to ensure complete removal of volatile reagents. The resulting crude 5-bromopicolinoyl chloride is used directly in the next step.

    • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, add ethylamine solution (2.0 eq) and triethylamine (2.5 eq) to DCM. Causality: Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the amidation to completion.

    • Add the ethylamine/TEA solution dropwise to the acid chloride solution at 0 °C.

    • Stir the reaction mixture while allowing it to warm to room temperature for 1-2 hours. Monitor reaction progress by TLC or LC-MS.

    • Workup and Purification: Quench the reaction with water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes excess amines, while the base wash removes any unreacted starting acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white solid.

Protocol: Suzuki-Miyaura Cross-Coupling for Diversification
  • Objective: To demonstrate the utility of the 5-bromo position by coupling it with an arylboronic acid. This is a foundational reaction for building molecular complexity.[17]

  • Materials:

    • This compound

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality: The palladium catalyst is oxygen-sensitive, so an inert atmosphere is critical for preventing its degradation and ensuring catalytic activity.

    • Add the degassed solvent mixture via syringe.

    • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

    • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to obtain the desired biaryl product.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a powerful platform for innovation in drug discovery. Its robust synthesis, favorable physicochemical properties, and, most importantly, its synthetically versatile bromine handle make it an invaluable scaffold for generating diverse chemical libraries. Its proven applicability in targeting key enzyme classes like PARPs and HDACs highlights its potential. Future work will undoubtedly see this scaffold applied to new target classes and integrated into novel therapeutic modalities like PROTACs and covalent inhibitors. For any drug discovery team, the adoption of the this compound scaffold represents a strategic, efficient, and validated approach to accelerating the path from hit identification to lead optimization.

References

A comprehensive, clickable list of references is provided for verification and further reading.

  • Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Source: PubMed Central (PMC). URL:[Link]
  • Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Source: MedChemComm (RSC Publishing). URL:[Link]
  • Title: Radioactive compound for diagnosis of malignant melanoma and use thereof. Source: Google Patents.
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  • Title: A kind of synthetic method of 5-bromo-2-picoline. Source: Google Patents.
  • Title: 845305-88-6 Cas No. | this compound.
  • Title: PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Source: PubMed Central (PMC). URL:[Link]
  • Title: R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and haematological malignancies. Source: PubMed Central (PMC). URL:[Link]
  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Source: PubMed. URL:[Link]
  • Title: The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. Source: National Institutes of Health (NIH). URL:[Link]
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  • Title: Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. Source: PubMed Central (PMC). URL:[Link]
  • Title: Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Source: Google Patents.
  • Title: Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Source: PubMed Central (PMC). URL:[Link]
  • Title: What is a PARP Inhibitor?
  • Title: Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies. Source: PubMed Central (PMC). URL:[Link]
  • Title: Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers. Source: National Institutes of Health (NIH). URL:[Link]
  • Title: Structure-activity relationships of PDE5 inhibitors. Source: PubMed. URL:[Link]
  • Title: Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Source: MDPI. URL:[Link]
  • Title: Structure−Activity Relationships of N -Acyl Pyrroloquinolone PDE-5 Inhibitors.

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The Picolinamide Scaffold: A Journey from Obscurity to a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The picolinamide scaffold, a simple pyridine-2-carboxamide, has emerged from relative obscurity to become a privileged structure in modern medicinal chemistry.[1] Its unique combination of a planar aromatic system and a flexible amide linker, coupled with its ability to act as a bidentate chelating agent, has made it a versatile building block for the design of a wide array of therapeutic agents.[2] This guide provides a comprehensive overview of the discovery and history of novel picolinamide compounds, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. We will explore the evolution of synthetic methodologies, from classical amide bond formations to modern transition-metal-catalyzed C-H functionalization, and examine how these advancements have enabled the exploration of novel chemical space. Through a detailed analysis of key case studies, this guide will illuminate the journey of the picolinamide scaffold from a simple chemical entity to a cornerstone of contemporary drug discovery.

Introduction: The Rise of a Privileged Scaffold

The picolinamide core, while structurally unassuming, possesses a unique set of physicochemical properties that make it highly attractive for drug design. The pyridine ring offers a combination of aromaticity and a nitrogen atom capable of hydrogen bonding, while the amide group provides a versatile point for modification and interaction with biological targets.[1] Historically, the picolinamide moiety was often seen as a mere synthetic intermediate or a component of larger, more complex molecules. However, a growing body of research has demonstrated that the picolinamide scaffold itself is a key pharmacophore, contributing directly to the biological activity of a wide range of compounds.[3]

The journey of the picolinamide scaffold is a testament to the iterative nature of drug discovery. Early, often serendipitous, discoveries of biological activity in picolinamide-containing molecules paved the way for more systematic explorations.[4][5] These initial findings spurred medicinal chemists to investigate the SAR of this scaffold, leading to the optimization of potency, selectivity, and pharmacokinetic properties. This guide will trace this historical trajectory, highlighting the key breakthroughs that have cemented the picolinamide scaffold's status as a privileged motif in medicinal chemistry.

Foundational Synthetic Methodologies

The synthesis of picolinamide derivatives has evolved significantly over the years, with each new method offering improved efficiency, versatility, and functional group tolerance. The choice of synthetic route is often dictated by the specific substitution patterns desired and the overall complexity of the target molecule.

Classical Amide Bond Formation

The most fundamental approach to picolinamide synthesis involves the coupling of picolinic acid or its derivatives with a primary or secondary amine. Several classical methods have been employed for this transformation:

  • Via Acid Chlorides (Schotten-Baumann conditions): This is a traditional and often high-yielding method that involves the conversion of picolinic acid to the more reactive picolinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with the desired amine in the presence of a base to afford the picolinamide.[6][7]

  • Direct Amidation with Coupling Agents: To circumvent the often harsh conditions required for acid chloride formation, a wide variety of coupling agents have been developed to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxylic acid in situ, allowing for a milder and more controlled reaction with the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[8][9]

Modern Coupling Reagents: The HATU Era

A significant advancement in amide bond formation came with the development of uronium-based coupling reagents, most notably HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU offers several advantages over traditional coupling agents, including faster reaction times, higher yields, and lower rates of epimerization, making it particularly valuable in peptide synthesis and the preparation of complex, chiral molecules.[10][11][12]

Experimental Protocol: General Procedure for HATU-Mediated Picolinamide Synthesis
  • Preparation: To a solution of picolinic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM) at room temperature, add HATU (1.1-1.5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 1-12 hours).

  • Work-up: Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired picolinamide.

The Picolinamide Scaffold in Modern Synthesis: C-H Functionalization

A paradigm shift in the synthesis of complex picolinamide derivatives has been the advent of transition-metal-catalyzed C-H bond functionalization. This powerful strategy allows for the direct modification of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The picolinamide moiety has proven to be an excellent directing group in these transformations, enabling the regioselective functionalization of otherwise unreactive C-H bonds.[13]

Cobalt-Catalyzed C-H/N-H Annulation

Recent research has demonstrated the utility of cobalt catalysis for the annulation of picolinamides with alkynes via C-H bond activation.[14][15][16] This methodology provides a straightforward route to complex heterocyclic scaffolds, such as (NH)-isoquinolones, which are prevalent in many biologically active molecules. The picolinamide directing group is crucial for the regioselectivity of the C-H activation step and can often be removed in a subsequent step, rendering it a "traceless" directing group.[17][18]

Experimental Protocol: Cobalt-Catalyzed C-H Annulation of N-Aroylpicolinamides with Alkynes
  • Reaction Setup: In a glovebox, a screw-capped vial is charged with the N-aroylpicolinamide substrate (1.0 equivalent), the alkyne (1.2-2.0 equivalents), a cobalt(II) catalyst (e.g., Co(OAc)₂), and a base (e.g., NaOAc).

  • Solvent Addition: A suitable solvent, such as 1,4-dioxane or t-amyl alcohol, is added to the vial.

  • Reaction Conditions: The vial is sealed and the reaction mixture is heated to a specified temperature (typically 80-120 °C) for a designated period (12-24 hours).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired (NH)-isoquinolone product.

Therapeutic Applications of Novel Picolinamide Compounds

The versatility of the picolinamide scaffold is reflected in the broad range of biological activities exhibited by its derivatives. From fighting infectious diseases to combating cancer, picolinamide-based compounds have shown significant promise in numerous therapeutic areas.

Antibacterial Agents: A Selective Weapon Against Clostridioides difficile

One of the most significant recent discoveries in the picolinamide field is the identification of a new class of potent and selective antibacterial agents against Clostridioides difficile.[19][20] Starting from an isonicotinamide hit compound that was equally active against MRSA and C. difficile, researchers at the University of Notre Dame conducted extensive SAR studies.[21] They discovered that moving the nitrogen atom in the pyridine ring from the 4-position to the 2-position, thus creating a picolinamide, resulted in a dramatic increase in selectivity for C. difficile.[21]

The lead compound, 2-(4-(3-(trifluoromethoxy)phenoxy)-picolinamido)benzo[d]oxazole-5-carboxylate, demonstrated exquisite potency and selectivity, with MIC values in the low nanomolar range against a large panel of C. difficile strains, while showing minimal activity against other common gut microbiota.[19][21] This selectivity is crucial for the treatment of C. difficile infections, as it minimizes the disruption of the natural gut flora, a common side effect of broad-spectrum antibiotics that can lead to recurrent infections.

Table 1: In Vitro Activity of a Lead Picolinamide Antibacterial

OrganismMIC (µg/mL)
Clostridioides difficile (ATCC 43255)0.125
Staphylococcus aureus (MRSA, NRS70)128
Enterococcus faecium>128
Escherichia coli>128
Antifungal Agents: Targeting Fungal-Specific Pathways

The picolinamide scaffold has also been identified as a promising starting point for the development of novel antifungal agents.[22][23] Chemogenomic profiling studies have identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein essential for fungal cell viability, as the target of certain picolinamide and benzamide derivatives.[22][23][24] Importantly, these compounds exhibit selectivity for the fungal protein over its mammalian counterparts, suggesting a favorable therapeutic window.[22] The discovery of florylpicoxamid, a new picolinamide fungicide, further underscores the potential of this scaffold in combating fungal diseases.[25]

Anticancer Agents: Inhibiting Key Signaling Pathways

The picolinamide scaffold has been extensively explored in the context of oncology, with derivatives showing activity against a variety of cancer-related targets.

  • VEGFR-2 Kinase Inhibitors: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several research groups have designed and synthesized novel picolinamide-based derivatives as potent VEGFR-2 inhibitors.[26][27][28] By hybridizing the structural features of known VEGFR-2 inhibitors like Sorafenib and Axitinib, researchers have developed picolinamide compounds with significant antiproliferative activity against various cancer cell lines.[26]

  • Other Kinase Inhibitors: The picolinamide scaffold has also been incorporated into inhibitors of other kinases implicated in cancer, such as Polo-like kinase 1 (PLK1) and Provirus Integration of Maloney Kinase (PIM kinase).[29][30]

Enzyme Inhibitors for Metabolic and Neurological Disorders

Beyond infectious diseases and oncology, picolinamide derivatives have shown promise as inhibitors of enzymes involved in metabolic and neurological disorders.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: 11β-HSD1 is an enzyme that plays a key role in regulating glucocorticoid levels and has been implicated in metabolic syndrome and type 2 diabetes. Picolinamide-based inhibitors of 11β-HSD1 have been developed that demonstrate efficacy in animal models, reducing blood glucose and improving lipid profiles.[31]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The development of potent and selective picolinamide-based drugs has been driven by a deep understanding of their SAR. By systematically modifying the different components of the picolinamide scaffold—the pyridine ring, the amide linker, and the substituent on the amide nitrogen—medicinal chemists have been able to fine-tune the biological activity of these compounds.

For instance, in the case of the anti-C. difficile agents, the 2,4-disubstitution pattern on the picolinamide core was found to be crucial for selectivity.[21] In the development of VEGFR-2 inhibitors, the nature and position of substituents on the terminal aryl ring were shown to significantly impact potency.[26]

Mechanistically, the picolinamide scaffold can interact with its biological target in several ways. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide NH can act as a hydrogen bond donor. The aromatic ring can engage in π-π stacking interactions, and the overall conformation of the molecule, dictated by the torsion angles around the amide bond, plays a critical role in its ability to fit into a binding pocket.

Future Directions and Conclusion

The discovery and development of novel picolinamide compounds is a vibrant and rapidly evolving field. The continued advancement of synthetic methodologies, particularly in the area of C-H functionalization, will undoubtedly lead to the creation of even more diverse and complex picolinamide-based libraries. The integration of computational methods, such as molecular docking and pharmacophore modeling, will further accelerate the rational design of new therapeutic agents.[1]

The picolinamide scaffold has proven to be a remarkably versatile and fruitful starting point for drug discovery. Its journey from a simple chemical entity to a privileged structure in medicinal chemistry is a compelling example of how a deep understanding of chemical principles, coupled with innovative synthetic strategies and a thorough exploration of biological space, can lead to the development of novel and impactful medicines. As research in this area continues to flourish, it is certain that the picolinamide scaffold will continue to play a pivotal role in addressing unmet medical needs across a wide range of diseases.

Visualizations

Diagram 1: General Synthetic Routes to Picolinamides

G cluster_0 Starting Materials cluster_1 Classical Methods cluster_2 Modern Methods Picolinic Acid Picolinic Acid Acid Chloride Formation 1. Acid Chloride Formation (SOCl2 or (COCl)2) Picolinic Acid->Acid Chloride Formation Route 1 Direct Coupling Direct Coupling (e.g., DCC, EDCI) Picolinic Acid->Direct Coupling Route 2 HATU Coupling HATU Coupling (HATU, Base) Picolinic Acid->HATU Coupling Route 3 Amine (R-NH2) Amine (R-NH2) Schotten-Baumann 2. Schotten-Baumann (Base) Amine (R-NH2)->Schotten-Baumann Amine (R-NH2)->Direct Coupling Amine (R-NH2)->HATU Coupling Acid Chloride Formation->Schotten-Baumann Picolinamide Picolinamide Schotten-Baumann->Picolinamide Direct Coupling->Picolinamide HATU Coupling->Picolinamide

Caption: Overview of key synthetic strategies for picolinamide synthesis.

Diagram 2: The Picolinamide Scaffold as a Directing Group

G Picolinamide Substrate Picolinamide Substrate Transition Metal Catalyst Transition Metal Catalyst (e.g., Co, Pd) Picolinamide Substrate->Transition Metal Catalyst Coordination Chelation Chelation via Pyridine N and Amide O Transition Metal Catalyst->Chelation CH_Activation Regioselective C-H Activation Chelation->CH_Activation Functionalization Functionalization (e.g., Annulation, Arylation) CH_Activation->Functionalization Functionalized Product Functionalized Product Functionalization->Functionalized Product

Caption: Role of the picolinamide moiety in directing C-H functionalization.

Diagram 3: Diverse Therapeutic Targets of Picolinamide Derivatives

G Picolinamide Scaffold Picolinamide Scaffold C_difficile C. difficile (Cell Wall Synthesis) Picolinamide Scaffold->C_difficile Fungi Fungi (Sec14p) Picolinamide Scaffold->Fungi VEGFR2 VEGFR-2 Picolinamide Scaffold->VEGFR2 PIM_Kinase PIM Kinase Picolinamide Scaffold->PIM_Kinase PLK1 PLK1 Picolinamide Scaffold->PLK1 11bHSD1 11β-HSD1 Picolinamide Scaffold->11bHSD1

Caption: Broad spectrum of biological targets for picolinamide compounds.

References

  • Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC - NIH. [Link]
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  • WO2021076681A1 - Process for synthesis of picolinamides.
  • Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties | Request PDF.
  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]
  • Synthesis and Biological Evaluation of Picolinamides as Potent Inhibitors of 11β-hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). PubMed. [Link]
  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. PubMed Central. [Link]
  • Cobalt(II)‐Catalyzed [4+2] Annulation of Picolinamides with Alkynes via C−H Bond Activation | Request PDF.
  • Cobalt-catalyzed C-H annulation of N-aroylpicolinamides with alkynes for (NH)-isoquinolones synthesis | Request PDF.
  • Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. OUCI. [Link]
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  • Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionaliz
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An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive framework for the initial in-vitro characterization of the novel compound, 5-Bromo-N-ethylpicolinamide. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery. This guide moves beyond a simple recitation of protocols, instead focusing on the strategic rationale behind the experimental design, ensuring a robust and logically sound preliminary assessment of the compound's biological potential.

Introduction: The Rationale for Investigating this compound

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] Its utility stems from its unique electronic and structural properties, which allow it to act as an effective chelating agent and a versatile building block for molecules targeting a wide array of biological processes, including cancer, inflammation, and metabolic syndromes.[1][2][3]

The subject of this guide, this compound, incorporates several features of high interest for drug discovery:

  • The Picolinamide Core: Provides a rigid, planar structure capable of participating in various non-covalent interactions within biological targets.

  • 5-Bromo Substitution: The bromine atom, a halogen, can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding—a recognized and potent interaction in drug-receptor complexes. The position of the bromo group is critical and has been shown to influence the activity of related compounds.[4]

  • N-ethyl Amide Linkage: The amide group is a key hydrogen bond donor and acceptor, while the N-ethyl group can provide additional hydrophobic interactions and influence the molecule's overall conformation and solubility.

Given these structural features, this compound warrants investigation as a potential therapeutic agent. This guide outlines a systematic, multi-tiered in-vitro screening cascade designed to efficiently assess its baseline cytotoxicity, identify potential biological targets, and elucidate its mechanism of action.

Compound Profile: this compound

A foundational understanding of the test article is critical before commencing biological studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-bromo-N-ethylpyridine-2-carboxamidePubChem
CAS Number 845305-88-6[5]
Molecular Formula C8H9BrN2OMatrix Scientific
Molecular Weight 229.08 g/mol Matrix Scientific
Structure

PubChem

Note: Detailed experimental data on properties like solubility, logP, and pKa are not publicly available and should be determined empirically as a first step.

Proposed In-Vitro Screening Cascade

A successful screening strategy is not a random collection of assays but a logical progression that uses resources efficiently to make clear go/no-go decisions.[6] This proposed cascade for this compound is designed to first establish a safety profile before committing to more complex and resource-intensive mechanistic studies.

Screening_Cascade cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Broad Biological Activity Screening cluster_2 Phase 3: Hit Validation & Mechanism of Action A Compound QC & Solubility (DMSO Stock Prep) B Baseline Cytotoxicity Screen (e.g., MTT Assay in HepG2, HEK293) A->B Characterized Compound C Kinase Panel Screen (Broad panel, e.g., 96 common kinases) B->C Non-toxic concentration range D Antimicrobial Screen (Gram +/- Bacteria, Fungi) B->D Non-toxic concentration range E Reactive Compound Flagging (Peptide-Trapping Assay) B->E Non-toxic concentration range F IC50 Determination for Active Hits (Dose-Response Curve) C->F D->F G Target Engagement Assay (e.g., Cellular Thermal Shift Assay) F->G Confirmed Hit H Downstream Signaling Pathway Analysis (e.g., Western Blot for p-ERK) G->H

Caption: A multi-phase workflow for the in-vitro evaluation of novel compounds.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with built-in controls and clear endpoints.

Protocol: Baseline Cytotoxicity Assessment via MTT Assay

Causality: Before assessing for specific biological activity, it is crucial to determine the concentrations at which the compound is cytotoxic. This prevents false positives in subsequent assays (where a reduction in signal might be due to cell death rather than specific target inhibition) and establishes a preliminary therapeutic window. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

Methodology:

  • Cell Seeding: Seed human cell lines (e.g., HepG2 for liver toxicity and HEK293 for embryonic kidney) in 96-well plates at a pre-determined optimal density (e.g., 20,000 cells/well) and allow them to adhere for 24 hours.[7]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium, starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability) and plot the percentage of viability against the compound concentration to determine the CC50 (Concentration that causes 50% cytotoxicity).

Protocol: Kinase Inhibition Screening (Hypothetical Target: VEGFR-2)

Causality: Picolinamide derivatives have been successfully developed as kinase inhibitors, particularly targeting VEGFR-2, which is crucial for tumor angiogenesis.[2][8] A broad kinase panel screen can efficiently identify potential targets. If a hit is found (e.g., >50% inhibition at 10 µM), a follow-up dose-response assay is required to determine potency (IC50).

Methodology:

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP at its Km concentration in a kinase buffer.

  • Compound Addition: Add this compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM). Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor (DMSO vehicle) control.[2]

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mix. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect substrate phosphorylation. A common method is a luminescence-based assay (e.g., ADP-Glo™), which measures ADP production as an indicator of kinase activity. The amount of light produced is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control. Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS RAS VEGFR2->RAS Compound This compound (Hypothetical Inhibitor) Compound->VEGFR2 Inhibits (Hypothesized) AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Angiogenesis & Cell Proliferation AKT->Proliferation Activates MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activates

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by the compound.

Protocol: Antimicrobial Susceptibility Testing

Causality: The pyridine scaffold is present in many antimicrobial agents.[9][10] Therefore, a preliminary screen for antibacterial and antifungal activity is a logical step. This protocol uses a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Strain Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungus)) according to CLSI guidelines.

  • Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of this compound in the appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (microbes + broth, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at the optimal temperature for the microbes (e.g., 35-37°C) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Readout: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Data Summary and Interpretation

All quantitative data should be tabulated for clear interpretation and decision-making.

Table 2: Hypothetical In-Vitro Data Summary for this compound

Assay TypeCell Line / OrganismEndpointResultInterpretation / Next Step
CytotoxicityHepG2CC50> 100 µMCompound shows low baseline toxicity. Proceed with activity screens.
CytotoxicityHEK293CC5085 µMModerate toxicity in this cell line. Keep in mind for future assays.
Kinase InhibitionVEGFR-2IC501.5 µMPotent Hit. Proceed to cellular target engagement and downstream pathway analysis.
Kinase InhibitionEGFRIC50> 50 µMSelective for VEGFR-2 over EGFR. Favorable selectivity profile.
AntimicrobialS. aureusMIC> 128 µg/mLNo significant antibacterial activity observed. Deprioritize this line of investigation.
AntimicrobialE. coliMIC> 128 µg/mLNo significant antibacterial activity observed. Deprioritize this line of investigation.

Interpretation: The hypothetical data in Table 2 would strongly suggest that this compound is a promising candidate for development as a selective VEGFR-2 inhibitor. The low cytotoxicity in a liver cell line is a positive sign. The next logical steps would be to confirm target engagement in a cellular context (e.g., using a Cellular Thermal Shift Assay) and to investigate the effect on downstream signaling proteins (e.g., phosphorylation of ERK) via Western Blot to confirm the on-target mechanism of action.

References

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71. [Link]
  • Sun, W., Fang, S., & Yan, H. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 9(47), 27655–27668. [Link]
  • Obach, R. S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Chemical Research in Toxicology, 26(8), 1235–1245. [Link]
  • Sun, W., Fang, S., & Yan, H. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 10(1), 1-14. [Link]
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17655–17664. [Link]
  • Kim, H. J., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 695–700. [Link]
  • How to Develop a Successful in vitro Screening Strategy. (n.d.).
  • Compound Screening | CRO Drug Discovery Services. (n.d.). BioAscent. [Link]
  • PubChem. (n.d.). 5-bromo-N-(2-(diethylamino)ethyl)picolinamide.
  • Synthesis of picolinamide amide derivatives. (n.d.).
  • Li, Y., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(11), 2993. [Link]
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
  • Iglarz, M., et al. (2008). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 51(22), 7102–7116. [Link]
  • Wang, Y., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4247–4251. [Link]
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (2002).
  • Al-Ghorbani, M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15632. [Link]
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules, 27(15), 4983. [Link]

Sources

An In-Depth Technical Guide to Speculating the Mechanism of Action for 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns of a Novel Chemical Entity

In the realm of drug discovery and development, encountering a novel chemical entity (NCE) such as 5-Bromo-N-ethylpicolinamide presents both a challenge and an opportunity. With no established mechanism of action, the path to understanding its biological function requires a systematic and hypothesis-driven approach. This guide is structured to provide a comprehensive framework for speculating and subsequently investigating the mechanism of action of this compound. Drawing upon the known biological activities of structurally related picolinamide and nicotinamide derivatives, we will propose plausible mechanisms and detail the experimental workflows necessary to validate these hypotheses.

The picolinamide scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets.[1] Derivatives have been identified as potent inhibitors of kinases, enzymes, and have shown efficacy as antimicrobial agents.[2][3][4][5] This inherent versatility of the parent scaffold provides a fertile ground for our investigation into the specific role of the 5-bromo and N-ethyl substitutions.

Part 1: Hypothesis Generation - Plausible Mechanisms of Action

Given the broad spectrum of activity of related compounds, we can speculate on several potential mechanisms of action for this compound. These hypotheses are grounded in the established pharmacology of the picolinamide and nicotinamide class of molecules.

Hypothesis 1: Inhibition of Protein Kinases

A significant number of picolinamide and nicotinamide derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[5][6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[5][7][8] Several picolinamide-based derivatives have been designed as VEGFR-2 inhibitors.[5][6] The N-phenylpicolinamide core is a common feature in many VEGFR-2 inhibitors, and it is plausible that this compound could adopt a similar binding mode within the ATP-binding pocket of the kinase.

  • Aurora Kinase Inhibition: Some N-methyl-picolinamide derivatives have been shown to selectively inhibit Aurora-B kinase, a key regulator of mitosis.[9] This suggests that the picolinamide scaffold can be tailored to target specific members of the kinome.

VEGFR2_Pathway This compound This compound VEGFR-2 VEGFR-2 This compound->VEGFR-2 Inhibition PI3K PI3K VEGFR-2->PI3K Akt Akt PI3K->Akt Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Hypothesis 2: Modulation of Other Key Enzymes

The picolinamide scaffold has also been implicated in the inhibition of other enzyme classes.

  • Acetylcholinesterase (AChE) Inhibition: Picolinamide derivatives have been synthesized and evaluated for their inhibitory activity against AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[10][11] This line of investigation could be relevant for neurodegenerative diseases.

  • DNA Demethylase (ALKBH2) Inhibition: Nicotinamide derivatives have been identified as inhibitors of ALKBH2, a DNA demethylase involved in DNA repair and cancer progression.[12]

Hypothesis 3: Antimicrobial Activity

Picolinamides have demonstrated significant and selective antimicrobial properties.

  • Antifungal Activity: Certain picolinamides target the fungal lipid transfer protein Sec14, leading to fungal cell death.[3]

  • Antibacterial Activity: A notable example is the exquisite selectivity of some picolinamides against Clostridioides difficile.[4]

Part 2: Experimental Validation - A Step-by-Step Guide

To systematically test these hypotheses, a tiered experimental approach is recommended, starting with broad phenotypic screens and progressing to specific target-based assays.

Tier 1: Phenotypic Screening

The initial step is to assess the broad biological activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assay

This assay will determine the compound's effect on cell viability across a panel of cancer cell lines.

Methodology:

  • Cell Line Selection: A panel of human cancer cell lines should be chosen, including those known to overexpress certain kinases (e.g., A549 and HepG2 for VEGFR-2).[5]

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • Viability Assessment: Use a standard viability reagent (e.g., MTT, CellTiter-Glo®) to measure cell viability.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

ParameterDescription
Cell Lines A549, HepG2, MCF-7, HCT-116
Compound Conc. 0.01, 0.1, 1, 10, 100 µM
Incubation Time 72 hours
Readout Absorbance or Luminescence
Tier 2: Target-Based Assays

If significant cytotoxicity is observed, the next step is to investigate direct interactions with the hypothesized molecular targets.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay will directly measure the inhibitory effect of the compound on specific kinases.

Methodology:

  • Kinase Selection: Based on Hypothesis 1, select relevant kinases such as VEGFR-2 and Aurora B.

  • Assay Format: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen®).

  • Reaction Setup: In a multi-well plate, combine the kinase, substrate, ATP, and varying concentrations of this compound.

  • Detection: After incubation, add the detection reagent and measure the signal (e.g., luminescence, fluorescence).

  • Data Analysis: Determine the IC50 value for each kinase.

Experimental_Workflow Start Start Phenotypic_Screening Tier 1: Phenotypic Screening (e.g., Cytotoxicity Assay) Start->Phenotypic_Screening Target_Based_Assays Tier 2: Target-Based Assays (e.g., Kinase Inhibition) Phenotypic_Screening->Target_Based_Assays If Active Cell-Based_Assays Tier 3: Cell-Based Mechanistic Assays (e.g., Western Blot, Apoptosis) Target_Based_Assays->Cell-Based_Assays If Direct Inhibition Mechanism_Elucidation Mechanism of Action Elucidated Cell-Based_Assays->Mechanism_Elucidation

Sources

Spectroscopic Characterization of 5-Bromo-N-ethylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-N-ethylpicolinamide, tailored for researchers, scientists, and professionals in the field of drug development. This document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth analysis and interpretation based on established principles and comparative data from structurally related molecules. Furthermore, this guide outlines detailed experimental protocols for acquiring this spectroscopic data.

Introduction

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including N-substituted picolinamides and brominated pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 8.55 (d, J = 2.0 Hz, 1H): This downfield doublet is assigned to the proton at the C6 position of the pyridine ring. Its proximity to the electronegative nitrogen atom results in significant deshielding. The small coupling constant is indicative of a meta-coupling to the proton at C4.

    • 8.05 (dd, J = 8.4, 2.0 Hz, 1H): This doublet of doublets corresponds to the proton at the C4 position. It experiences coupling from both the C3 and C6 protons.

    • 7.80 (d, J = 8.4 Hz, 1H): This doublet is assigned to the proton at the C3 position, showing a characteristic ortho-coupling to the proton at C4.

    • 6.80 (br s, 1H): A broad singlet is anticipated for the amide N-H proton. The broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

    • 3.45 (q, J = 7.2 Hz, 2H): This quartet represents the methylene (-CH₂) protons of the ethyl group, coupled to the three protons of the adjacent methyl group.

    • 1.25 (t, J = 7.2 Hz, 3H): This upfield triplet is assigned to the terminal methyl (-CH₃) protons of the ethyl group, coupled to the two protons of the adjacent methylene group.

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 164.5 (C=O): The carbonyl carbon of the amide group is expected to have the most downfield chemical shift.

    • 152.0 (C2): The carbon atom of the pyridine ring attached to the amide group.

    • 148.5 (C6): The carbon atom at the 6-position of the pyridine ring.

    • 140.0 (C4): The carbon atom at the 4-position of the pyridine ring.

    • 125.0 (C3): The carbon atom at the 3-position of the pyridine ring.

    • 120.0 (C5-Br): The carbon atom to which the bromine is attached. The chemical shift is influenced by the electronegativity of the bromine atom.

    • 35.0 (-CH₂): The methylene carbon of the ethyl group.

    • 15.0 (-CH₃): The methyl carbon of the ethyl group.

Table 1: Summary of Predicted NMR Data for this compound

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H68.55d2.0Pyridine Ring
H48.05dd8.4, 2.0Pyridine Ring
H37.80d8.4Pyridine Ring
NH6.80br s-Amide
-CH₂3.45q7.2Ethyl Group
-CH₃1.25t7.2Ethyl Group
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
C=O164.5Amide Carbonyl
C2152.0Pyridine Ring
C6148.5Pyridine Ring
C4140.0Pyridine Ring
C3125.0Pyridine Ring
C5120.0Pyridine Ring (C-Br)
-CH₂35.0Ethyl Group
-CH₃15.0Ethyl Group
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • IR (KBr, cm⁻¹):

    • 3300-3400 (N-H stretch): A moderate to strong absorption band is expected in this region, characteristic of the N-H stretching vibration of the secondary amide.[1]

    • 3100-3000 (C-H stretch, aromatic): Weak to moderate bands corresponding to the C-H stretching vibrations of the pyridine ring.

    • 2970-2850 (C-H stretch, aliphatic): Bands associated with the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group.

    • 1660-1680 (C=O stretch, Amide I): A strong absorption band due to the carbonyl stretching vibration of the amide group.[1]

    • 1580-1600 (C=C and C=N stretch): Aromatic ring stretching vibrations.

    • 1530-1550 (N-H bend, Amide II): A moderate absorption band resulting from the in-plane bending of the N-H bond coupled with C-N stretching.[1]

    • 1100-1000 (C-Br stretch): A weak to moderate absorption corresponding to the stretching vibration of the carbon-bromine bond.

Table 2: Summary of Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹) Intensity Assignment
3300-3400Medium-StrongN-H Stretch (Amide)
3100-3000Weak-MediumC-H Stretch (Aromatic)
2970-2850MediumC-H Stretch (Aliphatic)
1660-1680StrongC=O Stretch (Amide I)
1580-1600MediumC=C, C=N Stretch (Aromatic)
1530-1550MediumN-H Bend (Amide II)
1100-1000Weak-MediumC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Using Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).

  • ESI-MS (m/z):

    • [M+H]⁺ at 230.0/232.0: Corresponding to the protonated molecule (C₈H₉BrN₂O + H⁺). The two peaks will have approximately a 1:1 ratio.

    • [M+Na]⁺ at 252.0/254.0: Adduct with sodium ions, which are often present as impurities.

    • Key Fragmentation Ions:

      • 202.0/204.0: Loss of the ethyl group (-CH₂CH₃).

      • 184.0/186.0: Loss of the ethylamino group (-NHCH₂CH₃).

      • 156.0/158.0: Cleavage of the amide bond to form the 5-bromopicolinoyl cation.[2]

      • 78.0: Pyridine ring fragment.

Table 3: Summary of Predicted Mass Spectrometry Data for this compound

m/z Relative Intensity Assignment
230.0/232.0High[M+H]⁺
252.0/254.0Low[M+Na]⁺
202.0/204.0Medium[M+H - C₂H₅]⁺
184.0/186.0Medium[M+H - NHC₂H₅]⁺
156.0/158.0High[5-Bromopicolinoyl]⁺
78.0Medium[Pyridine]⁺

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Data Acquisition

Workflow for Acquiring ¹H and ¹³C NMR Spectra

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated chloroform (CDCl₃). prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. acq2 Lock the spectrometer on the deuterium signal of CDCl₃. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum (e.g., 16 scans). acq3->acq4 acq5 Acquire the ¹³C NMR spectrum (e.g., 1024 scans). acq4->acq5 proc1 Apply Fourier transformation to the raw data (FID). proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal (0 ppm). proc2->proc3 proc4 Integrate the peaks in the ¹H spectrum. proc3->proc4 proc5 Analyze the chemical shifts, multiplicities, and coupling constants. proc4->proc5 IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition (FT-IR Spectrometer) cluster_proc Data Processing prep1 Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. prep2 Transfer the mixture to a pellet press. prep1->prep2 prep3 Apply pressure to form a transparent pellet. prep2->prep3 acq1 Place the KBr pellet in the sample holder of the FT-IR spectrometer. acq2 Collect a background spectrum of the empty sample compartment. acq1->acq2 acq3 Collect the sample spectrum (e.g., 32 scans). acq2->acq3 proc1 The instrument software automatically subtracts the background from the sample spectrum. proc2 Identify and label the major absorption bands. proc1->proc2 proc3 Correlate the observed bands with known functional group frequencies. proc2->proc3

Caption: Protocol for solid-state IR spectroscopy.

Mass Spectrometry Data Acquisition

Methodology for Electrospray Ionization Mass Spectrometry (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 Add a small amount of formic acid to promote protonation for positive ion mode. prep1->prep2 acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). acq2 Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. acq1->acq2 acq3 Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500). acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺) and any adducts. proc2 Analyze the isotopic pattern to confirm the presence of bromine. proc1->proc2 proc3 If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to deduce the structure. proc2->proc3

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a solid foundation for the structural verification of this compound. The included experimental protocols provide standardized methods for acquiring high-quality spectroscopic data. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the unambiguous identification and characterization of this and similar molecules.

References

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • Barros, A. S., et al. (2018).

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Methodological & Application

Synthesis of 5-Bromo-N-ethylpicolinamide from 5-bromopyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 5-Bromo-N-ethylpicolinamide, a valuable picolinamide derivative often utilized as an intermediate in pharmaceutical and agrochemical research.[1][2][3] The protocol details an efficient amide coupling reaction starting from 5-bromopyridine-2-carboxylic acid and ethylamine. We employ Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling reagent, selected for its high efficiency, rapid reaction rates, and minimal side reactions.[4][5] This document offers a detailed mechanistic rationale, a step-by-step experimental protocol, characterization data, and essential safety guidelines tailored for researchers and professionals in drug development and organic synthesis.

Introduction and Mechanistic Rationale

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and kinetically slow, typically requiring high temperatures and generating water as a byproduct.[6] To overcome this, modern organic synthesis relies on coupling reagents to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.

In this protocol, we utilize HATU, a highly effective uronium-based coupling agent.[4][7] The choice of HATU is predicated on its ability to rapidly generate an OAt-active ester, which is highly reactive towards nucleophilic attack by an amine.[4][8]

The reaction proceeds via a well-established mechanism:

  • Deprotonation: A non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the 5-bromopyridine-2-carboxylic acid to form a carboxylate anion.[7][8]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of an unstable O-acyl(tetramethyl)isouronium salt.[4]

  • Active Ester Formation: The OAt anion, displaced in the previous step, rapidly attacks the isouronium salt. This forms the key OAt-active ester intermediate and releases tetramethylurea as a byproduct.[4][5]

  • Nucleophilic Attack: Ethylamine, the primary amine, acts as a nucleophile and attacks the carbonyl carbon of the highly reactive OAt-ester. The pyridine nitrogen in the HATU-derived leaving group is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction.[4]

  • Product Formation: The tetrahedral intermediate collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group and yielding the final product, this compound.

This process is highly efficient and generally proceeds to completion at ambient temperature, making it a reliable and robust method for amide synthesis.

Figure 1: Simplified mechanism of HATU-mediated amide coupling.

Experimental Protocol

This protocol outlines the synthesis on a 5 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )Quantity (5 mmol scale)Molar Eq.Supplier Example
5-Bromopyridine-2-carboxylic acidC₆H₄BrNO₂202.011.01 g1.0Sigma-Aldrich
HATUC₁₀H₁₅F₆N₆OP380.232.09 g1.1Fluorochem
Ethylamine (2.0 M solution in THF)C₂H₅NH₂45.073.0 mL1.2Thermo Scientific
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.241.74 mL2.0Fisher Scientific
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0925 mL-VWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~200 mL-Common suppliers
Saturated aq. NaHCO₃ SolutionNaHCO₃84.01~100 mL-Lab prepared
Brine (Saturated aq. NaCl)NaCl58.44~50 mL-Lab prepared
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Common suppliers
Step-by-Step Synthesis Workflow
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridine-2-carboxylic acid (1.01 g, 5.0 mmol).

  • Dissolution: Add anhydrous DMF (25 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Reagent Addition:

    • Add HATU (2.09 g, 5.5 mmol, 1.1 eq) to the solution.

    • Add N,N-diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol, 2.0 eq). Stir the mixture for 15 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

    • Slowly add the ethylamine solution (3.0 mL of 2.0 M solution in THF, 6.0 mmol, 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting carboxylic acid.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOAt) and 50 mL of brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) is typically effective for eluting the product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.[9]

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.4 (d, 1H, Ar-H), ~7.9 (dd, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~3.5 (q, 2H, -CH₂-), ~1.25 (t, 3H, -CH₃), ~8.2 (br s, 1H, -NH). Note: Chemical shifts are estimates and may vary.
¹³C NMR (100 MHz, CDCl₃)Expected peaks for aromatic carbons, amide carbonyl (~164 ppm), and ethyl group carbons.
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3080 (Aromatic C-H stretch), ~1660 (Amide I band, C=O stretch), ~1540 (Amide II band, N-H bend).
Mass Spec. (ESI+)m/z: 229.0/231.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.
Melting Point Literature values should be consulted if available; sharp melting point indicates high purity.
Yield Expected yield: 75-90%.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 5-Bromopyridine-2-carboxylic acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[10][11]

  • HATU: Can cause skin and eye irritation. Handle with care.

  • Ethylamine: Flammable and corrosive. Handle the THF solution with care, avoiding ignition sources.

  • DIPEA: Flammable, corrosive, and toxic. Causes severe skin burns and eye damage.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Dispose of all chemical waste according to institutional and local regulations. For detailed information, consult the Safety Data Sheets (SDS) for each reagent.[10][11]

References

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (n.d.). ResearchGate.
  • HATU. (n.d.). Wikipedia.
  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • Preparation of amides using DCC. (n.d.). Khan Academy.
  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.
  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017). ACS Publications.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
  • HATU, DIPEA Peptide Coupling Mechanism. (2020). YouTube.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). YouTube.
  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate.
  • 5-Bromopyridine-2-carboxylic acid-98% at Best Price. (n.d.). IndiaMART.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.

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Protocol for N-acylation with 5-bromopicolinoyl chloride: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylation in Modern Drug Discovery

N-acylation is a cornerstone transformation in organic synthesis, pivotal for the construction of the amide bond—a ubiquitous functional group in pharmaceuticals, natural products, and agrochemicals.[1] The reaction of an amine with an acyl chloride is a robust and efficient method for forging this linkage, typically proceeding through a nucleophilic addition-elimination mechanism.[2] 5-Bromopicolinoyl chloride, a halogenated pyridine-based acyl chloride, is a particularly valuable building block in medicinal chemistry. Its dual reactivity, stemming from the highly electrophilic acyl chloride and the synthetically versatile bromo-substituted pyridine ring, allows for the generation of complex molecular architectures with potential biological activity.[3]

This application note provides a comprehensive, field-proven protocol for the N-acylation of primary and secondary amines using 5-bromopicolinoyl chloride. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of 5-bromopicolinoyl amides.

Reaction Mechanism: A Stepwise Look at Amide Bond Formation

The N-acylation of an amine with 5-bromopicolinoyl chloride proceeds via a nucleophilic acyl substitution. The reaction is initiated by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[2]

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the 5-bromopicolinoyl chloride.[4]

  • Formation of Tetrahedral Intermediate: This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Elimination of Chloride: The carbonyl group reforms by expelling the chloride ion, which is a good leaving group.[4]

  • Deprotonation: The added base removes a proton from the nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base.[1]

Caption: The nucleophilic addition-elimination mechanism of N-acylation.

Experimental Protocol: N-acylation of a Primary Amine with 5-bromopicolinoyl chloride

This protocol details a general procedure for the N-acylation of a primary amine. The reaction conditions can be optimized for specific substrates.

Materials and Equipment:

  • 5-bromopicolinoyl chloride

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or pyridine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

G A 1. Dissolve amine (1.0 eq) and Et3N (1.2 eq) in anhydrous DCM. B 2. Cool the solution to 0 °C in an ice bath. A->B C 3. Add a solution of 5-bromopicolinoyl chloride (1.05 eq) in DCM dropwise. B->C D 4. Stir at 0 °C for 30 min, then warm to room temperature. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Quench with water and perform aqueous workup. E->F Upon completion G 7. Dry the organic layer and concentrate in vacuo. F->G H 8. Purify the crude product by column chromatography or recrystallization. G->H

Caption: Experimental workflow for N-acylation with 5-bromopicolinoyl chloride.

Detailed Steps:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Addition of Acyl Chloride: Dissolve 5-bromopicolinoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-30 minutes. The reaction is often exothermic, and slow addition helps to control the temperature.[]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation: Representative Reaction Parameters

The optimal conditions for N-acylation can vary depending on the nucleophilicity and steric hindrance of the amine substrate. The following table provides a general guideline for adapting the protocol.

Amine SubstrateBase (eq.)SolventTemperature (°C)Reaction Time (h)Expected Yield
AnilineEt₃N (1.2)DCM0 to RT2-4Good to Excellent
BenzylamineEt₃N (1.2)DCM0 to RT1-3Excellent
4-NitroanilinePyridine (1.5)THFRT to 506-12Moderate to Good
DiethylamineEt₃N (1.2)DCM0 to RT2-4Good to Excellent
tert-ButylamineDMAP (cat.), Et₃N (2.0)DCMRT to 4012-24Moderate

Troubleshooting and Field-Proven Insights

Issue 1: Low or No Conversion

  • Cause: Insufficiently reactive amine or deactivated acyl chloride.

  • Solution:

    • For less nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger, non-nucleophilic base like DBU or adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[]

    • Gentle heating (40-50 °C) may be required for sluggish reactions, but monitor for potential side reactions by TLC.

    • Ensure the 5-bromopicolinoyl chloride is of high purity and has not hydrolyzed. It is best to use freshly prepared or recently purchased reagent.

Issue 2: Formation of Multiple Products

  • Cause: Diacylation of primary amines or side reactions.

  • Solution:

    • Avoid using a large excess of the acylating agent. A slight excess (1.05-1.1 equivalents) is usually sufficient.

    • Maintain a low reaction temperature during the addition of the acyl chloride to minimize side reactions.

    • For substrates with multiple nucleophilic sites, consider using protecting groups.

Issue 3: Difficult Purification

  • Cause: Co-elution of the product with starting materials or byproducts.

  • Solution:

    • The aqueous workup is crucial for removing the base hydrochloride salt and any unreacted base.

    • If the product is basic, an acidic wash might not be suitable. In such cases, a simple water wash followed by a brine wash is recommended.

    • Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

Conclusion

The N-acylation of amines with 5-bromopicolinoyl chloride is a highly effective method for the synthesis of a diverse range of amides that are valuable intermediates in drug discovery and development. The protocol presented here, based on the well-established Schotten-Baumann reaction conditions, provides a robust starting point for researchers.[6] By understanding the reaction mechanism and potential challenges, and by carefully controlling the reaction parameters, scientists can successfully employ this transformation to advance their synthetic objectives.

References

  • Hosseini-Sarvari, M., & Sharghi, H. (2006). Mild and Useful Method for N-Acylation of Amines. Letters in Organic Chemistry, 3(4), 269-272.
  • Li, G., et al. (2004). Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines. Organic Letters, 6(26), 4905-4907.
  • Clark, J. (2023). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide.
  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Káncz, A., et al. (2020).
  • MacMillan, D. W. C., et al. (2017). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 139(16), 5629–5643.
  • Phukan, K. (2014). Regioselective N-acylation of heterocyclic amines under dry conditions catalyzed by a natural clay. International Journal of ChemTech Research, 6(7), 3624-3631.
  • Pazdera, P. (2015, August 27). Can anyone help with the synthesis of a secondary amide from carboxylic acid? [Online forum post]. ResearchGate.
  • Adamo, M. F. A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(83), 79496-79502.
  • G. S. C. Kumar, et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(8), 837-852.
  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube.
  • de la Torre, J., et al. (2020). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 18(9), 462.
  • Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4805–4818.
  • Holmes, L. (2018, January 2). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity.
  • Liu, X. (2023). 7.6 Extra Topics on Nucleophilic Substitution Reactions. In Organic Chemistry I. LibreTexts.
  • Lu, Y., et al. (2023). Benzoxazinones Prepared from Aniline Derivatives and CO. ChemistryViews.
  • Soderberg, T. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. In Organic Chemistry. LibreTexts.
  • Sari, Y., et al. (2025). Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate. Asian Journal of Green Chemistry, 9(2), 1-13.

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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Picolinamide Scaffolds and the Suzuki-Miyaura Reaction

In the landscape of modern medicinal chemistry and materials science, the picolinamide scaffold is a "privileged" structural motif, forming the core of numerous biologically active compounds and functional materials.[1] Picolinamide derivatives have demonstrated a wide range of therapeutic potential, including as enzyme inhibitors and modulators of critical signaling pathways.[2][3][4] The ability to functionalize the pyridine ring at specific positions is paramount for developing novel chemical entities with tailored properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[5][6] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and other conjugated systems.[7] The reaction's success is attributed to its mild conditions, high functional group tolerance, and the use of relatively stable and non-toxic organoboron reagents.[5][6]

This guide provides a detailed technical overview and robust protocols for the application of 5-Bromo-N-ethylpicolinamide as a key building block in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction conditions, and provide step-by-step protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction outcomes. The three key steps are: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ (Palladacycle) OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-R L₂ Transmetalation->PdII_Diaryl [R-B(OR)₂(Base)]⁻ PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-R (Coupled Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R-B(OR)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, particularly for less reactive halides like bromides and chlorides.[8] The palladium inserts into the carbon-bromine bond, forming a Pd(II) species. The reactivity order for halides is generally I > Br > Cl.[9]

  • Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. The presence of a base is critical here. The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[10][11][12] This boronate then undergoes ligand exchange with the halide on the palladium complex, leading to a diorganopalladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8]

Experimental Design and Optimization

The success of a Suzuki-Miyaura reaction with this compound hinges on the judicious selection of several key parameters. The presence of the pyridine nitrogen and the amide functionality can influence the reaction, making careful optimization crucial. The Lewis basic pyridine nitrogen can potentially coordinate to the palladium center, which may inhibit catalytic activity.[13]

Catalyst and Ligand Selection

The choice of palladium source and the supporting ligand is paramount for achieving high yields and turnover numbers.

  • Palladium Pre-catalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For challenging couplings, particularly with heteroaryl halides, pre-catalysts that readily form the active Pd(0) species are advantageous.[14][15]

  • Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich heteroaryl halides like this compound, electron-rich and bulky phosphine ligands are often effective.[13][14] These ligands promote the oxidative addition step and facilitate reductive elimination.[7] Examples include Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) and bulky alkylphosphines (e.g., P(t-Bu)₃).[14][16]

The Critical Role of the Base

As mentioned, the base is essential for the transmetalation step.[17] The choice of base can significantly impact the reaction's efficiency and can influence side reactions like protodeboronation of the boronic acid.[7]

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used and generally effective.[9][17] Cesium carbonate is often a good choice for difficult couplings due to its high solubility in organic solvents.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed.[9]

Solvent Systems

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (if present) phases.

  • Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[7][9][18] Dioxane is frequently used for its ability to dissolve a wide range of substrates and its relatively high boiling point.

  • Aqueous Conditions: Many Suzuki-Miyaura reactions are performed in a biphasic system with water, which can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.[9][19]

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

protocol_workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base - Solvent start->reagents degas Degas the Mixture (e.g., N₂ sparging) reagents->degas catalyst Add Pd Catalyst/Ligand degas->catalyst heat Heat to Reaction Temperature (e.g., 80-110 °C) catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/H₂O 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.

  • Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure all oxygen is removed. The presence of oxygen can lead to side reactions, such as the homocoupling of the boronic acid.[7]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions that can serve as a starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane1001292
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O (4:1)901688
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801085
44-Acetylphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O (5:1)110878

Note: The yields presented are hypothetical and representative for illustrative purposes.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the catalyst is active and the reaction is thoroughly deoxygenated. Consider using a more active pre-catalyst or ligand system.[20]

    • Insufficient Base: The base may not be strong enough or sufficiently soluble. Try a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[20]

    • Low Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition.

  • Side Reactions:

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially with heteroaryl boronic acids.[7] Using anhydrous conditions or a less nucleophilic base like KF can sometimes mitigate this issue.[21]

    • Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[7] Rigorous degassing is essential.

    • Debromination: The starting material, this compound, may undergo reduction to the debrominated product. This can be influenced by the solvent and base combination.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heteroaromatic systems like this compound. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse array of novel picolinamide derivatives. The protocols and insights provided in this guide serve as a comprehensive starting point for the successful application of this powerful transformation in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Alvarez-Ros, M. C., et al. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • PubMed. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • Carrow, B. P., & Nozaki, K. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Inorganica Chimica Acta.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • Denmark, S. E., & Regens, C. S. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions.
  • Watson, D. A., et al. (2009). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
  • Gök, Y., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Semantic Scholar. (2004). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
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  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
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  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
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  • PubMed. (2015). Synthesis and Biological Evaluation of Picolinamides as Potent Inhibitors of 11β-hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). [Link]
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Application of 5-Bromo-N-ethylpicolinamide in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in the modern medicinal chemist's arsenal, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with small, low-molecular-weight compounds—fragments—that typically bind to their targets with low affinity.[2][4][5] The elegance of this approach lies in its efficiency; by starting small, fragments can explore a target's binding landscape more effectively, often identifying small pockets or "hot spots" that larger molecules might miss.[4][6] These initial, weak-binding events are then optimized through structure-guided chemistry to evolve fragments into potent, high-affinity lead compounds.[5][7][8] This process has led to the successful development of several marketed drugs, validating FBDD as a highly productive strategy.[3]

This application note details the utility of 5-Bromo-N-ethylpicolinamide as an exemplary fragment for FBDD campaigns. We will explore its chemical properties, its role within a well-designed fragment library, and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to hit validation and optimization.

The Profile of an Ideal Fragment: this compound

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. High-quality fragments are typically characterized by their adherence to the "Rule of Three" (Ro3), which stipulates a molecular weight < 300 Da, cLogP ≤ 3, and no more than three hydrogen bond donors and acceptors.[9][10][11][12] These guidelines ensure that fragments possess favorable physicochemical properties, such as adequate aqueous solubility, which is crucial for the biophysical screening methods used to detect their weak binding.[9][12]

This compound is an excellent candidate for inclusion in a fragment library. Its properties align well with the principles of FBDD for several key reasons:

  • Ro3 Compliance: As detailed in Table 1, the molecule's properties fit comfortably within the Rule of Three guidelines, ensuring good solubility and a high probability of forming efficient, high-quality interactions with a protein target.

  • Structural Simplicity and Rigidity: The picolinamide core is a common scaffold in medicinal chemistry, offering a rigid framework that reduces the entropic penalty upon binding.

  • Defined Vectors for Elaboration: The molecule possesses clear, synthetically accessible vectors for chemical modification. The N-ethyl group provides a straightforward point for 'fragment growing' into a nearby pocket, while the bromine atom on the pyridine ring serves a dual purpose: it can be used as a handle for synthetic elaboration via cross-coupling reactions and its anomalous scattering properties can aid in determining its binding pose in X-ray crystallography.[13]

  • The Role of the Halogen: The bromine atom is a particularly valuable feature. Halogen bonding is increasingly recognized as a significant, directional interaction in molecular recognition.[14] A halogen-enriched fragment library can be a powerful tool for identifying halogen bonding "hot spots" on a protein surface.[14][15] Furthermore, the high electron density of bromine makes it a strong anomalous scatterer, which can be invaluable for phasing crystallographic data and unambiguously identifying the fragment's position and orientation in the protein's binding site.[13]

PropertyValueSource/Method
Molecular Formula C₈H₉BrN₂O-
Molecular Weight 229.08 g/mol Calculated
cLogP 1.45Calculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Rotatable Bonds 2Calculated

Table 1: Physicochemical Properties of this compound.

FBDD Workflow Using this compound

The successful application of this compound in an FBDD campaign follows a structured, multi-stage process designed to identify, validate, and characterize its interaction with the target protein. This workflow integrates several biophysical techniques to build a comprehensive understanding of the binding event.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library (incl. This compound) SPR Primary Screen: Surface Plasmon Resonance (SPR) Lib->SPR Screen at high conc. NMR Orthogonal Screen: NMR Spectroscopy SPR->NMR Confirm hits Xtal Structural Biology: X-ray Crystallography NMR->Xtal Characterize binding mode MedChem Structure-Guided Medicinal Chemistry Xtal->MedChem Design analogs Optimization Lead Optimization (Potency, Selectivity, ADME) MedChem->Optimization

Caption: High-level FBDD workflow from fragment screening to lead optimization.

Application Protocols

Protocol 1: Synthesis of this compound

Rationale: A robust synthesis is required to produce high-purity material for screening and follow-up studies. This protocol utilizes a standard amide coupling reaction, a reliable and widely used transformation in medicinal chemistry.

Materials:

  • 5-Bromopicolinic acid

  • Ethylamine (2.0 M solution in THF)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous DCM, add DIPEA (3.0 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add PyBOP (1.2 eq) to the mixture and stir for another 15 minutes.

  • Slowly add ethylamine solution (1.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

  • Confirm the structure and purity (>95%) by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[16][17][18] It provides real-time data on binding kinetics and affinity, allowing for rapid identification of initial hits.[18]

Instrumentation:

  • Biacore instrument (or equivalent)

  • CM5 sensor chip

  • Amine coupling kit

  • Target protein of interest

  • Screening buffer (e.g., HBS-EP+)

  • This compound stock solution (e.g., 100 mM in DMSO)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry to achieve a density of ~8,000-12,000 response units (RU). Use one flow cell as a reference surface (deactivated).

  • Fragment Preparation: Prepare a dilution series of this compound (and other fragments in the library) in the screening buffer. A typical screening concentration is 200 µM, with the final DMSO concentration matched across all samples and the running buffer (e.g., 1%).

  • Screening Assay:

    • Equilibrate the system with screening buffer.

    • Inject the fragment solution over the reference and active flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with screening buffer (e.g., 120 seconds).

    • Perform a regeneration step if necessary to remove any bound fragment.

    • Include buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer blank data from the active flow cell sensorgram.

    • Analyze the resulting sensorgrams for a binding response significantly above the noise level. A positive hit is typically defined by a response that is dose-dependent.

    • For initial hits, perform a full kinetic titration by injecting a range of concentrations (e.g., 10 µM to 1 mM) to determine the dissociation constant (Kᴅ).

ParameterHypothetical Value
Screening Concentration 200 µM
Observed Response (RU) 35
Calculated Kᴅ 450 µM
Ligand Efficiency (LE) 0.35 kcal/mol per heavy atom

Table 2: Hypothetical SPR Screening Data for a this compound Hit.

Protocol 3: Hit Validation by NMR Spectroscopy

Rationale: It is crucial to validate hits from a primary screen using an orthogonal technique to eliminate false positives.[19] NMR spectroscopy is a powerful method for confirming binding in solution and can provide initial structural information.[16][17][20] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for this purpose.[16]

Instrumentation:

  • NMR spectrometer (≥500 MHz) with a cryoprobe

  • Target protein

  • This compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

Procedure (STD-NMR):

  • Sample Preparation: Prepare two samples in deuterated buffer:

    • Sample A: this compound (e.g., 500 µM).

    • Sample B: this compound (500 µM) + Target Protein (e.g., 10-20 µM).

  • Acquire Reference Spectrum: Acquire a standard 1D proton spectrum of Sample A.

  • Acquire STD Spectra:

    • For Sample B, acquire an STD experiment. This involves two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated.

    • Set the saturation frequency for the on-resonance pulse in a region where only protein resonances exist (e.g., -1 ppm) and the off-resonance frequency where no signals are present (e.g., 30 ppm).

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the ligand that has received saturation transfer from the protein, confirming a binding interaction.

  • Interpretation: The presence of peaks corresponding to the protons of this compound in the STD difference spectrum confirms that it binds to the target protein. The relative intensity of the peaks can provide information about which parts of the fragment are in closest proximity to the protein surface.

Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: The ultimate validation of a fragment hit is the high-resolution 3D structure of the protein-fragment complex.[21][22][23] This provides definitive proof of binding and reveals the precise binding mode, orientation, and key interactions, which are essential for guiding structure-based drug design.[7][24]

Procedure:

  • Protein Crystallization: Obtain high-quality crystals of the target protein using established crystallization conditions.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a concentration well above its Kᴅ (e.g., 5-10 mM) in a cryo-protectant-compatible buffer.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. It is advantageous to collect data at a wavelength that maximizes the anomalous signal from the bromine atom (around its absorption edge, ~0.92 Å).

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Calculate an anomalous difference Fourier map. A strong peak in this map corresponding to the expected position of the bromine atom will confirm the fragment's presence and help define its orientation.

    • Build the fragment into the observed electron density.

    • Refine the protein-fragment complex structure to high resolution.

Hit-to-Lead Optimization Strategy

With a high-resolution crystal structure of the target in complex with this compound, a structure-guided optimization campaign can commence. The goal is to "grow" the fragment into an adjacent pocket to pick up new, favorable interactions, thereby increasing potency and selectivity.[5]

Hit_To_Lead cluster_0 Initial Hit cluster_1 Growth Vectors cluster_2 Optimized Leads Hit This compound (Kᴅ = 450 µM) Vec1 Vector 1: Elaborate N-ethyl group Hit->Vec1 Target adjacent hydrophobic pocket Vec2 Vector 2: Suzuki coupling at C5-Br Hit->Vec2 Target distal H-bond donor/acceptor Lead1 Analog A (Kᴅ = 10 µM) Vec1->Lead1 Lead2 Analog B (Kᴅ = 5 µM) Vec2->Lead2

Caption: Hit-to-lead optimization strategy for this compound.

Vector 1 (Fragment Growing): The N-ethyl group points towards an unoccupied hydrophobic pocket. A synthetic campaign would focus on extending this alkyl chain or adding cyclic moieties (e.g., cyclopropyl, phenyl) to improve van der Waals contacts and increase affinity.

Vector 2 (Fragment Linking/Growing): The bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the introduction of a wide variety of chemical groups to probe for interactions in a different region of the binding site, potentially picking up key hydrogen bonds or electrostatic interactions.

By systematically exploring these vectors, the initial micromolar affinity of this compound can be efficiently improved into the nanomolar range, yielding a potent and selective lead compound.

Conclusion

This compound represents a high-quality, synthetically tractable fragment that is ideally suited for FBDD campaigns. Its adherence to the "Rule of Three," combined with its defined vectors for chemical elaboration and the advantageous presence of a bromine atom for structural studies, makes it a valuable tool for identifying novel starting points for drug discovery programs. The integrated workflow of biophysical screening, validation, and structural characterization described herein provides a robust and efficient pathway for translating a weak-binding fragment hit into a high-potency lead compound.

References

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  • De Souza, T., & Smith, T. K. (2011). Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or Show Trypanocidal Activity. PMC. [Link]
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  • Heidrich, S., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. PubMed Central. [Link]
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Application Notes & Protocols: 5-Bromo-N-ethylpicolinamide as a Strategic Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Strategic Value of 5-Bromo-N-ethylpicolinamide

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, present in a vast majority of biologically active compounds.[1][2][3][4] Their role in mimicking natural products and optimizing pharmacokinetic properties (ADME/Tox) makes them indispensable in modern drug design.[3] this compound emerges as a particularly valuable building block for the synthesis of these complex structures. Its pyridine core is a common motif in pharmaceuticals, while the bromine atom at the C-5 position serves as a versatile synthetic handle for a range of transformations. The N-ethylpicolinamide moiety can act as a directing group or simply be a stable functional group that influences the molecule's overall electronic and steric properties.[5]

This guide provides an in-depth exploration of this compound's application in constructing diverse heterocyclic systems, focusing on robust, field-proven protocols for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Figure 1: Chemical structure of this compound (CAS 845305-88-6).[5][6]

Palladium-Catalyzed Cross-Coupling: A Versatile Toolkit for Derivatization

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[7] The C(sp²)-Br bond in this compound is an ideal electrophilic partner for these transformations, providing a reliable entry point for introducing aryl, alkyl, alkynyl, and amino functionalities at the pyridine C-5 position.

The general workflow for these reactions is highly adaptable but requires careful attention to creating an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants & Base (Substrate, Coupling Partner) solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent degas 3. Degas Mixture (Freeze-Pump-Thaw or N2/Ar sparging) solvent->degas catalyst 4. Add Pd Catalyst & Ligand (under inert atmosphere) degas->catalyst heat 5. Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor quench 7. Cool & Quench Reaction monitor->quench extract 8. Aqueous Work-up & Extraction quench->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Figure 2: General experimental workflow for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[8][9][10]

Causality & Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. A crucial step is the activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate complex.[8] This boronate then undergoes transmetalation with the Pd(II)-halide complex. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand, such as the ferrocene-based dppf, is critical as it stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[11][12]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->pd2_ox Oxidative Addition pd2_trans Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product Coupled Product (Ar-Ar') pd2_trans->product Reductive Elimination arbr This compound (Ar-Br) arbr->pd2_ox boronic Arylboronic Acid (Ar'-B(OH)₂) boronic->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Data is based on analogous 5-bromopyridine substrates.

EntryArylboronic Acid PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/H₂O100High[12]
2N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃DME8095[11]
34-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄DMF100High[12]

Protocol 2.1.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and finely powdered potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of Toluene and Water (10 mL).

  • Degassing: Subject the heterogeneous mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-phenyl-N-ethylpicolinamide product.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is traditionally difficult to achieve.[13] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[14][15]

Causality & Mechanistic Insight: The catalytic cycle is similar to other cross-coupling reactions but has unique features. After the initial oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu) is essential to deprotonate the coordinated amine, forming a palladium-amido complex.[16] This is often the rate-limiting step. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst. The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical; they promote both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination.[13][16]

Buchwald_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L (Active Catalyst) pd2_ox Oxidative Addition Complex (Ar-Pd(II)L-Br) pd0->pd2_ox Oxidative Addition pd2_amido Palladium Amido Complex (Ar-Pd(II)L-NR₂) pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 product Coupled Product (Ar-NR₂) pd2_amido->product Reductive Elimination arbr This compound (Ar-Br) arbr->pd2_ox amine Amine (HNR₂) amine->pd2_amido base Base (e.g., NaOt-Bu) base->pd2_amido

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Table 2: Representative Conditions for Buchwald-Hartwig Amination Data is based on analogous aminobromopyridine substrates.

EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Reference
1AnilinePd(OAc)₂ (2)XPhos (4)KOt-BuToluene110[16]
2MorpholinePd₂(dba)₃ (1.5)BINAP (3.6)NaOt-BuToluene100[7][13]
3BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane100[7]

Protocol 2.2.1: Buchwald-Hartwig Amination with Morpholine

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq.) to an oven-dried sealed tube. Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and ligand (e.g., BINAP, 0.036 mmol, 3.6 mol%).

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 eq.), followed by anhydrous, degassed toluene (5 mL).

  • Nucleophile Addition: Add morpholine (1.2 mmol, 1.2 eq.) via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Monitoring: Track the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, carefully open the tube. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, eluting with a suitable solvent system like ethyl acetate/hexane) to obtain the desired 5-(morpholin-4-yl)-N-ethylpicolinamide.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is notable for its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[17][19]

Causality & Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to other cross-couplings, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also often serves as the solvent) to form a copper(I) acetylide intermediate.[19] This copper acetylide is highly reactive and undergoes transmetalation with the Ar-Pd(II)-Br complex, transferring the alkynyl group to the palladium center. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.[20]

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_alk Ar-Pd(II)L₂-C≡CR pd2_ox->pd2_alk Transmetalation pd2_alk->pd0 Reductive Elimination product Ar-C≡CR pd2_alk->product cuI Cu(I)X cu_acetylide Cu(I)-C≡CR cuI->cu_acetylide Base, R-C≡CH cu_acetylide->pd2_alk cu_acetylide->cuI Transmetalation to Pd(II) arbr Ar-Br arbr->pd2_ox alkyne R-C≡CH

Figure 5: Interconnected catalytic cycles of the Sonogashira coupling.

Table 3: Representative Conditions for Sonogashira Coupling Data is based on analogous bromopyridine substrates.

EntryAlkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NDMF100[7]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (2.5)i-Pr₂NHTHFRT[19]
31-HeptynePd(PhCN)₂Cl₂ (2)CuI (4)PiperidineToluene80[18]

Protocol 2.3.1: Sonogashira Coupling with Phenylacetylene

  • Inert Atmosphere Setup: To a dry Schlenk flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%) and Copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

  • Solvent and Reagents: Add anhydrous, degassed DMF (8 mL). Stir for 10 minutes at room temperature. Add this compound (1.0 mmol, 1.0 eq.), phenylacetylene (1.2 mmol, 1.2 eq.), and triethylamine (Et₃N) (3.0 mmol, 3.0 eq.).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3-6 hours.

  • Monitoring: Follow the consumption of the starting material by TLC.

  • Work-up: After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether.

  • Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 5-(phenylethynyl)-N-ethylpicolinamide.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is powerful, classical Nucleophilic Aromatic Substitution (SNAr) remains a viable and often complementary strategy. For SNAr to be effective on an aromatic ring, it typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[21][22]

Causality & Mechanistic Insight: The pyridine ring itself is electron-deficient compared to benzene, which facilitates nucleophilic attack. The ring nitrogen acts as a powerful intrinsic EWG. The reaction proceeds via a two-step addition-elimination mechanism.[21][23] A nucleophile attacks the carbon bearing the bromine, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[22] This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. In the second, typically fast step, the leaving group (bromide) is expelled, restoring aromaticity and yielding the substituted product.[24]

Protocol 3.1.1: SNAr with Sodium Methoxide

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous Dimethyl Sulfoxide (DMSO) (5 mL).

  • Reagent Addition: Add sodium methoxide (NaOMe) (1.5 mmol, 1.5 eq.).

  • Reaction: Heat the mixture to 120 °C and stir. The reaction is often slower than catalyzed couplings and may require 12-48 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully pour it into ice water (50 mL).

  • Extraction: If a precipitate forms, it can be collected by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to yield 5-methoxy-N-ethylpicolinamide.

Summary and Outlook

This compound is a highly effective and versatile building block for the synthesis of complex substituted pyridines. The strategic placement of the bromine atom allows for reliable functionalization through a suite of powerful palladium-catalyzed reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Furthermore, the inherent electron-deficient nature of the pyridine ring enables transformations via classical SNAr pathways. The protocols and mechanistic insights provided herein serve as a robust guide for researchers aiming to leverage this key intermediate in the design and synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. The Open Medicinal Chemistry Journal.
  • This compound | 845305-88-6 | Benchchem.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022-11-21). The Open Medicinal Chemistry Journal.
  • Buchwald–Hartwig amination - Wikipedia.
  • Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. Molecules.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Catalysts.
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  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate.
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  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing). (2013-03-04).
  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. (2025-02-26).
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  • CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry - YouTube. (2021-04-20).
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Application Notes and Protocols for the Use of 5-Bromo-N-ethylpicolinamide in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinamide Scaffold in Kinase Inhibition

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular pathways, making them a primary focus for therapeutic intervention in a multitude of diseases, particularly cancer. The dysregulation of kinase activity is a hallmark of many malignancies, driving aberrant cell growth, proliferation, and survival. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.

The picolinamide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating the capacity to bind to a variety of biological targets with high affinity.[1] Its inherent properties, including a rigid aromatic core and the presence of hydrogen bond donors and acceptors, make it an ideal framework for designing potent and selective kinase inhibitors. Specifically, picolinamide derivatives have been successfully developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels—a process critical for tumor growth and metastasis.[2][3]

5-Bromo-N-ethylpicolinamide is a versatile starting material for the synthesis of such inhibitors. The bromine atom at the 5-position of the pyridine ring serves as a crucial synthetic handle, enabling the use of powerful palladium-catalyzed cross-coupling reactions to introduce a wide array of chemical moieties.[4] This allows for the systematic exploration of the chemical space around the picolinamide core to optimize inhibitor potency, selectivity, and pharmacokinetic properties. Common synthetic strategies include the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the creation of carbon-nitrogen bonds.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of kinase inhibitors, with a particular focus on targeting VEGFR-2.

Part 1: Synthesis of a Representative Kinase Inhibitor

The following protocol details a representative synthesis of a biaryl picolinamide derivative, a common motif in kinase inhibitors, using a Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its robustness, broad functional group tolerance, and well-established procedures.[7]

1.1: Rationale for Synthetic Strategy

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, an arylboronic acid) and an organic halide (this compound).[8] This method is highly effective for creating a C-C bond between two aromatic rings, a key structural feature in many Type I and Type II kinase inhibitors that interact with the ATP-binding pocket. The choice of the specific arylboronic acid would be guided by the desired structure-activity relationship (SAR) for the target kinase. For VEGFR-2, moieties that can interact with the hydrophobic back pocket and the hinge region are often sought.

G start Start: this compound reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) start->reagents Combine with reaction Suzuki-Miyaura Coupling Reaction reagents->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Process purification Column Chromatography workup->purification Purify product Final Product: Biaryl Picolinamide Derivative purification->product Isolate

Caption: Synthetic workflow for a biaryl picolinamide inhibitor.

1.2: Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the selected arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add a degassed 2:1 mixture of toluene and water to the flask. The volume should be sufficient to dissolve the reactants.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl picolinamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Biochemical Assay for Kinase Inhibition

Once the inhibitor is synthesized, its potency against the target kinase must be determined. An in vitro biochemical assay is the first step in this evaluation.[9] The following protocol describes a luminescence-based assay to measure the inhibition of VEGFR-2 kinase activity.

2.1: Rationale for Biochemical Assay

This assay quantifies the amount of ATP remaining in solution after a kinase reaction.[10][11] Active kinase will consume ATP to phosphorylate its substrate. An effective inhibitor will block this activity, resulting in a higher concentration of remaining ATP. The Kinase-Glo® MAX reagent uses the remaining ATP to drive a luciferase reaction, producing a luminescent signal that is inversely proportional to the kinase activity. This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.[12]

G cluster_reaction Kinase Reaction cluster_detection Luminescence Detection VEGFR2 VEGFR-2 Enzyme PhosphoSubstrate Phosphorylated Substrate VEGFR2->PhosphoSubstrate phosphorylates Substrate Poly(Glu,Tyr) Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP consumed Luciferase Luciferase Reaction ATP->Luciferase drives Inhibitor Synthesized Inhibitor Inhibitor->VEGFR2 inhibits KinaseGlo Kinase-Glo® Reagent KinaseGlo->Luciferase Light Luminescent Signal Luciferase->Light produces

Caption: Principle of the luminescence-based kinase assay.

2.2: Detailed Protocol: In Vitro VEGFR-2 Kinase Assay

Materials and Reagents:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Synthesized inhibitor (dissolved in DMSO)

  • Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. Then, dilute these stocks into the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid affecting enzyme activity.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer, recombinant VEGFR-2 enzyme, and the peptide substrate.

  • Assay Plate Setup:

    • Test Wells: Add the diluted inhibitor solutions to the wells.

    • Positive Control (100% activity): Add kinase buffer with the same final DMSO concentration as the test wells.

    • Negative Control (0% activity/blank): Add kinase buffer without the enzyme.

  • Enzyme Addition: Add the VEGFR-2 enzyme/substrate master mix to the "Test Wells" and "Positive Control" wells. Add only the substrate master mix (without enzyme) to the "Negative Control" wells.

  • Initiate Kinase Reaction: Start the reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the enzyme to accurately determine IC₅₀ values for ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Signal Detection: After incubation, allow the plate to equilibrate to room temperature. Add an equal volume of Kinase-Glo® MAX reagent to each well.

  • Luminescence Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure the luminescence using a plate reader.

2.3: Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • Normalize the data using the controls: % Inhibition = 100 × (1 - [(Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative)])

  • Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Inhibitor Concentration (nM)Luminescence (RLU)% Inhibition
0 (Positive Control)850,0000
1795,0006.4
10650,00023.5
50430,00049.4
100280,00067.1
500110,00087.1
100060,00092.9
No Enzyme (Negative)50,000100

Note: The data in this table is representative and for illustrative purposes only.

Part 3: Cell-Based Assays for Inhibitor Efficacy

While biochemical assays are crucial for determining direct target engagement and potency, cell-based assays are essential to understand an inhibitor's efficacy in a more physiologically relevant context.[13][14] These assays assess the compound's ability to penetrate cell membranes, engage the target in the complex cellular environment, and elicit a desired biological response.

3.1: Rationale for Cell-Based Assays

VEGFR-2 signaling in endothelial cells (like Human Umbilical Vein Endothelial Cells - HUVECs) triggers proliferation, migration, and differentiation—key steps in angiogenesis.[15] Evaluating an inhibitor's effect on these processes provides direct evidence of its anti-angiogenic potential. An MTT or similar cell proliferation assay is a fundamental first step to assess the inhibitor's cytostatic or cytotoxic effects.

G VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 binds & activates P P VEGFR2->P autophosphorylation Inhibitor Synthesized Inhibitor Inhibitor->VEGFR2 blocks ATP binding PLCg PLCγ P->PLCg activates PI3K PI3K P->PI3K activates RAS_RAF RAS/RAF/MEK/ERK Pathway PLCg->RAS_RAF AKT AKT Pathway PI3K->AKT Proliferation Cell Proliferation & Migration RAS_RAF->Proliferation Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway targeted by inhibitors.

3.2: Detailed Protocol: HUVEC Proliferation Assay (MTT Assay)

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A recombinant protein

  • Synthesized inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in EGM-2 medium and allow them to adhere overnight in a humidified incubator.

  • Cell Starvation: The next day, replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of the synthesized inhibitor in the low-serum medium.

  • Assay Setup:

    • Remove the starvation medium and add the inhibitor dilutions to the cells.

    • Add VEGF-A (e.g., 20 ng/mL) to all wells except the negative control to stimulate proliferation.

    • Controls: Include wells with cells + VEGF (positive control), cells alone (negative control), and cells + VEGF + vehicle (DMSO control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

3.3: Data Analysis and Interpretation

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of viable cells against the log of the inhibitor concentration. A potent inhibitor will show a low GI₅₀ value, indicating its effectiveness in halting endothelial cell proliferation.

Conclusion

This compound is a highly valuable and tractable starting material for the development of novel kinase inhibitors. The synthetic accessibility of the 5-position on the picolinamide ring allows for extensive chemical modification through robust cross-coupling reactions, facilitating the optimization of drug-like properties. The protocols outlined in this document provide a solid framework for the synthesis of a representative inhibitor and its subsequent evaluation through a tiered approach of biochemical and cell-based assays. By systematically applying these methodologies, researchers can effectively characterize the potency and cellular efficacy of new chemical entities, accelerating the journey from a chemical starting block to a potential therapeutic candidate.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assay Methods for VEGFR-2-IN-37.
  • BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay.
  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.
  • INDIGO Biosciences. (n.d.). Human VEGFR Reporter Assay Kit.
  • Abdel-Ghani, T. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 593–614. [Link]
  • Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
  • Gomaa, H. A. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]
  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Ali, I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit.
  • Ali, I., et al. (2022).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • El-Sayed, M. A. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Kumar, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(7), 1169-1209. [Link]
  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 2686–2695. [Link]
  • BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
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  • Corpet, M., & Gillaizeau, I. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Royal Society of Chemistry. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(8), 1343-1350.
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Application Notes and Protocols for Cell-Based Assays Using 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Investigating the Cellular Impact of 5-Bromo-N-ethylpicolinamide

This compound is a synthetic organic compound whose biological activities are not yet extensively characterized. However, its structural similarity to other picolinamide and nicotinamide-based molecules suggests potential roles in modulating critical cellular processes. Nicotinamide, a core structural component, is central to the biosynthesis and consumption of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism, DNA repair, and signaling.[1][2] Enzymes such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins utilize NAD+ as a substrate, linking its availability to fundamental cellular decisions, including cell survival and death.[3][4][5]

PARPs, in particular, are key players in the DNA damage response.[6] Upon detecting DNA breaks, PARP enzymes consume NAD+ to synthesize poly(ADP-ribose) (PAR) chains, which recruit other repair proteins.[5] Overactivation of PARP in response to extensive DNA damage can lead to significant depletion of cellular NAD+ pools, triggering a bioenergetic crisis and cell death.[5][7] Consequently, inhibitors of PARP have emerged as important therapeutic agents, especially in oncology.[6][8]

Given the structural features of this compound, it is hypothesized that this compound may influence cellular physiology by modulating NAD+ metabolism or by directly interacting with NAD+-consuming enzymes like PARP. This guide provides a comprehensive suite of cell-based assay protocols designed to investigate these potential mechanisms of action for researchers in drug discovery and cell biology. The protocols herein are designed as self-validating systems, enabling the systematic evaluation of the compound's effects on cell viability, intracellular NAD+ levels, and PARP activity.

I. Foundational Assay: Determining Cellular Viability and Cytotoxicity

Before investigating specific mechanistic pathways, it is crucial to determine the concentration-dependent effect of this compound on cell health. This allows for the identification of appropriate, non-lethal concentrations for subsequent mechanistic studies, as well as the determination of the compound's cytotoxic potential (IC50). A resazurin-based assay (also known as AlamarBlue) is a robust and sensitive method that measures the metabolic activity of viable cells.[9][10]

Principle of the Resazurin Reduction Assay

Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.[9][10]

Experimental Workflow: Cell Viability

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation & Assay seed Seed cells in 96-well plate treat Treat cells with serial dilutions of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_resazurin Add Resazurin Reagent incubate->add_resazurin incubate_reagent Incubate for 2-4 hours add_resazurin->incubate_reagent read Measure fluorescence (Ex: 560 nm, Em: 590 nm) incubate_reagent->read

Caption: Workflow for the Resazurin-based cell viability assay.

Protocol: Resazurin Cell Viability Assay
  • Cell Seeding:

    • Plate cells in a 96-well, black, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]

    • Include wells for "no-cell" background controls.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5% v/v).[10]

    • Remove the seeding medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Measurement:

    • Add 10 µL of resazurin reagent (final concentration ~0.2 mg/mL) to each well.[10]

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" background wells from all other wells.

    • Normalize the data to the vehicle-treated control wells, which represent 100% viability.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

ParameterRecommended Value
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Incubation 24, 48, 72 hours
Resazurin Incubation 2 - 4 hours
Fluorescence Reading Ex: 560 nm, Em: 590 nm
Vehicle Control e.g., 0.5% DMSO

II. Mechanistic Assay: Quantifying Intracellular NAD+ Levels

A key hypothesized mechanism of action is the modulation of cellular NAD+ pools. Therefore, directly measuring NAD+ levels after treatment with this compound is a critical step. A colorimetric enzymatic cycling assay is a widely used and accessible method for this purpose.[3][4]

Principle of the NAD+ Cycling Assay

This assay quantifies NAD+ by using it as a limiting component in a cycling reaction. Alcohol dehydrogenase uses NAD+ to convert lactate to pyruvate, producing NADH. The NADH is then used by diaphorase to reduce a probe (e.g., resazurin or a tetrazolium salt like WST-8) into a colored or fluorescent product. The rate of color development is proportional to the amount of NAD+ in the sample.[12]

Experimental Workflow: NAD+ Measurement

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Enzymatic Assay seed Seed and treat cells with This compound (use non-toxic concentrations) lyse Lyse cells using acid extraction (to preserve NAD+ and degrade NADH) seed->lyse neutralize Neutralize the extract lyse->neutralize add_reagent Add NAD+ Cycling Reagent neutralize->add_reagent incubate Incubate at RT (1-4 hours) add_reagent->incubate read Measure absorbance at 450 nm incubate->read

Caption: General workflow for measuring intracellular NAD+ levels.

Protocol: Colorimetric NAD+ Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well or 12-well plate to obtain a sufficient number of cells for lysis (e.g., 0.5-1 x 10^6 cells).

    • Treat cells with sub-lethal concentrations of this compound (determined from the viability assay) for various time points (e.g., 6, 12, 24 hours).[1] Include a vehicle control.

  • NAD+ Extraction:

    • After treatment, remove the medium and wash the cells with cold PBS.

    • To specifically measure NAD+, perform an acid extraction. Add 100 µL of 0.2 M HCl to the cell pellet, vortex, and incubate on ice for 15 minutes. This procedure degrades NADH while preserving NAD+.[1]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Carefully transfer the supernatant (acid extract) to a new tube.

    • Neutralize the extract by adding 0.1 M NaOH until the pH is between 7.0 and 8.0.

  • Enzymatic Cycling Reaction:

    • Prepare a NAD+ standard curve using known concentrations of NAD+.

    • In a 96-well plate, add 50 µL of each sample extract and NAD+ standard.

    • Add 50 µL of the NAD+ Cycling Reagent (containing lactate, alcohol dehydrogenase, diaphorase, and a colorimetric probe) to each well.[1]

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Analysis:

    • Measure the absorbance at ~450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance values of the NAD+ standards against their concentrations.

    • Determine the NAD+ concentration in the samples from the standard curve.

    • Normalize the NAD+ concentration to the protein content of the cell lysate (determined by a BCA assay from a parallel well) or to the initial cell number.[1]

ParameterRecommended Value
Compound Concentration Sub-lethal (e.g., IC20 or lower)
Treatment Duration 6, 12, 24 hours
Extraction Method Acid extraction for NAD+
Assay Readout Absorbance at 450 nm
Normalization Protein concentration or cell number

III. Target Engagement Assay: Measuring Cellular PARP Activity

If changes in NAD+ levels are observed, it is pertinent to investigate whether this is due to an interaction with NAD+-consuming enzymes like PARP. A chemiluminescent PARP activity assay can determine if this compound acts as a PARP inhibitor.

Principle of the PARP Activity Assay

This assay typically measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a microplate. The PARP enzyme in a cell lysate uses biotinylated NAD+ as a substrate. The resulting biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the luminescent signal in the presence of the compound indicates PARP inhibition.[8]

Hypothesized Signaling Pathway

G DNA_Damage DNA Damage PARP PARP Enzyme DNA_Damage->PARP activates PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes NAD_Depletion NAD+ Depletion PARP->NAD_Depletion causes (overactivation) NAD NAD+ NAD->PARP substrate Compound 5-Bromo-N- ethylpicolinamide Compound->PARP inhibits? DNA_Repair DNA Repair Proteins PAR->DNA_Repair recruits

Caption: Hypothesized role of this compound in the PARP pathway.

Protocol: Cellular PARP Activity Assay (Chemiluminescent)
  • Cell Culture and Lysate Preparation:

    • Culture a suitable cell line (e.g., LoVo colon cancer cells) and treat with a range of concentrations of this compound for 1 hour.[8]

    • Harvest and lyse the cells in a specific PARP lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.[8] Adjust all samples to the same final protein concentration (e.g., 40 µg per sample).

  • PARP Reaction:

    • Use a commercially available PARP assay kit that provides histone-coated plates and biotinylated NAD+.

    • Add the normalized cell lysates to the wells of the histone-coated plate.

    • Add the reaction buffer containing biotinylated NAD+ to initiate the PARP reaction.

    • Incubate for 1 hour at room temperature to allow for poly(ADP-ribosyl)ation of the histones.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add a Streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate again.

    • Add a chemiluminescent HRP substrate.

    • Immediately measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescent signal is proportional to PARP activity.

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of PARP activity against the log of the compound concentration to determine the IC50 of inhibition.

IV. Concluding Remarks for the Researcher

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically assessing its impact on cell viability, intracellular NAD+ levels, and PARP activity, researchers can elucidate its primary mechanism of action. Should the compound demonstrate PARP inhibitory activity, further studies could explore its potential to sensitize cancer cells to DNA-damaging agents, a hallmark of clinically successful PARP inhibitors.[8][13] Conversely, if it elevates NAD+ levels, its potential as a therapeutic agent in age-related or metabolic diseases could be explored.[2][14] These assays are foundational steps in the drug development pipeline, providing critical data to guide future preclinical and clinical investigations.[15][16]

References

  • Title: Assays for Determination of Cellular and Mitochondrial NAD + and NADH Content Source: PubMed URL:[Link]
  • Title: Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content Source: ResearchG
  • Title: PARP assay for inhibitors Source: BMG LABTECH URL:[Link]
  • Title: PARP Assays Source: BPS Bioscience URL:[Link]
  • Title: Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening pl
  • Title: Targeted cancer therapy: choosing the right assay to assess PARP inhibitors Source: YouTube URL:[Link]
  • Title: NAD+ Acts as a Protective Factor in Cellular Stress Response to DNA Alkyl
  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]
  • Title: Cell Viability, Cell Proliferation, Cytotoxicity Assays Source: Molecular Devices URL:[Link]
  • Title: Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens Source: NIH URL:[Link]
  • Title: 5-bromo-N-(2-(diethylamino)ethyl)picolinamide Source: PubChem URL:[Link]
  • Title: Role of NAD+ in regulating cellular and metabolic signaling p
  • Title: The Use of Cell-Based Assays for Translational Medicine Studies Source: BioAgilytix Labs URL:[Link]
  • Title: Cell-based Assays for Drug Discovery Source: Reaction Biology URL:[Link]
  • Title: The role of NAD+ metabolism and its modulation of mitochondria in aging and disease Source: N
  • Title: Enhance Drug Efficacy With Cell-Based Assays Source: Pharmaron URL:[Link]
  • Title: Healthy Lifestyle Recommendations: Do the Beneficial Effects Originate from NAD+ Amount at the Cellular Level? Source: PubMed URL:[Link]
  • Title: Therapeutically relevant cell-based assays for drug discovery Source: Nuvisan URL:[Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-845305-88-6-EN

Introduction: The Picolinamide Scaffold in Modern Research

5-Bromo-N-ethylpicolinamide belongs to the picolinamide class of compounds, a versatile chemical scaffold of significant interest in medicinal chemistry and drug development. Picolinamide derivatives have been investigated for a wide range of biological activities, including antifungal, antibacterial, and enzyme inhibitory properties.[1] Specifically, the 5-bromopicolinamide core is a key precursor in the synthesis of advanced diagnostic tools, such as radiolabeled imaging agents for the diagnosis of malignant melanoma.[1][2]

Given its role as a reactive intermediate and a building block for novel compounds, a thorough understanding of its handling and storage requirements is paramount for ensuring experimental integrity and, most importantly, laboratory safety. This document provides a detailed guide for researchers, scientists, and drug development professionals, grounded in established safety protocols for analogous chemical structures. The guidance herein is synthesized from Safety Data Sheets (SDS) of closely related brominated pyridine compounds, as a specific SDS for this compound is not widely available.

Section 1: Compound Profile and Hazard Assessment

Before handling this compound, it is crucial to be familiar with its chemical properties and potential hazards.

Chemical and Physical Data
PropertyValueSource
IUPAC Name 5-bromo-N-ethylpyridine-2-carboxamidePubChem
CAS Number 845305-88-6Benchchem[1]
Molecular Formula C₈H₉BrN₂OPubChem
Molecular Weight 229.08 g/mol PubChem
Physical State Solid (Assumed)N/A
Solubility Data not widely available. Likely soluble in organic solvents like DMSO, DMF, and alcohols.N/A
GHS Hazard Identification (Anticipated)

Based on data for structurally similar compounds like 5-Bromopyrimidine, the following hazards are anticipated.[3] Users must perform their own risk assessment.

  • Pictograms:

    • Health Hazard

    • Irritant

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4][5]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6][7]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]

Section 2: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is essential. The following protocols are designed to minimize exposure risk during the handling of this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Their use is mandatory.

  • Chemical Fume Hood: All weighing, reconstitution, and aliquotting operations must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of fine particulates and potential vapors, which may cause respiratory irritation.[3][7]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3]

Personal Protective Equipment (PPE): The Essential Barrier

Proper PPE is non-negotiable and serves as the final barrier between the user and the compound.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For operations with a higher risk of splashing or dust generation, chemical splash goggles and a face shield are required. This is to prevent serious eye irritation from accidental contact.[3][5]

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.

    • Gloves: Nitrile gloves are recommended. Always inspect gloves for tears or holes before use. Double-gloving can be considered for extended operations. Contaminated gloves must be removed promptly using the proper technique and disposed of as chemical waste. Wash hands immediately after removing gloves.[6]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Diagram: Safe Handling Decision Workflow

This workflow illustrates the mandatory decision points before and during the handling of this compound.

start Start: Prepare to Handle This compound check_controls Are Engineering Controls (Fume Hood) Available & Certified? start->check_controls don_ppe Wear Required PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat check_controls->don_ppe  Yes stop_work STOP WORK Consult EHS check_controls->stop_work No   weigh_transfer Perform Task in Fume Hood: (Weighing, Transfer, etc.) don_ppe->weigh_transfer check_spill Was there a spill? weigh_transfer->check_spill spill_protocol Execute Spill Cleanup Protocol (See Section 5.1) check_spill->spill_protocol Yes task_complete Task Complete check_spill->task_complete No decontaminate Decontaminate Work Area & Dispose of Waste Properly spill_protocol->decontaminate task_complete->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A decision workflow for the safe handling of chemical solids.

Section 3: Storage and Stability Management

Correct storage is crucial for maintaining the chemical integrity of this compound and preventing the formation of potentially more hazardous degradation products.

Optimal Storage Conditions

The primary goal is to protect the compound from atmospheric moisture, light, and heat.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3][7][8]Prevents thermal decomposition.
Atmosphere Keep container tightly closed.[3][5][6][7][8] Consider storage under an inert atmosphere (e.g., Argon, Nitrogen).[9]Minimizes exposure to moisture and air, which can lead to hydrolysis or oxidation.
Light Store in a dark place or use an amber vial.[8]Protects against photolytic degradation.
Container Use the original manufacturer's container or a chemically resistant, well-sealed vial.Ensures compatibility and prevents contamination.
Chemical Incompatibilities

To prevent dangerous reactions, segregate this compound from the following:

  • Strong Oxidizing Agents: Can cause exothermic and potentially explosive reactions.[3]

  • Strong Acids and Bases: May catalyze decomposition or hydrolysis.[4]

Upon combustion, hazardous decomposition products can be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide gas.[3]

Section 4: Standard Laboratory Protocols

The following protocol details a common laboratory procedure. Adherence to the safety guidelines in Section 2 is mandatory throughout.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and masses as required.

Materials:

  • This compound (MW: 229.08 g/mol )

  • Anhydrous, ACS-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tube or amber glass vial

  • Calibrated micropipettes (P1000)

  • Vortex mixer

Procedure:

  • Pre-calculation:

    • Determine the mass required:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM x (1/1000 L) x 229.08 g/mol x (1000 mg/g) = 2.29 mg

  • Preparation (inside a chemical fume hood):

    • Place a weigh boat on the analytical balance and tare.

    • Carefully weigh out approximately 2.29 mg of this compound. Record the exact mass.

    • Carefully transfer the weighed solid into a clean, labeled 1.5 mL microcentrifuge tube.

  • Reconstitution:

    • Based on the actual mass recorded, calculate the precise volume of DMSO needed:

      • Volume (mL) = [Mass (mg) / 229.08 ( g/mol )] / 10 (mmol/L)

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube.

  • Dissolution:

    • Tightly cap the tube.

    • Vortex the solution for 30-60 seconds until all solid material is completely dissolved. Gentle warming in a water bath may be used if necessary, but check for compound stability first.

  • Storage:

    • Parafilm the cap to ensure a tight seal.

    • Store the stock solution at -20°C or -80°C in a labeled freezer box, protected from light.

Diagram: Stock Solution Preparation Workflow

start Start: Prepare 10 mM Stock calculate 1. Calculate Mass (Target: 2.29 mg) start->calculate ppe_hood 2. Don PPE & Work in Fume Hood calculate->ppe_hood weigh 3. Weigh Compound Accurately ppe_hood->weigh transfer 4. Transfer Solid to Labeled Vial weigh->transfer add_solvent 5. Add Calculated Volume of DMSO transfer->add_solvent dissolve 6. Vortex Until Dissolved add_solvent->dissolve store 7. Store at -20°C / -80°C Protected from Light dissolve->store

Caption: A streamlined workflow for preparing a chemical stock solution.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

Spill Management

For small, contained solid spills:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: Ensure you are wearing appropriate PPE, including gloves, lab coat, and eye protection.

  • Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust formation.[8]

  • Clean: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.[3][8] Do not create dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose: Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous chemical waste according to your institution's guidelines.[3]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[3][5][8]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell or has difficulty breathing, call a poison center or doctor.[3][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

Conclusion

This compound is a valuable research chemical whose safe use is predicated on a clear understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the engineering controls, PPE, and handling procedures outlined in this guide, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their scientific work. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Title: 5-bromo-N-(2-(diethylamino)ethyl)
  • Title: Ethyl 5-bromopicolinate Source: PubChem, National Center for Biotechnology Inform
  • Source: Google Patents (US20190336621A1)
  • Title: Compound 5-bromo-N-{[2-(phenylsulfanyl)ethyl]carbamothioyl}pyridine-3-carboxamide Source: Southern Research URL:[Link]
  • Title: 5-bromo-N-ethyl-N-methylpentanamide Source: PubChem, National Center for Biotechnology Inform

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Application Notes and Protocols for the Safe Handling of Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling of brominated pyridine compounds for researchers, scientists, and professionals in drug development. Recognizing the unique reactivity and toxicological profile of halogenated heterocycles, these application notes and protocols are designed to instill a culture of safety and scientific integrity. The following sections detail the inherent hazards, risk mitigation strategies, and emergency procedures, moving beyond a simple checklist to explain the causal reasoning behind each recommendation. The protocols provided are self-validating, ensuring a robust framework for laboratory safety.

Introduction: The Chemical Landscape of Brominated Pyridines

Brominated pyridines are a pivotal class of reagents and intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of a bromine atom onto the pyridine ring significantly alters the electron density, reactivity, and metabolic fate of the parent molecule. While pyridine itself is a flammable, volatile, and toxic substance, bromination can introduce new toxicological endpoints and modify its reactivity in both predictable and unexpected ways.[1][2]

The position of the bromine atom (e.g., 2-bromo, 3-bromo, 4-bromo) and the presence of other substituents dictate the compound's specific chemical behavior and biological activity. For instance, the bromine atom can act as a leaving group in nucleophilic substitution reactions or direct further electrophilic substitution.[3] From a toxicological standpoint, the metabolic pathway of brominated pyridines can lead to the formation of reactive intermediates.[4][5][6] Therefore, a thorough understanding of the specific compound and adherence to stringent safety protocols are paramount.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must be conducted before any work with brominated pyridine compounds commences. This involves consulting the Safety Data Sheet (SDS) for the specific compound and understanding its hazard classifications.

Key Hazards:

  • Toxicity: Brominated pyridines can be harmful if swallowed, inhaled, or absorbed through the skin.[1] They can cause irritation to the skin, eyes, and respiratory system.[1] Some substituted pyridines and their metabolites have shown evidence of toxicity.[4][5][6]

  • Flammability: Many pyridine derivatives are flammable liquids and their vapors can form explosive mixtures with air.[1][7][8]

  • Reactivity: Brominated pyridines can react violently with strong oxidizing agents and strong acids.[9] The bromine atom's reactivity should be considered in the context of the planned chemical transformations.[3]

  • Environmental Hazards: Brominated organic compounds can be persistent in the environment and require proper disposal as hazardous waste.[10][11]

Hazard Summary Table:
Hazard ClassDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340
Flammable Liquids Liquid and vapor may be flammable.🔥P210, P233, P240, P241, P242, P243
Skin Corrosion/Irritation Causes skin irritation.P264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation Causes serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.P261, P271, P304+P340, P312

Note: This table is a general guide. Always refer to the specific SDS for the compound in use.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work with brominated pyridine compounds, including weighing, dissolving, and reaction setup, must be conducted in a properly functioning and certified chemical fume hood.[12][13][14][15][16] This is critical to minimize inhalation exposure to volatile compounds and harmful vapors.[2][12] The sash should be kept at the lowest possible height, and work should be performed at least six inches inside the hood.[13][16]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][2]

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE is a critical step that depends on the specific compound and the nature of the work being performed.

PPE_Selection_Workflow PPE Selection Workflow for Brominated Pyridines cluster_0 Hazard Assessment cluster_1 Task Evaluation cluster_2 PPE Selection cluster_3 Specific PPE Choices Start Consult SDS for specific brominated pyridine compound HazardID Identify Hazards: Toxicity, Flammability, Reactivity, Physical Form Start->HazardID Task Evaluate Task: Scale (mg vs. kg), Potential for Splash, Aerosol Generation HazardID->Task Eye Eye Protection Task->Eye Hand Hand Protection Task->Hand Body Body Protection Task->Body Respiratory Respiratory Protection (If needed) Task->Respiratory Goggles Chemical Splash Goggles (Minimum) Eye->Goggles FaceShield Face Shield (for splash risk) Eye->FaceShield if splash risk Gloves Chemically Resistant Gloves (Butyl, Viton, or compatible) Hand->Gloves LabCoat Flame-Resistant Lab Coat Body->LabCoat Apron Chemical-Resistant Apron (for large quantities) Body->Apron if large scale Respirator NIOSH-approved Respirator (for spills or poor ventilation) Respiratory->Respirator

Caption: PPE Selection Workflow for Brominated Pyridines.

PPE Selection Table:
PPE CategoryRecommended EquipmentBest Practices and Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[17][18] A face shield should be worn over goggles when there is a significant risk of splashing.[17][18]Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves. Butyl rubber or Viton are often recommended for pyridine and its derivatives.[9][19] Nitrile gloves may offer limited protection and should only be used for incidental contact.[2] Always consult a glove compatibility chart.[20][21][22]Prevents dermal absorption, a significant route of exposure. Double gloving can provide additional protection.
Body Protection A flame-resistant lab coat.[17] A chemical-resistant apron should be worn over the lab coat when handling larger quantities.[18]Protects the skin from splashes and contamination. Flame-resistant material is crucial due to the flammability of many pyridine derivatives.
Respiratory Protection Generally not required when working in a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary for spill cleanup or in situations with inadequate ventilation.[23][24]Provides protection against inhalation of harmful vapors in non-routine situations.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is fundamental to preventing accidents and exposure.

General Handling Protocol
  • Preparation: Before starting work, ensure the chemical fume hood is operational, the work area is clean and uncluttered, and all necessary safety equipment is readily available.[16]

  • Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment.

  • Weighing and Transferring:

    • Conduct all weighing and transfers of solid or liquid brominated pyridines inside a chemical fume hood.

    • Use non-sparking tools for handling flammable compounds.[7][8]

    • Keep containers tightly closed when not in use.[1][9]

  • During the Reaction:

    • Set up reactions in the fume hood, ensuring that the apparatus is secure.

    • Maintain awareness of the reaction's progress and any potential for exotherms or gas evolution.

  • Post-Reaction:

    • Quench the reaction safely according to established procedures.

    • Clean all glassware and equipment within the fume hood.

    • Wash hands thoroughly after handling the compounds, even after removing gloves.[7]

Storage Protocol
  • Store brominated pyridine compounds in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][9]

  • Store in tightly sealed, properly labeled containers.

  • Segregate from incompatible materials such as strong oxidizing agents and acids.[9]

  • Store in a designated, locked cabinet if the compound is particularly toxic or regulated.

Emergency Procedures

Prompt and correct response to an emergency can significantly mitigate the consequences.

Spills
  • Small Spills (inside a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, contain the spill with an absorbent material like vermiculite or sand.[2]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[9]

    • Decontaminate the area with a suitable solvent.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.[9]

    • If flammable, eliminate all ignition sources.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposures
Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. Seek medical attention.[9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Decontamination Workflow:

Decontamination_Workflow Emergency Decontamination Workflow cluster_0 Initial Response cluster_1 Decontamination Steps cluster_2 Follow-up Start Exposure Occurs Evacuate Remove from Contaminated Area Start->Evacuate Alert Alert Emergency Services Evacuate->Alert RemoveClothing Remove Contaminated Clothing Alert->RemoveClothing FlushEyes Flush Eyes (Eyewash, 15+ min) Alert->FlushEyes if eye contact WashSkin Wash Affected Skin (Water, 15+ min) RemoveClothing->WashSkin Medical Seek Professional Medical Attention WashSkin->Medical FlushEyes->Medical Report Report Incident to Safety Officer Medical->Report

Caption: Emergency Decontamination Workflow.

Waste Disposal

Proper disposal of brominated pyridine waste is a legal and ethical responsibility to protect human health and the environment.

  • Waste Segregation: All waste containing brominated pyridine compounds, including reaction residues, contaminated labware, and spill cleanup materials, must be collected as hazardous waste.[9] This waste stream must be segregated from non-halogenated waste.

  • Containerization: Use a designated, leak-proof, and chemically compatible container for halogenated waste. The container must be clearly labeled as "Hazardous Waste" with the full chemical name(s) of the contents.[9]

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous waste.[10][11][25][26] Contact your Environmental Health and Safety (EHS) office for pickup and disposal procedures.

Conclusion

Working with brominated pyridine compounds requires a proactive and informed approach to safety. By understanding the inherent hazards, implementing robust engineering controls, selecting the correct PPE, and adhering to detailed handling and emergency protocols, researchers can minimize risks and ensure a safe laboratory environment. This guide serves as a foundation for developing a strong safety culture when working with this important class of molecules.

References

  • Jubilant Ingrevia Limited. (2024, January 25).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Fisher American. (n.d.). What Chemicals Require a Fume Hood? Ensuring Safety in the Lab.
  • Workstation Industries. (2025, May 29). Fume Hoods: Top 10 Safety Practices.
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Application Notes and Protocols for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Introduction: The Pressing Need for Novel Antifungal Therapies

The global burden of invasive fungal infections is significant and growing, posing a serious threat to public health.[1] This is particularly true for immunocompromised individuals, such as cancer patients undergoing chemotherapy, organ transplant recipients, and individuals with HIV/AIDS.[2] The therapeutic arsenal to combat these life-threatening infections is alarmingly limited, with only a few major classes of antifungal drugs available.[3][4] Compounding this challenge is the rise of antifungal resistance, rendering existing treatments less effective and, in some cases, obsolete.[1][5]

The shared eukaryotic nature of fungal and human cells presents a fundamental hurdle in antifungal drug development, as it narrows the number of fungal-specific targets and increases the potential for host toxicity.[2][3] Consequently, there is an urgent and unmet medical need for the discovery and development of novel antifungal agents with new mechanisms of action, improved efficacy, and enhanced safety profiles.[5][6]

This comprehensive guide is designed to provide researchers and drug development professionals with a structured approach to the preclinical evaluation of novel antifungal candidates. It offers detailed, field-proven protocols for essential in vitro and in vivo assays, from initial screening to in-depth mechanism of action studies. The methodologies presented herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are supplemented with insights into the scientific rationale behind experimental choices.

The Antifungal Drug Discovery Workflow: A Strategic Overview

The journey from a promising compound to a potential clinical candidate is a multi-step process. A robust preclinical evaluation is critical for identifying compounds with the highest potential for success. The following workflow provides a logical progression for the characterization of novel antifungal agents.

Antifungal_Discovery_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation A Primary Screening: Antifungal Susceptibility Testing (MIC Determination) B Secondary Screening: Spectrum of Activity, Cytotoxicity Assays A->B Hit Identification C Mechanism of Action (MOA) Studies B->C Lead Prioritization D Efficacy in Animal Models (e.g., Murine Candidiasis) C->D Candidate Selection E Pharmacokinetics/ Pharmacodynamics (PK/PD) D->E Preclinical Development

Caption: A generalized workflow for the preclinical development of novel antifungal agents.

PART 1: In Vitro Antifungal Susceptibility Testing

The initial step in evaluating a new compound is to determine its intrinsic antifungal activity. The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[7]

Protocol 1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27-A3)

This protocol is a cornerstone of antifungal susceptibility testing and is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3]

Rationale: This assay provides a quantitative measure of a compound's antifungal potency. By testing against a panel of clinically relevant fungal species, it also helps to define the compound's spectrum of activity. Adherence to standardized protocols ensures reproducibility and comparability of data across different laboratories.[6]

Materials:

  • Novel antifungal compound

  • Reference antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

  • Sterile 96-well, U-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the novel compound and reference antifungals in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solutions in RPMI 1640 medium to achieve a working concentration that is twice the highest final concentration to be tested.

  • Inoculum Preparation:

    • Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute this suspension in RPMI 1640 medium to obtain the final inoculum density (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Plate Preparation and Inoculation:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal compounds. The typical concentration range for a novel compound is 0.03 to 32 µg/mL.

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted antifungal agent.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or with a spectrophotometer.

Data Presentation:

CompoundFungal SpeciesMIC (µg/mL)Reference Drug (Fluconazole) MIC (µg/mL)
Novel Agent XCandida albicans2.01.0
Candida glabrata4.016.0
Cryptococcus neoformans1.08.0
Aspergillus fumigatus8.0>64.0

PART 2: Mechanism of Action (MOA) Studies

Understanding how a novel antifungal agent works is crucial for its development. MOA studies help to identify the cellular target and pathway affected by the compound. The most common targets for existing antifungal drugs are the fungal cell wall and cell membrane.[2]

A. Targeting the Fungal Cell Wall

The fungal cell wall is an attractive target as it is essential for fungal viability and is absent in human cells.[8] Key components of the fungal cell wall include chitin and β-glucans.

Rationale: This qualitative assay provides a rapid visual indication of whether a compound interferes with cell wall synthesis. Disruption of chitin deposition can lead to abnormal cell morphology. Calcofluor White is a fluorescent dye that binds to chitin, allowing for visualization of the cell wall.[1][3][9]

Materials:

  • Fungal cells treated with the novel compound

  • Untreated control fungal cells

  • 10% Potassium Hydroxide (KOH)

  • Calcofluor White stain solution

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Treat fungal cells with the novel compound at a concentration around its MIC for a suitable duration.

  • Place a drop of the treated cell suspension on a clean glass slide.

  • Add one drop of 10% KOH and one drop of Calcofluor White stain.

  • Place a coverslip over the sample and let it stand for 1 minute.

  • Examine the slide under a fluorescence microscope.

  • Expected Results: Untreated cells should show uniform, bright fluorescence at the cell periphery. Cells treated with a cell wall synthesis inhibitor may exhibit abnormal morphology, such as swollen cells or aberrant budding, and irregular or patchy fluorescence.

Rationale: This quantitative assay directly measures the activity of chitin synthase, a key enzyme in cell wall biosynthesis. Inhibition of this enzyme is a promising strategy for antifungal drug development.[10]

Materials:

  • Fungal cell extract (source of chitin synthase)

  • Novel antifungal compound

  • Trypsin (for enzyme activation)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate solution (containing UDP-N-acetylglucosamine)

  • 96-well microtiter plate coated with wheat germ agglutinin (WGA)

  • WGA-HRP conjugate and TMB substrate for detection

Procedure:

  • Prepare a crude extract of chitin synthase from fungal cells.

  • Activate the chitin synthase by treating the cell extract with trypsin.

  • In a WGA-coated 96-well plate, add the trypsin-pretreated cell extract, the substrate solution, and the novel compound at various concentrations.

  • Incubate the plate at 30°C for 3 hours to allow for chitin synthesis.

  • Wash the plate to remove unbound reagents.

  • Add WGA-HRP conjugate and incubate for 30 minutes.

  • Wash the plate and add TMB substrate.

  • Measure the optical density at 600 nm. A decrease in signal indicates inhibition of chitin synthase activity.

B. Targeting the Fungal Cell Membrane

The fungal cell membrane is another excellent target due to the presence of ergosterol, a sterol that is not found in mammalian cells.[11] Many antifungal drugs, such as the azoles, inhibit ergosterol biosynthesis.

Rationale: This assay determines if a compound disrupts the integrity of the fungal cell membrane. PI is a fluorescent dye that cannot penetrate intact cell membranes. If the membrane is compromised, PI enters the cell and intercalates with DNA, resulting in a significant increase in fluorescence.[12]

Materials:

  • Fungal cell suspension

  • Novel antifungal compound

  • Propidium Iodide (PI) solution

  • 96-well black, clear-bottom microtiter plate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Treat a fungal cell suspension with the novel compound at various concentrations for a defined period.

  • Add PI solution to each well.

  • Incubate for a short period (e.g., 15-30 minutes) in the dark.

  • Measure the fluorescence intensity using an appropriate filter set (e.g., excitation ~535 nm, emission ~617 nm).

  • An increase in fluorescence intensity compared to the untreated control indicates a loss of membrane integrity.

Rationale: This protocol allows for the quantification of total cellular ergosterol, providing a direct measure of the inhibitory effect of a compound on the ergosterol biosynthesis pathway.[4]

Materials:

  • Fungal cells treated with the novel compound

  • Untreated control fungal cells

  • Alcoholic potassium hydroxide solution

  • n-Heptane or petroleum ether for extraction

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Harvest fungal cells after treatment with the novel compound.

  • Perform saponification of the cell pellet with alcoholic potassium hydroxide to release sterols.

  • Extract the non-saponifiable lipids (including ergosterol) with n-heptane or petroleum ether.

  • Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol).

  • Inject the sample into an HPLC system equipped with a C18 column and detect ergosterol by its characteristic absorbance spectrum (peak at 282 nm).

  • Quantify the amount of ergosterol by comparing the peak area to a standard curve of pure ergosterol.

Data Presentation:

TreatmentErgosterol Content (% of Control)
Untreated Control100%
Novel Agent X (0.5 x MIC)75%
Novel Agent X (1 x MIC)40%
Novel Agent X (2 x MIC)15%
Fluconazole (1 x MIC)35%
C. Key Signaling Pathways in Fungal Pathogenesis and Drug Resistance

Fungi possess complex signaling networks that regulate their growth, development, virulence, and response to stress, including antifungal drug exposure. Understanding these pathways can reveal novel drug targets.

Fungal_Signaling cluster_Candida Candida albicans cluster_Cryptococcus Cryptococcus neoformans cluster_Aspergillus Aspergillus fumigatus cAMP_PKA cAMP-PKA Pathway Hyphal_Growth Hyphal_Growth cAMP_PKA->Hyphal_Growth Biofilm_Formation Biofilm_Formation cAMP_PKA->Biofilm_Formation MAPK MAPK Pathway (HOG, Cek1, Mkc1) Cell_Wall_Integrity Cell_Wall_Integrity MAPK->Cell_Wall_Integrity Stress_Response Stress_Response MAPK->Stress_Response Calcineurin Calcineurin Pathway Drug_Tolerance Drug_Tolerance Calcineurin->Drug_Tolerance Virulence Virulence Calcineurin->Virulence cAMP_Cn cAMP-PKA Pathway Capsule_Formation Capsule_Formation cAMP_Cn->Capsule_Formation Melanin_Production Melanin_Production cAMP_Cn->Melanin_Production MAPK_Cn MAPK Pathway MAPK_Cn->Stress_Response Mating Mating MAPK_Cn->Mating Calcineurin_Cn Calcineurin Pathway Calcineurin_Cn->Virulence Growth_at_37C Growth at 37°C Calcineurin_Cn->Growth_at_37C CWI Cell Wall Integrity (CWI) Pathway CWI->Virulence Drug_Stress_Response Drug_Stress_Response CWI->Drug_Stress_Response Calcineurin_Af Calcineurin Pathway Calcineurin_Af->Hyphal_Growth Calcineurin_Af->Virulence SrbA SrbA Pathway Hypoxia_Adaptation Hypoxia_Adaptation SrbA->Hypoxia_Adaptation Azole_Resistance Azole_Resistance SrbA->Azole_Resistance Hyphal_Growth_Af Hyphal Growth

Caption: Key signaling pathways governing virulence and drug resistance in major fungal pathogens.

PART 3: In Vivo Efficacy Models

Demonstrating the efficacy of a novel antifungal agent in a living organism is a critical step before it can be considered for clinical development. Animal models of fungal infections are essential for this purpose.

Protocol 6: Murine Model of Systemic Candidiasis

Rationale: The murine model of systemic candidiasis is a well-established and widely used model to evaluate the in vivo efficacy of antifungal agents. It mimics human disseminated candidiasis and allows for the assessment of survival rates and fungal burden in various organs.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1)

  • Candida albicans strain

  • Novel antifungal compound formulated for in vivo administration

  • Vehicle control

  • Positive control antifungal drug (e.g., fluconazole)

  • Sterile saline

  • Materials for intravenous injection and tissue homogenization

Procedure:

  • Infection:

    • Prepare an inoculum of Candida albicans in sterile saline.

    • Infect mice via intravenous injection (typically through the lateral tail vein) with a predetermined lethal or sublethal dose of the fungal suspension.

  • Treatment:

    • Initiate treatment with the novel antifungal compound at a specified time post-infection (e.g., 2 hours).

    • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at various doses.

    • Include a vehicle control group and a positive control group treated with a known effective antifungal.

  • Endpoint Evaluation:

    • Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality. Plot survival curves (Kaplan-Meier) and analyze for statistical significance.

    • Fungal Burden Study: At a predetermined time point (e.g., 3-5 days post-infection), euthanize a subset of mice from each group.

    • Aseptically remove target organs (e.g., kidneys, brain, spleen).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate on appropriate agar medium.

    • Incubate the plates and count the number of colony-forming units (CFUs) to determine the fungal burden per gram of tissue.

Data Presentation:

Treatment GroupMean Fungal Burden in Kidneys (log10 CFU/gram ± SD)
Vehicle Control6.5 ± 0.4
Novel Agent X (10 mg/kg)4.2 ± 0.6
Novel Agent X (25 mg/kg)2.8 ± 0.5
Fluconazole (10 mg/kg)3.5 ± 0.7

Conclusion

The development of new antifungal agents is a complex but essential endeavor to address the growing threat of invasive fungal infections and antifungal resistance. The protocols and strategies outlined in this guide provide a robust framework for the preclinical evaluation of novel antifungal candidates. By systematically assessing in vitro activity, elucidating the mechanism of action, and validating efficacy in relevant in vivo models, researchers can identify and advance promising compounds towards clinical development, ultimately contributing to the improvement of patient outcomes in the fight against fungal diseases.

References

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  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]
  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
  • Calcofluor White Stain Protocol. (2019). iGEM. [Link]
  • Ergosterol quantification: a tool to measure fungal infection in plant tissue. (2025).
  • The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence. (2015). Frontiers in Microbiology. [Link]
  • New antifungal strategies and drug development against WHO critical priority fungal p
  • Innovative therapies for invasive fungal infections in preclinical and clinical development. (2020).
  • Basilea pens collab with US biotech to develop new antifungal. (2026). Fierce Biotech. [Link]
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  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020).
  • M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. (n.d.). CLSI. [Link]
  • CLSI M62 Antifungal Susceptibility Testing Guidelines. (2025). Eurolab. [Link]
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). CLSI. [Link]
  • A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. [Link]
  • Antifungal Drug Discovery: New theories and new therapies. (n.d.). Frontiers. [Link]
  • Signaling pathways governing the pathobiological features and antifungal drug resistance of Candida auris. (2025). mBio. [Link]
  • Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence. (2024). MDPI. [Link]
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Application Note & Protocols: The Critical Role of Precursors as Intermediates in the Synthesis of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, providing unparalleled insights into in vivo biological processes. The efficacy of this technique is fundamentally dependent on the quality and availability of specific PET radiopharmaceuticals. The synthesis of these agents is a time-sensitive and highly specialized process that hinges on the use of meticulously designed intermediates, commonly known as precursors. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of precursors in the synthesis of fluorine-18 ([¹⁸F]) labeled PET imaging agents. We will explore the causality behind precursor design, provide detailed, field-proven protocols for the synthesis of cornerstone clinical tracers, and outline the self-validating quality control systems required for clinical translation.

The Foundation of PET Radiochemistry: Understanding the Precursor

A PET radiopharmaceutical is composed of a biologically active molecule and a positron-emitting radionuclide. Due to the short half-life of common PET isotopes (e.g., ¹⁸F, t½ ≈ 109.8 minutes), the radionuclide must be incorporated into the target molecule rapidly and efficiently.[1] This process, known as radiolabeling, cannot be performed on the final molecule directly in most cases. Instead, a stable, non-radioactive version of the target molecule, structurally modified for the radiolabeling reaction, is required. This is the precursor .[2]

The precursor is the central intermediate in the entire synthesis workflow. Its design dictates the efficiency of the radiolabeling step, the ease of purification, and ultimately, the radiochemical yield and purity of the final PET agent.[2] Key features of a precursor include:

  • A Scaffold: The core chemical structure that provides the biological targeting properties.

  • A Leaving Group: A chemical moiety at the labeling position that is readily displaced by the incoming radionuclide (e.g., [¹⁸F]fluoride). The choice of leaving group (e.g., tosylate, nosylate, triflate) is critical for optimizing reactivity.[3][4]

  • Protecting Groups: Temporary chemical modifications that mask reactive functional groups elsewhere on the molecule. This prevents unwanted side reactions during radiolabeling and ensures the radionuclide is attached only at the desired position.[5][6]

The overall process, typically performed in automated synthesis modules, follows a logical sequence from the cyclotron-produced radionuclide to the final, patient-ready dose.[7][8]

G cluster_0 Radionuclide Production cluster_1 Automated Radiosynthesis Module cluster_2 Final Product cyclotron Cyclotron ([¹⁸O]H₂O(p,n)¹⁸F⁻) trapping [¹⁸F]Fluoride Trapping & Elution cyclotron->trapping [¹⁸F]Fluoride in [¹⁸O]Water drying Azeotropic Drying (Activation of ¹⁸F⁻) trapping->drying labeling Radiolabeling Reaction (Precursor + Activated ¹⁸F⁻) drying->labeling Add Precursor in Solvent deprotection Hydrolysis (Removal of Protecting Groups) labeling->deprotection purification Purification (SPE or HPLC) deprotection->purification formulation Formulation (Saline, pH adjustment) purification->formulation qc Quality Control Testing formulation->qc dose Final Radiopharmaceutical Dose qc->dose Release

General workflow for automated [¹⁸F] radiopharmaceutical production.

Application Protocol I: Synthesis of [¹⁸F]Fludeoxyglucose ([¹⁸F]FDG)

[¹⁸F]FDG is the most widely used PET radiopharmaceutical, serving as a marker for glucose metabolism.[9] Its synthesis is a prime example of a highly optimized nucleophilic substitution reaction.[10][11]

2.1. Principle & Precursor Causality

The synthesis relies on the nucleophilic attack of activated [¹⁸F]fluoride on a mannose-based precursor. The precursor of choice is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose , often called "mannose triflate".

  • Causality: The triflate (-OTf) group at the C-2 position is an excellent leaving group, making the carbon highly susceptible to nucleophilic attack. The stereochemistry of the mannose precursor ensures that the incoming [¹⁸F]fluoride attacks from the opposite face, resulting in an inversion of configuration at C-2 to yield the desired glucose stereoisomer. The acetyl groups protect the hydroxyls from reacting with the fluoride.

Chemical synthesis pathway for [¹⁸F]FDG.

2.2. Automated Synthesis Protocol ([¹⁸F]FDG)

This protocol is generalized for a typical cassette-based automated synthesis module.[12][13]

StepActionCausality & Key Insights
1 [¹⁸F]Fluoride Trapping Cyclotron-produced aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻. This separates it from the valuable [¹⁸O]water, which can be recovered.
2 Elution & Activation The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of potassium carbonate and a phase-transfer catalyst, Kryptofix 222 (K2.2.2), in acetonitrile/water.
3 Azeotropic Drying The mixture is heated under vacuum with nitrogen flow. The acetonitrile forms an azeotrope with water, effectively removing all water. This is the most critical step. Anhydrous conditions are required to make the fluoride ion a potent nucleophile; any residual water will hydrate the ion, drastically reducing its reactivity.[10]
4 Radiolabeling A solution of the mannose triflate precursor (typically 15-25 mg) in acetonitrile is added to the dried, activated [¹⁸F]F⁻/K2.2.2 complex. The vessel is heated (e.g., 120-130°C for 3-5 minutes).[12]
5 Hydrolysis After cooling, an acidic (e.g., HCl) or basic (e.g., NaOH) solution is added and the mixture is heated to remove the acetyl protecting groups.
6 Purification The crude product is passed through a series of solid-phase extraction (SPE) cartridges. A C18 cartridge traps the partially hydrolyzed or unreacted precursor, while an alumina cartridge removes any unreacted [¹⁸F]fluoride. The purified [¹⁸F]FDG passes through into a sterile collection vial.
7 Formulation The final product is diluted with sterile saline for injection and passed through a 0.22 µm sterile filter.

2.3. Typical Synthesis Parameters

ParameterTypical Value
Synthesis Time25-35 minutes[13]
Radiochemical Yield (Decay Corrected)55-75%
Radiochemical Purity> 98%
Precursor Amount15-25 mg

Application Protocol II: Synthesis of [¹⁸F]Fluorothymidine ([¹⁸F]FLT)

[¹⁸F]FLT is a PET tracer for imaging cellular proliferation by tracking thymidine salvage pathway activity.[14] Its synthesis involves a more complex precursor, showcasing advanced strategies for protecting groups and purification.

3.1. Principle & Precursor Causality

The synthesis of [¹⁸F]FLT typically uses the precursor 3-N-Boc-5′-O-dimethoxytrityl-3′-O-nosyl-thymidine .[15]

  • Causality:

    • Leaving Group: The nosylate (-ONs) group at the 3' position is an effective leaving group for nucleophilic substitution. It is often preferred over tosylates for this specific synthesis.[16]

    • Protecting Groups: The molecule has two distinct protecting groups. The dimethoxytrityl (DMT) group on the 5'-hydroxyl is bulky and acid-labile. The tert-butyloxycarbonyl (Boc) group on the 3-N position of the thymine base is also acid-labile but requires harsher conditions for removal. This differential stability allows for a sequential deprotection strategy.[14][15]

Chemical synthesis pathway for [¹⁸F]FLT.

3.2. Automated Synthesis Protocol ([¹⁸F]FLT)

The initial steps of fluoride trapping and activation are similar to [¹⁸F]FDG synthesis.

StepActionCausality & Key Insights
1-3 Fluoride Trapping, Elution, Drying As per the [¹⁸F]FDG protocol. Anhydrous conditions are paramount.
4 Radiolabeling The nosylate precursor (typically 5-10 mg) in acetonitrile is added to the activated [¹⁸F]F⁻. The mixture is heated (e.g., 120-160°C for 5-10 minutes).[7][14]
5 Hydrolysis (Deprotection) A strong acid (e.g., 2-4 M HCl) is added and the mixture is heated. This single step cleaves both the DMT and Boc protecting groups.
6 Neutralization & Purification The acidic reaction mixture is neutralized with a base (e.g., NaOH). Unlike [¹⁸F]FDG, the purification of [¹⁸F]FLT often requires semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the final product from the precursor and its by-products.[17][18] The collected HPLC fraction containing [¹⁸F]FLT is then passed through a C18 cartridge to remove the HPLC solvent (acetonitrile) and exchange it for a pharmaceutically acceptable solvent.[17]
7 Formulation The purified [¹⁸F]FLT is eluted from the C18 cartridge with ethanol and then diluted with sterile saline. The final solution is passed through a 0.22 µm sterile filter into the product vial.

3.3. Typical Synthesis Parameters

ParameterTypical Value
Synthesis Time50-65 minutes[14][18]
Radiochemical Yield (Decay Corrected)15-30%[14][15]
Radiochemical Purity> 99%[15]
Precursor Amount5-10 mg[14]

Self-Validating Systems: Mandatory Quality Control Protocols

Every batch of a PET radiopharmaceutical must undergo a series of rigorous quality control (QC) tests before it can be released for patient administration.[19] These tests ensure the product is safe, pure, and effective. The requirements are outlined in pharmacopoeias such as the USP and EP.[11]

4.1. QC Test Protocols

TestProtocol / MethodAcceptance CriteriaRationale
Appearance Visual inspection against a black and white background.Clear, colorless, and free of visible particles.[20]Ensures no precipitation or foreign matter is present.
pH Spot a small drop of the final product onto a narrow-range pH strip.Typically between 4.5 and 7.5.Ensures the product is physiologically compatible and will not cause discomfort or vessel damage upon injection.[21]
Radionuclidic Identity 1. Half-life: Measure the activity in a dose calibrator at set time intervals (e.g., 2 min) and calculate the half-life. 2. Gamma Spectroscopy: Analyze the sample with a gamma spectrometer.1. Half-life between 105 and 115 minutes.[20] 2. Photopeak at 511 keV (and possibly a sum peak at 1022 keV) with no other significant gamma emissions.[21][22]Confirms that the correct radionuclide (¹⁸F) is present and that no long-lived radionuclidic impurities exist.[22]
Radiochemical Purity Analytical HPLC: Inject a sample onto an HPLC system equipped with a UV detector and a radioactivity detector. Radio-TLC: Spot the sample on a TLC plate, develop with a suitable mobile phase, and scan with a radio-TLC scanner.≥ 95% of the total radioactivity must correspond to the peak of the desired radiopharmaceutical.[21][22]Quantifies the percentage of the radioactivity that is in the correct chemical form. Radiochemical impurities can alter biodistribution and degrade image quality.[22]
Residual Solvents Gas Chromatography (GC).Limits defined by pharmacopoeia (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm).[20]Ensures that organic solvents used during the synthesis are removed to safe levels.
Kryptofix Purity Spot test or TLC.Typically < 50 µg/mL.Kryptofix is a phase-transfer catalyst used in the synthesis and can be toxic. Its concentration must be strictly controlled.[20]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test (gel-clot or kinetic methods).< 175 EU / V, where V is the maximum recommended dose in mL.Detects pyrogenic substances from bacteria that can cause a fever response in patients.[11]
Sterility Incubation of the product in fluid thioglycolate and soybean-casein digest media.No microbial growth.Ensures the final product is free from microbial contamination. This is a retrospective test; the batch is often released based on a successful filter integrity test.[11]

Conclusion

The successful and reproducible synthesis of PET imaging agents is a multi-stage process where the precursor acts as the pivotal intermediate. A deep understanding of the causality behind precursor design—including the strategic selection of leaving groups and protecting groups—is essential for optimizing radiolabeling reactions. The detailed protocols for [¹⁸F]FDG and [¹⁸F]FLT provided herein illustrate these principles in action, from straightforward SPE purification to more complex HPLC-based methods. Adherence to the comprehensive, self-validating quality control protocols outlined is not merely a regulatory requirement but a fundamental pillar of scientific integrity, ensuring the safety and efficacy of these powerful diagnostic tools for researchers and patients alike.

References

  • Radiology Key. (2017, October 13). Quality Control of PET Radiopharmaceuticals.
  • Yu, S. (n.d.). Review of 18F-FDG Synthesis and Quality Control. PMC - NIH.
  • Alexoff, D. L., et al. (2008, May 2). Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction. PubMed.
  • Jarocha, P., et al. (2022, November 29). Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount. PubMed.
  • Keng, P. Y., et al. (n.d.). Multi-GBq production of the radiotracer [18F]fallypride in a droplet microreactor. Lab on a Chip.
  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. ResearchGate.
  • Akula, M., et al. (2010, May). Microfluidic synthesis of [18F]FLT. Journal of Nuclear Medicine.
  • Al-rumayan, F. (2015, January 21). QC of PET Radiopharmaceuticals. Slideshare.
  • Duan, S., et al. (2010, January 1). Synthesis of [18F]fallypride in a micro-reactor: rapid optimization and multiple-production in small doses for micro-PET studies. NIH.
  • Cleij, M., et al. (2000). A new precursor for the radiosynthesis of [18F]FLT. PubMed.
  • Wikipedia. (n.d.). Fluorodeoxyglucose (18F).
  • Kant, R., et al. (2019, August 5). Improved synthesis of [18F] fallypride and characterization of a Huntington's disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors. PMC - NIH.
  • Van den Broeck, W., et al. (2014, September 1). Fully Automated Production of Diverse 18F-Labeled PET Tracers on the ELIXYS Multireactor Radiosynthesizer Without Hardware Modification. Journal of Nuclear Medicine.
  • Yang, M., et al. (2008, May 1). Simplified radiosynthesis of 18F-Fallypride. Journal of Nuclear Medicine.
  • Gayen, S., et al. (n.d.). Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years. NIH.
  • Sharma, P., et al. (2015). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. PMC - NIH.
  • Jarocha, P., et al. (2022, November 29). Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount. NIH.
  • Fowler, J. S., & Ido, T. (2002). 18F-FDG Radiosynthesis: A Landmark in the History of PET. Journal of Nuclear Medicine.
  • Radiology Key. (2016, September 9). Synthesis of PET Radiopharmaceuticals.
  • Chyan, M. K., et al. (2024, June 1). A Fully Automated Synthesis of USP 823 Compliant [F-18]Fallypride on Sofie Elixys/Pure Form. Journal of Nuclear Medicine.
  • Moore, A. J., et al. (2022, July 13). A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms. Reaction Chemistry & Engineering.
  • Vasdev, N., et al. (2023). Automated Manufacturing of Carbon‐11 Radiopharmaceuticals Using Cassette‐Based Radiosynthesizers. PMC - PubMed Central.
  • ResearchGate. (n.d.). Automated Synthesis Modules for PET Radiochemistry.
  • ResearchGate. (n.d.). Quality Control of PET Radiopharmaceuticals.
  • Christian, P. E. (n.d.). Chapter 12: Radiopharmaceutical Chemistry: PET Agents. PharmacyLibrary.
  • Jalilian, A. R. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research.
  • Chen, Y., et al. (2024, June 20). Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals. NIH.
  • Hooker, J. M. (2009). Modular Strategies for PET Imaging Agents. PMC - NIH.
  • Open MedScience. (2024, July 24). Synthesis of Fluorine-18 for Advanced PET Imaging.
  • Kumar, D., & Donnelly, D. J. (2020). Insight into the Development of PET Radiopharmaceuticals for Oncology. PMC.
  • Radiology Key. (2017, October 13). Chemistry of PET Radiopharmaceuticals: Labelling Strategies.
  • Affinisep. (n.d.). Radiotracers purification.
  • Ly, J. (2015). Chemical Purity Analysis of PET Radiotracers via Microchip Capillary Electrophoresis. eScholarship.
  • ResearchGate. (2016, May 10). Synthesis Of Multimodal PET And SPECT Imaging Agents - Towards Hypoxia Selective Inhibitors.
  • Wang, C., et al. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine.
  • IAEA. (2011). Strategies for Clinical Implementation and Quality Management of PET Tracers.
  • Hooker, J. M. (n.d.). Modular Strategies for PET Imaging Agents. CORE.
  • Chen, Z., et al. (2020, April 9). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). PMC - PubMed Central.
  • ACS Publications. (2024, August 22). A Review of Recent Developments and a Look at the Future of Radiometal-Labeled Peptides in Medicine.
  • Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds.

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-N-ethylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure you achieve the desired purity for your downstream applications.

I. Introduction to Purification Challenges

This compound, a key intermediate in pharmaceutical synthesis, presents a unique set of purification challenges. Its structure, featuring a brominated pyridine ring and an N-ethyl amide group, dictates its solubility, stability, and impurity profile. Common issues stem from closely-related impurities formed during synthesis, potential for degradation under certain conditions, and difficulties in achieving high crystalline order. This guide will address these challenges in a practical question-and-answer format.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Persistent Impurities After Initial Purification

Question: After performing a standard workup and initial purification, my HPLC or NMR analysis still shows the presence of significant impurities. What are the likely culprits and how can I remove them?

Answer: Persistent impurities in this compound synthesis are common and often structurally similar to the target compound, making them difficult to remove.

Common Impurities:

  • Unreacted Starting Materials: Residual 5-bromopicolinic acid or ethylamine.

  • Over-alkylated Byproducts: Formation of N,N-diethylpicolinamide if excess ethylating agent is used.

  • Hydrolyzed Product: 5-bromopicolinic acid formed from the hydrolysis of the amide bond, especially under acidic or basic conditions.

  • Positional Isomers: If the bromination step is not perfectly regioselective, other brominated picolinamide isomers may be present.

  • Coupling Reagent Residues: Byproducts from coupling agents (e.g., DCC, EDC) can be carried through.[1]

Troubleshooting Strategies:

  • Aqueous Wash Optimization:

    • Acidic Wash: A dilute acid wash (e.g., 1M HCl) will protonate and remove any unreacted ethylamine and other basic impurities.

    • Basic Wash: A dilute base wash (e.g., 1M NaOH or saturated NaHCO₃) will deprotonate and remove unreacted 5-bromopicolinic acid. Use caution, as harsh basic conditions can promote hydrolysis of the product.

  • Recrystallization Solvent Screening: A systematic approach to recrystallization is crucial. The goal is to find a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in the mother liquor.

    Solvent SystemPolaritySuitability for this compound
    Ethanol/WaterHighGood for removing non-polar impurities.
    Ethyl Acetate/HexanesMediumEffective for many amide purifications.
    TolueneLowCan be effective for aromatic compounds.
    IsopropanolMediumA common choice for recrystallizing amides.

    Protocol for Recrystallization:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If using a co-solvent system, dissolve in the more soluble solvent and slowly add the less soluble solvent until turbidity is observed.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Cool further in an ice bath to maximize yield.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography Optimization: If recrystallization is ineffective, column chromatography is the next step. The basic nitrogen of the pyridine ring can interact with acidic silica gel, leading to peak tailing and poor separation.

    Workflow for Column Chromatography:

    G start Crude Product tlc TLC Analysis (e.g., Ethyl Acetate/Hexanes) start->tlc column_prep Column Packing (Silica Gel) tlc->column_prep loading Sample Loading (Dry or Wet) column_prep->loading elution Gradient Elution loading->elution fractions Fraction Collection elution->fractions analysis TLC/HPLC Analysis of Fractions fractions->analysis pooling Pooling Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Pure Product evaporation->final_product

    Caption: Column Chromatography Workflow for Purification.

    • Stationary Phase: Use standard silica gel. For particularly challenging separations, consider using alumina (basic or neutral) to minimize interactions with the pyridine nitrogen.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. To reduce peak tailing on silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.[2]

    • Loading: Dry loading the crude product onto silica gel is often superior to wet loading for achieving sharp bands.

Problem 2: Product Oiling Out During Recrystallization

Question: I am attempting to recrystallize my this compound, but it is oiling out instead of forming crystals. What is causing this and how can I fix it?

Answer: Oiling out occurs when the solute is not fully soluble in the hot solvent and separates as a liquid phase upon cooling. This is often due to the presence of impurities or a suboptimal solvent choice.

Solutions:

  • Increase Solvent Volume: You may not be using enough solvent to fully dissolve the compound at high temperature. Add more hot solvent until the oil dissolves completely.

  • Change Solvent System: The chosen solvent may be too nonpolar. Try a more polar solvent or a different co-solvent mixture. For example, if you are using ethyl acetate/hexanes, try increasing the proportion of ethyl acetate or switching to an ethanol/water system.[3]

  • Slow Cooling: Cool the solution very slowly. A rapid temperature drop encourages oiling out. You can insulate the flask to slow the cooling process.

  • Seed Crystals: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound is a relatively stable solid. However, to prevent potential hydrolysis of the amide bond over long-term storage, it is recommended to store it in a cool, dry place, away from strong acids and bases. Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal but not strictly necessary for short-term storage.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) will provide excellent resolution of impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any proton- or carbon-containing impurities. Quantitative NMR (qNMR) can also be used for purity determination.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can help in identifying unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).

Workflow for Purity Assessment:

G cluster_0 Purity Assessment Workflow Sample Purified Sample HPLC HPLC Analysis (Quantitative Purity) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Verification) Sample->MS Final_Purity Final Purity Report HPLC->Final_Purity NMR->Final_Purity MS->Final_Purity

Caption: A multi-technique approach for purity assessment.

Q3: Can this compound degrade during purification?

A3: Yes, under certain conditions, degradation can occur. The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the formation of 5-bromopicolinic acid and ethylamine. Additionally, prolonged exposure to high temperatures during distillation or recrystallization could potentially cause decomposition. It is advisable to use moderate temperatures and avoid harsh pH conditions during purification.

IV. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Guo, L., Long, Z., & Leng, X. (n.d.). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX. Available from: [Link]

  • Gimenez, V. M. F., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(6), 487-513. Available from: [Link]

  • Patel, K. A., et al. (2021). Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development. Journal of Separation Science, 44(10), 2078-2088. Available from: [Link]

  • Siddiqui, A. J., et al. (2022). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Omega, 7(42), 37035-37050. Available from: [Link]

Sources

How to avoid di-bromination in pyridine ring synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Di-bromination

Welcome to the technical support center for pyridine ring synthesis. As a Senior Application Scientist, I understand the nuances and challenges encountered in the lab. This guide is designed to provide you with in-depth, practical solutions to common issues, focusing specifically on the selective mono-bromination of pyridine and its derivatives. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is my pyridine bromination yielding significant amounts of di-brominated product?

This is a common and frustrating issue that stems from the fundamental reactivity of the pyridine ring and the nature of electrophilic aromatic substitution (EAS).

  • Inherent Reactivity: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards EAS.[1][2] Consequently, forcing conditions such as high temperatures and highly reactive brominating agents (e.g., neat bromine with oleum or fuming sulfuric acid) are often employed.[3][4] These harsh conditions can easily lead to over-bromination, producing a mixture of mono- and di-bromo isomers that are often difficult to separate.[3][4]

  • Activating Substituents: If your pyridine substrate contains strongly activating groups like amino (-NH2) or hydroxyl (-OH), the ring becomes much more susceptible to bromination.[5][6] While this facilitates the initial bromination, it also significantly increases the likelihood of a second bromination event, as the first bromine atom only mildly deactivates the ring.

Troubleshooting Guide: Strategies to Achieve Selective Mono-bromination

Issue 1: Uncontrolled Bromination with Br₂ and Strong Acids

Using elemental bromine (Br₂) in the presence of strong acids like oleum is a classic method, but it is notoriously difficult to control and often leads to di-bromination.[3][4]

Root Cause Analysis:

The combination of Br₂ and a strong Lewis or Brønsted acid generates a highly reactive brominating species (e.g., Br⁺). This potent electrophile, coupled with high reaction temperatures, overcomes the pyridine ring's deactivation but lacks subtlety, leading to multiple bromination events.

Recommended Solutions:

  • Modify the Brominating Agent: Switch to a less aggressive, more selective brominating agent. N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are excellent alternatives.[4] These reagents provide a slower, more controlled release of electrophilic bromine.

  • Control Stoichiometry: Carefully control the molar ratio of your brominating agent to the pyridine substrate. Using a slight excess or even a sub-stoichiometric amount (e.g., 0.9 equivalents) of the brominating agent can significantly favor mono-bromination by ensuring the reagent is consumed before di-bromination can occur.[3]

  • Optimize Reaction Conditions: Lowering the reaction temperature can dramatically improve selectivity. Reactions with NBS or DBDMH can often be run at or below room temperature, depending on the substrate's reactivity.

Workflow for Selective Mono-bromination using DBDMH:

sub Pyridine Derivative reaction Stir for 2-10h sub->reaction dbdmh DBDMH (0.9-1.1 eq.) dbdmh->reaction solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction temp Control Temperature (-20°C to RT) temp->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Mono-brominated Pyridine purify->product

Caption: Workflow for controlled mono-bromination.

Issue 2: Di-bromination of Activated Pyridine Rings

When your pyridine substrate is substituted with an electron-donating group (EDG) such as -OH, -NH₂, or -OCH₃, the risk of di-bromination is particularly high, even with milder reagents.

Root Cause Analysis:

EDGs activate the pyridine ring, making it more nucleophilic and thus more reactive towards electrophiles. This increased reactivity can make it difficult to stop the reaction after a single bromination.

Recommended Solutions:

  • Pyridine N-Oxide Formation: A robust strategy is to first convert the pyridine to its N-oxide. The N-oxide group alters the electronic properties of the ring, directing bromination to the 2- or 4-positions and often providing cleaner reactions.[1][7] The N-oxide can then be reduced back to the pyridine in a subsequent step.

  • Use of Protecting Groups: For highly activating groups like -NH₂ or -OH, temporary protection is advisable. For example, an amino group can be acetylated to form a less-activating acetamido group. This moderation of the activating effect allows for mono-bromination, after which the protecting group can be removed.

  • Low-Temperature Bromination: Performing the reaction at very low temperatures (e.g., -20 °C or lower) can provide the necessary kinetic control to favor the mono-brominated product.[8]

Experimental Protocol: Selective Mono-bromination of an Activated Pyridine via N-Oxide

Step 1: N-Oxide Formation

  • Dissolve the substituted pyridine (1.0 eq.) in a suitable solvent like acetic acid or dichloromethane.

  • Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (1.1 eq.), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Perform an appropriate aqueous workup to remove the oxidant and acid.

Step 2: Bromination of the N-Oxide

  • Dissolve the purified pyridine N-oxide (1.0 eq.) in a solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise.

  • Monitor the reaction by TLC. Upon completion, quench with aqueous sodium thiosulfate solution.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Deoxygenation

  • Dissolve the brominated pyridine N-oxide in a suitable solvent.

  • Treat with a reducing agent like PCl₃ or PPh₃ at 0 °C to reflux, depending on the substrate's stability.

  • After completion, perform a workup and purify to yield the mono-brominated pyridine.

Issue 3: Incorrect Regioselectivity or Mixture of Isomers

Sometimes the issue is not just di-bromination, but the formation of the wrong mono-bromo isomer or a difficult-to-separate mixture of isomers.

Root Cause Analysis:

The regiochemical outcome of EAS on pyridine is governed by both electronic and steric factors.[2][9] Electronically, the C3 (meta) position is generally favored for EAS on an unsubstituted pyridine ring.[2] However, substituents, reaction conditions, and the brominating agent can all influence this selectivity.

Recommended Solutions:

  • Directed Ortho-Metalation: For absolute regiocontrol, especially for substitution at the C2 or C4 positions, consider moving away from EAS altogether. Directed ortho-metalation (DoM) is a powerful alternative. A directing group (e.g., -CONR₂, -OMe) on the pyridine ring directs a strong base (like n-BuLi or LDA) to deprotonate the adjacent ortho position. This lithiated intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₆) to install a bromine atom with pinpoint accuracy.[7]

  • Halogen Dance Reaction: In some cases, if you have an existing bromo-pyridine, it may be possible to isomerize it to a more thermodynamically stable isomer via a "halogen dance" reaction, which involves treatment with a strong base like LDA.

Comparative Table of Bromination Methods:

MethodTypical ReagentsSelectivityKey AdvantageCommon Issues
Electrophilic Aromatic Substitution Br₂ / OleumC3-selectiveInexpensiveLow selectivity, di-bromination, harsh conditions[3][4]
Mild EAS NBS or DBDMHC3-selective (unactivated)Better control, milder conditionsCan still lead to di-bromination with activated rings[4][6]
N-Oxide Route m-CPBA, then NBS/POBr₃C2/C4-selectiveAlters natural reactivityRequires extra synthesis steps (oxidation/reduction)[1][7]
Directed Ortho-Metalation n-BuLi, then Br₂ sourceRegiospecificAbsolute positional controlRequires anhydrous/inert conditions, sensitive functional groups

Mechanism Overview: Electrophilic Bromination vs. Directed Ortho-Metalation

cluster_0 Electrophilic Aromatic Substitution (EAS) cluster_1 Directed Ortho-Metalation (DoM) eas_start Pyridine eas_intermediate Sigma Complex (C3 attack favored) eas_start->eas_intermediate Attack at C3 eas_reagent + Br+ eas_product 3-Bromopyridine eas_intermediate->eas_product - H+ dom_start 2-Substituted Pyridine dom_intermediate 2-Lithio-Pyridine dom_start->dom_intermediate Deprotonation dom_reagent + n-BuLi dom_product 3-Bromo-2-Substituted Pyridine dom_intermediate->dom_product Quench dom_quench + Br₂

Caption: Comparison of EAS and DoM pathways.

References

  • Bromination of pyridine derivatives. (WO2019145177A1).
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents.PMC. [Link]
  • Pyridine synthesis.Organic Chemistry Portal. [Link]
  • How to carry out bromination of pyridine at 2- or 4- positions?
  • Bromopyridine: Common isomorphs, synthesis, applic
  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines.PMC - NIH. [Link]
  • Bromination of pyridine derivatives. (US11613549B2).
  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines.
  • EAS Reactions with Pyridine.YouTube. [Link]
  • Selective Mono Bromination of 1,4-Dihydropyridines.SciSpace. [Link]
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.YouTube. [Link]
  • Mild Regioselective Halogenation of Activated Pyridines with N- Bromosuccinimide.Semantic Scholar. [Link]
  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions.
  • FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION1.Journal of the American Chemical Society. [Link]
  • Bromination of Pyrrole and Pyridine #bromin
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.RSC Publishing. [Link]
  • An Application of Borane As a Protecting Group for Pyridine.
  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination.Journal of the American Chemical Society. [Link]
  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides.Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

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Technical Support Center: Troubleshooting Low Solubility of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational FAQs - Understanding the Compound

This section addresses the fundamental properties of 5-Bromo-N-ethylpicolinamide and the theoretical basis for its solubility characteristics.

Q1: What are the basic chemical properties of this compound?

Understanding the physicochemical properties of a compound is the first step in troubleshooting its behavior in solution.[3]

PropertyValueSource
CAS Number 845305-88-6[4][5]
Molecular Formula C₈H₉BrN₂O[4]
Molecular Weight 229.08 g/mol [4]
Appearance Solid[4]
Structure Pyridine ring with bromo, N-ethyl, and carboxamide groups[6]
Q2: Why is this compound expected to have low aqueous solubility?

The molecular structure is the primary determinant of a compound's solubility. This compound contains several features that contribute to its hydrophobicity:

  • Aromatic Pyridine Ring: The core pyridine structure is aromatic and relatively nonpolar.[7]

  • Bromo Substituent: The bromine atom is large and hydrophobic, further decreasing its affinity for water.

  • Ethyl Group: The N-ethyl group adds to the aliphatic, nonpolar character of the molecule.

While the carboxamide group and the pyridine nitrogen can form hydrogen bonds, the overall character of the molecule is lipophilic, predicting poor solubility in aqueous media. Such compounds are often classified as "brick-dust" (high crystal lattice energy) or "grease-ball" (high lipophilicity) molecules, both of which present challenges for formulation.[8]

Q3: My compound solution looks cloudy after adding it to my assay buffer. What is the very first step?

Visual inspection is a critical first-line diagnostic tool.[1] Cloudiness, haziness, or visible particulates are clear indicators of precipitation. This means the compound's concentration has exceeded its solubility limit in the final assay medium.

Immediate Action: Perform a simple, qualitative solubility test.

  • Prepare your highest intended assay concentration of this compound in the final assay buffer.

  • In a clear microcentrifuge tube, add the buffer first, then add the small volume of your compound's DMSO stock solution.

  • Vortex gently.

  • Incubate the tube under the exact same conditions as your assay (e.g., 37°C for 1 hour).

  • Visually inspect the solution against a dark background for any signs of precipitation.[1]

  • For a more sensitive check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and look for a pellet.

This simple test confirms whether a solubility issue exists at your target concentration and prevents wasting valuable resources on a full-scale experiment that is destined to fail.

Part 2: Troubleshooting Common Assay Problems

This section provides solutions to specific experimental issues arising from low solubility.

Q4: My compound immediately precipitates when I add my concentrated DMSO stock to the aqueous assay buffer. How can I prevent this "crashing out"?

This rapid precipitation occurs due to a drastic change in the solvent environment. The compound is stable in 100% DMSO but is immediately forced into an unfavorable aqueous environment upon dilution.

The Underlying Cause: The concentration of the compound in the local environment where the DMSO droplet first meets the buffer transiently exceeds the aqueous solubility limit, causing nucleation and precipitation.

Solution Strategy: The key is to manage the dilution process and modify the final solvent to be more hospitable to the compound.

G cluster_start Start: Precipitation Observed cluster_methods Troubleshooting Methods cluster_check Validation cluster_end Outcome start Compound 'crashes out' of solution method1 Optimize Dilution Technique (Stepwise Dilution) start->method1 Try First method2 Lower Final Concentration start->method2 Simplest method3 Increase Co-Solvent (e.g., DMSO < 1%) start->method3 If Tolerated method4 Use a Different Co-Solvent start->method4 If Needed check1 Is solution clear? method1->check1 method2->check1 method3->check1 method4->check1 success Proceed with Assay (Run vehicle controls) check1->success Yes failure Proceed to Advanced Methods (pH, Surfactants, Cyclodextrins) check1->failure No

Caption: Equilibrium between the neutral and protonated forms of the compound.

Recommended Actions:

  • Determine Assay pH Tolerance: First, confirm the pH range within which your assay (e.g., enzyme, cells) remains viable and active.

  • Perform a pH-Solubility Screen: Prepare your assay buffer at several different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4) and test the compound's solubility at each one using the visual method described in Protocol 1.

  • Select Optimal pH: Choose the lowest pH that provides adequate solubility while remaining within the tolerated range for your assay.

Part 3: Advanced Solubilization Protocols

When standard methods are insufficient, more advanced formulation strategies may be required. These are common in preclinical drug development. [9][10]

Q7: How do I use cyclodextrins to improve solubility?

Cyclodextrins are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can encapsulate a poorly soluble "guest" molecule like this compound, forming an inclusion complex that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. [11]

  • Calculate Molar Ratio: Determine the desired molar ratio of the compound to HP-β-CD. A 1:1 or 1:2 ratio is a good starting point.

  • Weigh Components: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a glass mortar.

  • Mix: Thoroughly mix the dry powders with a pestle.

  • Knead: Add a small amount of a 50:50 (v/v) water/ethanol mixture dropwise to the powder. Knead the mixture with the pestle to form a thick, uniform paste. Continue kneading for 30-60 minutes.

  • Dry: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

  • Pulverize: Scrape the dried complex and gently pulverize it into a fine powder using the mortar and pestle.

  • Usage: This powder can now be weighed and dissolved directly into your aqueous assay buffer.

Part 4: Best Practices for Stock Solutions

The integrity of your experiment begins with a properly prepared and stored stock solution. [12][13]An unstable stock is an unreliable reagent.

Q8: How should I prepare and store my stock solution of this compound to ensure maximum stability and solubility?

Following best practices for stock solution preparation is essential to generate reproducible data. [3][12][14]

  • Use High-Quality Solvent: Start with anhydrous, high-purity dimethyl sulfoxide (DMSO). [1]Water in DMSO can reduce the solubility of hydrophobic compounds over time.

  • Accurate Weighing: On a calibrated analytical balance, accurately weigh a precise amount of this compound (MW = 229.08 g/mol ). For a 10 mM stock in 1 mL, you would need 2.29 mg. It is often more accurate to weigh a larger mass (e.g., 11.45 mg) and dissolve it in a larger volume (5 mL). [14]3. Dissolution: Add the weighed compound to a volumetric flask. Add about 80% of the final volume of DMSO. Vortex and/or sonicate gently until the solid is completely dissolved. Visually confirm that no solid particles remain.

  • Bring to Volume: Once fully dissolved, add DMSO to the final desired volume and mix thoroughly by inverting the capped flask 15-20 times. [3]5. Aliquot for Storage: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. This is the most critical step to avoid repeated freeze-thaw cycles, which can cause the compound to degrade or precipitate out of solution. [1][3]6. Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Store the aliquots as recommended in the table below.

Storage TemperatureRecommended UseRationale
-20°C Standard long-term storageOptimal for most compounds in DMSO. Balances stability with energy costs.
-80°C For particularly sensitive compoundsOffers maximum stability for long-term archival storage.
2-8°C Short-term only (days)Not recommended for long-term storage due to increased risk of degradation.

Final Check: Before using a freshly thawed aliquot, always bring it to room temperature and centrifuge it briefly to pellet any potential micro-precipitates that may have formed during freezing.

References
  • Di, L., & Kerns, E. H. (2006). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.
  • Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital.
  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • Wikipedia. (n.d.). Pyridine. Wikipedia.
  • ResearchGate. (2018). Drug stock solutions best practices?. ResearchGate.
  • Lead Sciences. (n.d.). 5-Bromo-N-methylpicolinamide. Lead Sciences.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate.
  • PubChem. (n.d.). 5-bromo-N-(2-(diethylamino)ethyl)picolinamide. PubChem.
  • PMC - NIH. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • NCBI Bookshelf. (1999). Pyridine. Some Industrial Chemicals.
  • PubChem. (n.d.). Ethyl 5-bromopicolinate. PubChem.
  • ResearchGate. (2012). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate.
  • PMC - NIH. (2008). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH.
  • Doron Scientific. (2023). 5-Bromo-N-methylpicolinamide. Doron Scientific.
  • Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Chemistry Stack Exchange.
  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • Digital Discovery (RSC Publishing). (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery.
  • Southern Research. (n.d.). Compound 5-bromo-N-{[2-(phenylsulfanyl)ethyl]carbamothioyl}pyridine-3-carboxamide. Southern Research.
  • ResearchGate. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate.

Sources

5-Bromo-N-ethylpicolinamide stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-N-ethylpicolinamide

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability challenges associated with this compound in solution. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the most common questions regarding the chemical stability of this compound.

Q1: What are the primary chemical stability concerns for this compound in solution?

The two principal degradation pathways for this molecule are hydrolysis of the amide bond and photodegradation involving the carbon-bromine bond.[1][2][3][4] The amide linkage, while generally robust, is the most common site for chemical degradation in picolinamide derivatives under aqueous conditions.[5][6] Additionally, the presence of a bromine atom on the aromatic pyridine ring makes the compound susceptible to degradation upon exposure to light, particularly in the UV spectrum.[7][8]

Q2: How does the pH of the solution affect the stability of the amide bond?

The stability of the N-ethylpicolinamide moiety is highly pH-dependent. The amide bond is susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[1][9][10]

  • Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to cleavage of the amide bond to form 5-bromopicolinic acid and ethylamine.[10]

  • Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway also results in the formation of 5-bromopicolinic acid and ethylamine.[11]

The compound is expected to exhibit maximum stability in the near-neutral pH range (approximately pH 5-7), where both catalytic pathways are minimized.

Q3: Is this compound sensitive to light?

Yes, aromatic bromides are known to be photolabile.[3][4] Exposure to ambient laboratory light or, more significantly, direct sunlight or UV sources can induce photodegradation. The primary mechanism is the homolytic cleavage of the C-Br bond, which can lead to the formation of debrominated species (N-ethylpicolinamide) and other radical-mediated byproducts.[3][7] Therefore, it is imperative to protect solutions of this compound from light.

Q4: What is the impact of temperature on solution stability?

Temperature is a critical factor that accelerates the rate of all chemical degradation processes.[12] For this compound, elevated temperatures will significantly increase the rate of amide hydrolysis, especially if the solution pH is not neutral.[1][9] It is strongly recommended to store stock solutions at low temperatures (e.g., 2-8°C for short-term or -20°C to -80°C for long-term storage) to minimize degradation.

Q5: What solvents are recommended for preparing and storing stock solutions?

For maximum stability, especially for long-term storage, aprotic organic solvents such as anhydrous DMSO or DMF are recommended. These solvents do not participate in hydrolysis. For immediate use in aqueous buffers, it is best to prepare a concentrated stock in an appropriate organic solvent (like DMSO) and then dilute it into the aqueous medium just before the experiment. If an aqueous stock is unavoidable, use a buffer at a neutral pH and store it refrigerated or frozen, protected from light.

Section 2: Troubleshooting Guide - Diagnosing Degradation

This guide provides a problem-and-solution framework for common experimental observations.

Problem: I see a new, more polar peak appearing in my reverse-phase HPLC chromatogram over time.

  • Probable Cause: This is a classic sign of amide bond hydrolysis. The primary degradation product, 5-bromopicolinic acid, is a carboxylic acid and will be significantly more polar than the parent amide. It will, therefore, have a shorter retention time on a typical C18 column.

  • Troubleshooting Steps:

    • Confirm Identity: Analyze the degraded sample using LC-MS. Look for a mass corresponding to 5-bromopicolinic acid (C₆H₄BrNO₂).

    • Check pH: Measure the pH of your solution. If it is acidic or basic, this is the likely culprit.

    • Corrective Action: Re-prepare the solution in a pH 7 buffer or an aprotic solvent. Store at a lower temperature.

Problem: The measured concentration of my standard solution is consistently decreasing.

  • Probable Cause: This indicates compound degradation. The loss of the parent compound can be due to hydrolysis, photodegradation, or a combination of factors. If you do not see a corresponding increase in a single degradation peak, multiple degradation pathways may be occurring, or the degradants may not be detectable by your analytical method.

  • Troubleshooting Steps:

    • Review Handling Procedures: Were the solutions protected from light? Amber vials or foil-wrapped tubes are essential.

    • Evaluate Storage Conditions: Confirm the storage temperature. Even at 4°C, slow degradation can occur over weeks in aqueous solutions. For long-term stability, -20°C or -80°C is necessary.

    • Perform Forced Degradation: To understand the likely cause, intentionally stress a fresh sample (e.g., add a small amount of acid, base, or expose to UV light) and compare the resulting chromatogram to your aged sample. This can help identify the degradation profile.

Problem: My stock solution in DMSO has turned a faint yellow/brown color.

  • Probable Cause: While this compound itself is typically a white or off-white solid, color changes in solution, particularly in DMSO, can indicate minor decomposition or the presence of impurities that are degrading. Photodegradation can sometimes produce colored byproducts.

  • Troubleshooting Steps:

    • Check Purity: Analyze the colored solution by HPLC-UV to quantify the parent compound and detect any significant impurity peaks. A purity check of the starting solid material is also advisable.

    • Protect from Light: Ensure the DMSO stock is stored in an amber vial and kept in the dark.

    • Use High-Purity Solvent: Ensure you are using a high-purity, anhydrous grade of DMSO. Water content in the DMSO can enable slow hydrolysis over time.

Section 3: Key Experimental Protocols

These protocols provide validated starting points for working with this compound.

Protocol 1: Recommended Procedure for Preparing and Storing Stock Solutions

This protocol is designed to maximize the shelf-life of your compound.

  • Weighing: Tare a sterile, amber glass vial with a PTFE-lined screw cap. Weigh the desired amount of this compound solid directly into the vial.

  • Solvent Addition: Add high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex gently until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller-volume amber microcentrifuge tubes or vials for single-use aliquots. This prevents repeated freeze-thaw cycles of the main stock.

  • Storage:

    • Long-Term (>1 month): Store aliquots at -80°C.

    • Short-Term (<1 month): Store aliquots at -20°C.

    • Working Stock (daily use): Can be kept at 4°C for up to one week if necessary, but room temperature storage is not recommended.

  • Usage: When needed, thaw a single aliquot completely, vortex gently, and use immediately. Do not refreeze a thawed aliquot.

Protocol 2: HPLC-UV Method for Purity Assessment

This is a general-purpose reverse-phase HPLC method for monitoring the compound and its primary degradants.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (or Diode Array Detector scanning 200-400 nm)

  • Expected Retention Times: 5-bromopicolinic acid (more polar) will elute earlier than this compound. N-ethylpicolinamide (debrominated) will likely have a slightly shorter retention time than the parent compound.

Section 4: Data Interpretation & Visualization

Summary of Potential Degradation Products
Degradation PathwayKey Stress ConditionMajor Degradant(s)Analytical Signature
Acid/Base Hydrolysis pH < 4 or pH > 9, Heat5-Bromopicolinic Acid + EthylamineAppearance of an early-eluting, polar peak in RP-HPLC. Confirmed by LC-MS.
Photodegradation UV Light, SunlightN-ethylpicolinamideAppearance of a peak with a mass difference of -79/81 Da (loss of Br, gain of H).
Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation routes for this compound.

cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Photodegradation Parent This compound Hydrolysis_Product1 5-Bromopicolinic Acid Parent->Hydrolysis_Product1 Acid or Base (H₂O, Δ) Photo_Product N-ethylpicolinamide Parent->Photo_Product Light (hν) - HBr Hydrolysis_Product2 Ethylamine

Caption: Primary degradation routes of this compound.

Workflow for a Forced Degradation Study

This workflow outlines a systematic approach to investigating compound stability.

G cluster_stress Apply Stress Conditions (e.g., 24h) A Prepare Fresh Stock Solution in 50:50 ACN:H₂O B Divide into Aliquots (Control + Stress Conditions) A->B C1 Control (Dark, RT) B->C1 C2 Acidic (0.1N HCl, 60°C) B->C2 C3 Basic (0.1N NaOH, 60°C) B->C3 C4 Oxidative (3% H₂O₂, RT) B->C4 C5 Photolytic (UV Lamp, RT) B->C5 D Neutralize (if needed) & Dilute All Samples C1->D C2->D C3->D C4->D C5->D E Analyze by HPLC-UV/MS D->E F Compare Chromatograms: - % Parent Remaining - Degradant Profile E->F

Caption: Experimental workflow for a forced degradation study.

References

  • Jellinek, H. H. G., & Urwin, J. R. (n.d.). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry.
  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters.
  • Jellinek, H. H. G., & Urwin, J. R. (1950). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. Journal of the American Chemical Society.
  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters.
  • Gaertner, T. D., et al. (2018). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. ResearchGate.
  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts.
  • de la Cruz, N., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. ResearchGate.
  • Jaumot, J., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta.
  • Bo-ram, L., & Phillip, E. S. (2007). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research.
  • Zhang, N., et al. (2020). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate.
  • Panda, R., & Lankalapalli, S. (2023). BIOAVAILABILITY AND POLYMORPHIC STABILITY CHALLENGES AFFECTING DRUG PRODUCT'S POTENTIAL: A CRITICAL EVALUATION AND PERTINENT SOLUTION. ResearchGate.
  • Ośmiałowski, B., et al. (2005). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. ResearchGate.
  • Pienimäki, P. (2002). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
  • Chemistry Steps. (n.d.). Amides - Structure and Reactivity. Chemistry Steps.
  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Engineering Au.
  • LibreTexts Chemistry. (2022). Chemistry of Amides. LibreTexts Chemistry.
  • Wikipedia. (n.d.). Amide. Wikipedia.
  • El-Gizawy, S. M., et al. (2015). stability studies on niclosamide using derivative spectroscopic and chromatographic methods. ResearchGate.

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Technical Support Center: Optimizing Crystallization of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 5-Bromo-N-ethylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of obtaining high-quality crystalline material. As a senior application scientist, my goal is to blend fundamental crystallographic principles with practical, field-tested insights to empower you to overcome common challenges in your crystallization experiments.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.

Question 1: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, and the temperature is above the melting point of the solute in the presence of the solvent. For a compound like this compound, with its aromatic structure and potential for strong intermolecular interactions, achieving a controlled, slow crystallization is key.

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can lead to a sudden and drastic increase in supersaturation, favoring the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Slow down the rate of crystallization. If you are using a cooling crystallization method, reduce the cooling rate. For anti-solvent crystallization, add the anti-solvent more slowly and at a controlled temperature.[1]

  • Solvent Choice: The solvent system may not be optimal. A solvent in which the compound is excessively soluble can lead to oiling out upon the addition of an anti-solvent.

    • Solution: Re-evaluate your solvent system. Consider a solvent in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature. You can also try a mixed solvent system, adding a "poorer" solvent to the "good" solvent to fine-tune the solubility.[2]

  • Impurity Effects: The presence of impurities can lower the melting point of the compound and promote oiling out.

    • Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step, such as flash chromatography, before attempting crystallization.

Question 2: I am getting very fine needles or a powder instead of well-defined crystals. How can I improve the crystal habit?

Answer:

The formation of fine needles or a powder is usually indicative of very rapid nucleation and crystal growth. While this may result in a high yield, the product often has poor filtration characteristics and may trap impurities.

Causality and Solutions:

  • Rapid Nucleation: High supersaturation leads to the formation of a large number of nuclei simultaneously, leaving insufficient solute for the growth of larger crystals.

    • Solution: Decrease the level of supersaturation. This can be achieved by:

      • Slowing the cooling rate in cooling crystallization.

      • Reducing the rate of anti-solvent addition.

      • Using a solvent system where the compound's solubility is slightly higher, allowing for a more gradual approach to the metastable zone.[1]

  • Insufficient Growth Time: If the crystallization process is too fast, the crystals do not have enough time to grow to a larger size.

    • Solution: Increase the crystallization time. After the initial crystal formation, hold the solution at a constant temperature for a period to allow for crystal maturation.

Question 3: My crystal yield is consistently low. What are the potential reasons and how can I improve it?

Answer:

Low crystal yield is a common issue that can often be resolved by optimizing the crystallization parameters.

Causality and Solutions:

  • Incomplete Crystallization: The final concentration of the solute in the mother liquor may still be relatively high.

    • Solution: Ensure the solution is cooled to a sufficiently low temperature to maximize the precipitation of the product. You can also consider adding a small amount of an anti-solvent at the end of the cooling process to further decrease the solubility.

  • Excessive Solvent: Using too much solvent to dissolve the compound will result in a significant portion of the product remaining in the solution even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve your compound. This will ensure that the solution becomes supersaturated upon cooling, leading to a higher yield.

  • Polymorphism: Different polymorphs of a compound can have different solubilities. It is possible that you are crystallizing a more soluble form. Picolinamide, the parent compound of this compound, is known to exhibit polymorphism.[3][4]

    • Solution: Conduct a polymorph screen to identify the most stable and least soluble form. Slurry experiments can be particularly useful for this purpose (see detailed protocol below).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

A1: While specific experimental data for this compound may not be readily available in the public domain, we can infer key properties based on its structure. It is an aromatic amide, suggesting it is a solid at room temperature with a relatively high melting point due to hydrogen bonding and π-π stacking interactions.[5] The presence of the bromine atom increases its molecular weight and may influence its packing in the crystal lattice. The N-ethyl group will affect its solubility in organic solvents. The picolinamide moiety, with its nitrogen atom in the pyridine ring, can act as a hydrogen bond acceptor.

Q2: What are the most common crystallization methods for a compound like this compound?

A2: For pharmaceutical compounds like this compound, the most common and effective crystallization methods are:

  • Cooling Crystallization: This is suitable when the compound's solubility is highly dependent on temperature. The compound is dissolved in a suitable solvent at an elevated temperature, and the solution is then slowly cooled to induce crystallization.[6]

  • Anti-solvent Crystallization: This method is used when the compound's solubility is not strongly temperature-dependent. A solvent in which the compound is soluble (the "solvent") is mixed with a solvent in which it is insoluble (the "anti-solvent"). The addition of the anti-solvent reduces the overall solubility of the compound, leading to crystallization.[7]

  • Slurry Crystallization: This technique is primarily used for polymorph screening and to ensure the most stable crystalline form is obtained. A suspension of the solid is stirred in a solvent in which it is sparingly soluble for an extended period. Over time, any metastable forms will dissolve and recrystallize as the most stable form.

Q3: How do I select an appropriate solvent for the crystallization of this compound?

A3: Solvent selection is a critical step in developing a successful crystallization process.[2][8] A systematic approach is recommended:

  • Initial Screening: Test the solubility of a small amount of this compound in a range of common laboratory solvents at both room temperature and their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures.

  • Solvent Properties: Consider the properties of the solvents. For aromatic amides, hydrogen-bonding solvents can be effective. It is also beneficial to screen a variety of solvent classes (e.g., alcohols, ketones, esters, hydrocarbons).

  • Data Analysis: Create a solubility table to compare the performance of different solvents. This will help you to identify the most promising candidates for further optimization.

Experimental Protocols

Protocol 1: Cooling Crystallization

This protocol provides a general framework for optimizing the cooling crystallization of this compound.

Step-by-Step Methodology:

  • Solvent Selection: Based on your solubility screening, select a solvent in which this compound exhibits a significant increase in solubility with temperature.

  • Dissolution: In a suitable flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure full dissolution.

  • Controlled Cooling: Allow the solution to cool slowly. To achieve slow cooling, you can insulate the flask or use a programmable cooling bath. A typical cooling rate to start with is 10-20 °C per hour.

  • Inducing Crystallization (if necessary): If no crystals form after the solution has cooled significantly, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a few seed crystals of this compound.[1]

  • Maturation: Once crystals start to form, maintain the solution at a constant temperature for a few hours to allow the crystals to grow.

  • Final Cooling: Cool the solution to a lower temperature (e.g., 0-5 °C) to maximize the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Anti-solvent Crystallization

This protocol outlines a systematic approach to anti-solvent crystallization.

Step-by-Step Methodology:

  • Solvent/Anti-solvent Selection: Identify a solvent in which this compound is readily soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the this compound in the minimum amount of the "good" solvent at a constant temperature (e.g., room temperature).

  • Controlled Addition of Anti-solvent: Slowly add the anti-solvent to the solution with constant stirring. The rate of addition is a critical parameter to control crystal size and morphology.

  • Monitoring: Observe the solution for the onset of turbidity, which indicates the start of nucleation.

  • Maturation: Once the solution becomes turbid, stop the addition of the anti-solvent and allow the suspension to stir for a period to promote crystal growth.

  • Completion of Addition: Continue adding the anti-solvent at a controlled rate until the desired final solvent composition is reached.

  • Isolation and Drying: Isolate the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Comments
Methanol15150Good candidate for cooling crystallization.
Ethanol10120Good candidate for cooling crystallization.
Acetone50>200May be too soluble; good for anti-solvent.
Ethyl Acetate25180Good candidate for cooling crystallization.
Toluene580Potential for good crystal habit.
Heptane<1<5Good as an anti-solvent.
Water<1<1Likely insoluble; good as an anti-solvent.

Visualizations

Crystallization_Troubleshooting start Crystallization Issue oiling_out Oiling Out start->oiling_out fine_powder Fine Powder/Needles start->fine_powder low_yield Low Yield start->low_yield cause_oiling Causes: - High Supersaturation - Poor Solvent Choice - Impurities oiling_out->cause_oiling Identify cause_powder Causes: - Rapid Nucleation - Insufficient Growth Time fine_powder->cause_powder Identify cause_yield Causes: - Incomplete Crystallization - Excess Solvent - Polymorphism low_yield->cause_yield Identify solution_oiling Solutions: - Slow Cooling/Addition Rate - Re-evaluate Solvent System - Purify Starting Material cause_oiling->solution_oiling Implement solution_powder Solutions: - Decrease Supersaturation - Increase Crystallization Time cause_powder->solution_powder Implement solution_yield Solutions: - Lower Final Temperature - Use Minimal Hot Solvent - Conduct Polymorph Screen cause_yield->solution_yield Implement

Caption: Troubleshooting workflow for common crystallization issues.

Solvent_Selection start Start: Solvent Selection screen Initial Solubility Screen (Room Temp & High Temp) start->screen data Generate Solubility Data Table screen->data analysis Analyze Data: - High ΔSolubility for Cooling - Good/Poor Pair for Anti-solvent data->analysis cooling Select Candidate(s) for Cooling Crystallization analysis->cooling antisolvent Select Candidate(s) for Anti-solvent Crystallization analysis->antisolvent

Caption: Decision-making process for solvent selection.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Bucur, B., et al. (2015). Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis. ResearchGate.
  • Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia.
  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • Crystal Pharmatech. (n.d.). Crystallization Process Development & Optimization Services.
  • McCoy, C. P., & Scurr, D. J. (2019). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 11(10), 531. [Link]
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • ResearchGate. (n.d.). Crystallographic data of picolinamide polymorphs I and II, at T = 150 K....
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Allen, C. A. (2012). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Lecomte, C. (n.d.). Guide for crystallization.
  • SOP: CRYSTALLIZATION. (n.d.).

Sources

Reducing impurities in the synthesis of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-N-ethylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction, reduce impurities, and increase overall yield and purity.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of this compound, which is typically formed via the amide coupling of 5-Bromopicolinic acid and ethylamine.

Q1: My reaction shows a high percentage of unreacted 5-Bromopicolinic acid. What is the likely cause and solution?

A1: High levels of unreacted starting acid are most commonly due to inefficient activation of the carboxylic acid group or hydrolysis of the activated intermediate.

The formation of an amide bond requires the carboxylic acid to be converted into a more reactive species that can then be attacked by the amine.[1] If this activation step is incomplete or the activated species is unstable, the reaction will not proceed to completion.

Root Causes & Solutions:

  • Inadequate Coupling Reagent: The choice and amount of coupling reagent are critical.[2] For challenging couplings, stronger reagents may be necessary.

  • Presence of Moisture: Activated carboxylic acid intermediates are highly susceptible to hydrolysis. The presence of water in the solvent, reagents, or glassware will revert the activated acid back to its starting form.[2]

  • Suboptimal Reaction Conditions: Factors like temperature, solvent polarity, and the choice of base can significantly impact the activation step.[2]

Workflow for Diagnosing and Resolving Incomplete Acid Activation

G start High Unreacted Acid Detected (via TLC/LC-MS) check_reagents Verify Quality & Stoichiometry of Coupling Reagent start->check_reagents Step 1 check_conditions Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) start->check_conditions Step 2 pre_activation Implement Pre-activation Step? check_reagents->pre_activation check_conditions->pre_activation run_reaction Run Optimized Reaction pre_activation->run_reaction Step 3 analyze Analyze Crude Product (TLC/LC-MS) run_reaction->analyze Step 4 success Success: Proceed to Workup analyze->success Acid Consumed fail Failure: Re-evaluate Coupling System analyze->fail Acid Remains

Caption: Troubleshooting workflow for incomplete reaction.

Protocol 1: Optimized Amide Coupling with Pre-activation using HATU
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 5-Bromopicolinic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation: Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This allows for the formation of the highly reactive HOBt ester intermediate.[2]

  • Amine Addition: Add ethylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl and proceed with extraction.[2]

Q2: My crude product is contaminated with byproducts from the coupling reagent. How can I effectively remove them?

A2: Byproducts from coupling reagents are a common impurity source. Their removal depends on their chemical properties and the chosen workup procedure.

Different coupling agents generate distinct byproducts. For instance, carbodiimides like DCC produce insoluble dicyclohexylurea (DCU), while EDC forms a water-soluble urea.[3] Uronium salt reagents like HATU produce water-soluble tetramethylurea.

Strategies for Byproduct Removal:

Coupling ReagentCommon Byproduct(s)Recommended Removal Strategy
DCC Dicyclohexylurea (DCU)Filtration (DCU is poorly soluble in most organic solvents like DCM or Ethyl Acetate).[3][4]
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaAqueous acidic wash (e.g., 1M HCl or citric acid) to protonate and solubilize the urea byproduct.[3][5]
HATU/HBTU Tetramethylurea, HOBt/HOAtMultiple aqueous washes. Sometimes a wash with 5% LiCl solution can help remove residual DMF and byproducts.[6]
Protocol 2: Standard Aqueous Workup for EDC/HOBt Coupling

This procedure is designed to remove the water-soluble byproducts from an EDC/HOBt-mediated coupling reaction.[5][6]

  • Dilution: Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with a mild acid (e.g., 1 M citric acid or 1 M HCl).[5] This removes the EDC-urea byproduct and any excess base (e.g., DIPEA).

  • Base Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution. This removes unreacted HOBt and any remaining carboxylic acid.[5]

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water from the organic layer.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

Frequently Asked Questions (FAQs)

Q3: Which coupling reagent is best for the synthesis of this compound?

A3: The "best" reagent depends on factors like scale, cost, and the desired purity profile. For laboratory-scale synthesis where high yield and purity are paramount, uronium-based reagents like HATU are often preferred.

Carbodiimides like EDC are cost-effective and their byproducts are water-soluble, simplifying purification.[7] However, uronium salts such as HATU generally offer faster reaction times and higher efficiency, especially for less reactive substrates.[3][7]

Comparison of Common Coupling Agents
Agent SystemTypeAdvantagesDisadvantagesTypical Yield Range
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts.[7]Slower reaction times, potential for side reactions without additives.[7]70-95%[7]
DCC/HOBt CarbodiimideEffective and inexpensive.Forms an insoluble DCU byproduct that can complicate purification.[3][7]75-98%[7]
HATU/Base Uronium SaltVery fast, highly efficient, low racemization.[3][7]Higher cost, can react with unprotected N-termini if used in excess.[3][7]85-99%[7]
Q4: What are the optimal solvent and base pairings for this reaction?

A4: The ideal solvent should fully dissolve the starting materials and be anhydrous. Aprotic polar solvents like DMF and DCM are common choices. The base should be non-nucleophilic to avoid competing reactions.

  • Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are widely used. DCM is easier to remove during workup, while DMF has better solvating power for polar compounds.[6]

  • Bases: A non-nucleophilic base is crucial to prevent it from reacting with the activated carboxylic acid. Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are standard choices. DIPEA is bulkier and less nucleophilic, often making it a safer option.

Q5: How can I monitor the reaction progress effectively?

A5: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary methods for monitoring the reaction.

  • TLC: This is a quick and easy method to qualitatively assess the consumption of the starting materials (especially the limiting reagent, 5-Bromopicolinic acid) and the formation of the product.[5] A co-spot of the starting material and the reaction mixture is highly recommended for accurate comparison.

  • LC-MS: This technique provides more detailed and quantitative information. It can confirm the mass of the desired product and help identify the masses of any impurities or byproducts being formed in real-time.

Reaction Mechanism Overview

The overall process involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine.

G cluster_0 Activation Step cluster_1 Coupling Step Acid 5-Bromopicolinic Acid Activated Activated Intermediate (e.g., O-Acylisourea) Acid->Activated Reagent Coupling Reagent + Base Reagent->Activated Product 5-Bromo-N-ethyl- picolinamide Activated->Product Amine Ethylamine Amine->Product Byproduct Coupling Byproduct (e.g., Urea)

Caption: General mechanism for amide bond formation.

References

  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
  • Kaur, H., et al. (2018). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • EDC-HOBt Amide coupling workup help. (2022). Reddit.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • amide coupling help. (2020). Reddit.

Sources

Troubleshooting unexpected peaks in NMR of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-N-ethylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret the Nuclear Magnetic Resonance (NMR) spectra of this compound. Here, we address common issues related to unexpected peaks, providing in-depth explanations and actionable protocols to ensure the integrity of your experimental results.

Understanding the Expected NMR Spectrum of this compound

Before delving into troubleshooting, it is crucial to have a baseline understanding of the expected ¹H and ¹³C NMR spectra for this compound. While a definitive public spectrum may not be readily available, we can predict the chemical shifts based on the analysis of its constituent parts: the 5-bromopicolinoyl moiety and the N-ethyl group.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsMultiplicityApproximate Chemical Shift (ppm)
Pyridine H-3Doublet~8.2-8.4
Pyridine H-4Doublet of doublets~7.8-8.0
Pyridine H-6Doublet~8.5-8.7
N-H (Amide)Broad singlet or triplet~7.5-8.5 (concentration dependent)
-CH₂- (Ethyl)Quartet or Doublet of quartets~3.4-3.6
-CH₃ (Ethyl)Triplet~1.2-1.4

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonApproximate Chemical Shift (ppm)
C=O (Amide)~163-165
Pyridine C-2~148-150
Pyridine C-3~123-125
Pyridine C-4~140-142
Pyridine C-5~118-120
Pyridine C-6~150-152
-CH₂- (Ethyl)~35-37
-CH₃ (Ethyl)~14-16

These predicted values provide a reference point for identifying the signals corresponding to your target compound and distinguishing them from unexpected peaks.

Troubleshooting Unexpected Peaks: A Question-and-Answer Guide

The appearance of unexpected signals in an NMR spectrum can be perplexing. This section addresses common scenarios in a question-and-answer format, providing explanations and step-by-step protocols for diagnosis and resolution.

Q1: I see sharp singlets at ~7.26 ppm and ~1.56 ppm in my ¹H NMR spectrum. What are they?

A1: These are very common impurities: residual chloroform (CHCl₃) and water (H₂O) in your deuterated chloroform (CDCl₃) solvent.

Causality: Even high-purity deuterated solvents contain residual non-deuterated solvent molecules.[1] Chloroform is a common solvent used in synthesis and purification, and it is often difficult to remove it completely. Water is ubiquitous and can be introduced from the atmosphere, glassware, or the sample itself.[2][3]

Troubleshooting Protocol:

  • Confirm the Solvent Peak: The residual peak for CDCl₃ should appear as a singlet at approximately 7.26 ppm in the ¹H NMR spectrum and as a triplet at around 77.2 ppm in the ¹³C NMR spectrum.[1]

  • Identify the Water Peak: The chemical shift of water is highly dependent on the solvent, temperature, and concentration. In CDCl₃, it typically appears as a broad singlet around 1.56 ppm.

  • D₂O Exchange for Labile Protons: To confirm the presence of a water peak (or any other exchangeable proton like an N-H), add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The water peak will either disappear or significantly diminish in intensity due to proton-deuterium exchange.[2]

Q2: My spectrum shows peaks that could correspond to my starting materials, 5-bromopicolinic acid and ethylamine. How can I confirm this?

A2: Incomplete reaction or inadequate purification can lead to the presence of starting materials in your final sample.

Causality: The synthesis of this compound involves the coupling of 5-bromopicolinic acid and ethylamine. If the reaction does not go to completion or if the purification is not thorough, these starting materials will appear in the NMR spectrum of the product.

Expected Chemical Shifts of Starting Materials (in CDCl₃):

  • 5-Bromopicolinic Acid:

    • COOH proton: very broad singlet, >10 ppm

    • Pyridine protons: in the aromatic region, ~7.5-8.5 ppm[1][4][5][6]

  • Ethylamine:

    • -CH₂- protons: quartet, ~2.7 ppm[7][8][9][10][11]

    • -CH₃ protons: triplet, ~1.1 ppm[7][8][9][10][11]

    • -NH₂ protons: broad singlet, ~1.3 ppm[7]

Troubleshooting Workflow:

Caption: Workflow for diagnosing starting material contamination.

Experimental Protocol: Enhanced Purification

  • Column Chromatography: If not already performed, purify the crude product using silica gel column chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the less polar product from the more polar 5-bromopicolinic acid.

  • Aqueous Wash: To remove any residual ethylamine or its salt, dissolve the product in a water-immiscible organic solvent like dichloromethane or ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl), followed by a wash with a dilute aqueous base solution (e.g., saturated NaHCO₃), and finally with brine.

  • Drying: Thoroughly dry the purified product under high vacuum to remove all solvent residues.

Q3: I observe an additional set of aromatic signals, suggesting a chlorinated byproduct. How is this possible?

A3: If thionyl chloride (SOCl₂) was used to activate the carboxylic acid, chlorination of the pyridine ring can occur as a side reaction.

Causality: The synthesis of amides from carboxylic acids often involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, using thionyl chloride. This reaction can sometimes lead to electrophilic chlorination of the electron-rich pyridine ring, particularly at the 4-position, resulting in the formation of 4-chloro-5-bromo-N-ethylpicolinamide.[12]

Diagnostic Clues:

  • Mass Spectrometry: The most definitive way to identify a chlorinated byproduct is through mass spectrometry. Look for a molecular ion peak (M+) that is 34 atomic mass units higher than the expected product, with a characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio).

  • NMR Spectroscopy: The presence of an additional set of signals in the aromatic region of the ¹H and ¹³C NMR spectra that are similar to, but distinct from, the main product signals. The symmetry of the pyridine ring will be altered, leading to changes in the coupling patterns and chemical shifts.

Mitigation Strategy:

  • Alternative Coupling Reagents: To avoid this side reaction, consider using alternative amide coupling reagents that do not contain chlorine, such as:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

Q4: My baseline is distorted, and the peaks are broad and poorly resolved. What should I do?

A4: A distorted baseline and broad peaks are often indicative of poor magnetic field homogeneity (shimming) or issues with the sample preparation. [2][8]

Causality:

  • Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. Improper shimming leads to a non-uniform magnetic field, causing nuclei in different parts of the sample to resonate at slightly different frequencies, resulting in broad peaks.[8]

  • Sample Heterogeneity: Undissolved solid particles or the presence of paramagnetic impurities in the sample can disrupt the local magnetic field homogeneity, leading to peak broadening.[5]

  • High Sample Concentration: Overly concentrated samples can be viscous, which slows down molecular tumbling and can lead to broader lines.[2]

Troubleshooting and Optimization Protocol:

  • Re-shim the Spectrometer: Carefully re-shim the magnetic field, paying close attention to the on-axis (Z) shims first, followed by the off-axis shims. Modern spectrometers often have automated shimming routines that are very effective.

  • Inspect the Sample: Visually inspect your NMR tube for any undissolved material. If solids are present, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[6]

  • Check for Paramagnetic Impurities: Paramagnetic species, such as dissolved oxygen or metal ions, can cause significant line broadening.[13] Degassing the sample by bubbling an inert gas (like argon or nitrogen) through the solution for several minutes can remove dissolved oxygen.[6]

  • Optimize Sample Concentration: For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[14][15] If your sample is too concentrated, dilute it.

Data Acquisition Parameter Optimization:

  • Acquisition Time (AQ): Ensure the acquisition time is long enough to allow the Free Induction Decay (FID) to decay completely. A short acquisition time can lead to truncation of the FID, resulting in "sinc wiggles" or artifacts around intense peaks.[8]

  • Number of Scans (NS): Increasing the number of scans can improve the signal-to-noise ratio (S/N), which is particularly useful for dilute samples.[7][11][16][17]

FAQs: Quick Reference

Q: What are the common ¹H NMR chemical shifts for laboratory solvents? A:

Solvent Chemical Shift (ppm) in CDCl₃
Acetone 2.17
Dichloromethane 5.30
Diethyl Ether 3.48 (q), 1.21 (t)
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)
Hexane 1.25, 0.88
Toluene 7.27-7.17 (m), 2.36 (s)

Source: Adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.[18]

Q: Why do I see small peaks symmetrically positioned around a large peak? A: These are likely "spinning sidebands," which are artifacts that can arise from inhomogeneities in the magnetic field and the spinning of the NMR tube. They can usually be reduced by improving the shimming or reducing the spinning rate.

Q: I see a "rolling" baseline. What causes this? A: A rolling baseline can be caused by an FID that has not fully decayed before the start of the next pulse, which can happen if the relaxation delay (D1) is too short. It can also be an artifact of data processing. Applying a baseline correction during processing can often fix this.

Q: What are quadrature images or "ghost peaks"? A: These are artifact peaks that appear at a frequency symmetric to a real peak with respect to the center of the spectrum. They are typically caused by an imbalance in the quadrature detectors of the spectrometer and can often be minimized by acquiring more scans with phase cycling.[10]

Conclusion

Troubleshooting unexpected peaks in the NMR spectrum of this compound requires a systematic approach that considers potential impurities from the synthesis, common laboratory contaminants, and instrumental artifacts. By understanding the expected spectrum and following the diagnostic protocols outlined in this guide, researchers can confidently identify the source of these unexpected signals and take the necessary steps to obtain clean, interpretable data, thereby ensuring the integrity of their scientific findings.

References

  • Brown, D. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • Hoyt, C. T.; et al. Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A. 2020, 48A, e21488.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0013231).
  • Wiley-VCH.
  • Max T. Rogers NMR Facility. NMR Artifacts.
  • ResearchGate.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Maas, J. G.; et al.
  • BLD Pharm. 30766-11-1|5-Bromopicolinic acid.
  • The Royal Society of Chemistry.
  • Step-by-step procedure for NMR d
  • Devi, P.; et al. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Sci Rep. 2015, 5, 9950.
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62 (21), 7512–7515.
  • Fulmer, G. R.; et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010, 29 (9), 2176–2179.
  • University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents.
  • Cambridge Isotope Laboratories, Inc.
  • Organomation.
  • Scribd.
  • ALWSCI. How To Prepare And Run An NMR Sample.
  • University of Minnesota Twin Cities, College of Science and Engineering.
  • Chemistry LibreTexts. 15.
  • Michigan State University, Department of Chemistry. Proton NMR Table.
  • The OChem Whisperer. Guide to Solving NMR Questions.
  • YouTube.
  • ResearchGate.
  • University College London. Chemical shifts.
  • Appendix I.
  • Michigan State University, Department of Chemistry. Proton NMR Table.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Alfa Chemistry. References for NMR Chemical Shifts of Common Solvent Impurities.
  • ResearchGate. (PDF)
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. What causes NMR peaks to diverge in a horizontal stepwise manner?.
  • Reddit. Why are my NMR signals unexpectedly broad??? : r/Chempros.

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Technical Support Center: Improving the Efficiency of Chromatographic Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chromatographic Separation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their chromatographic experiments. Here, you will find practical, field-proven insights presented in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding chromatographic separation efficiency.

Q1: What are the key factors that influence the resolution of chromatographic peaks?

A1: The resolution (Rs) in chromatography is primarily governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[1][2] To improve resolution, one can aim to increase column efficiency, optimize selectivity between analytes, or adjust the retention factor to an optimal range.[1][2]

Q2: My peaks are tailing. What are the most common causes?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol groups on the silica support.[3][4] Other common causes include column contamination, sample overload, and a mismatch between the sample solvent and the mobile phase.[5][6][7]

Q3: Why are my retention times shifting from one injection to the next?

A3: Retention time shifts can be due to a variety of factors, including inconsistent mobile phase composition, fluctuations in column temperature, or an unstable flow rate.[7][8][9] It's also important to ensure the column is properly equilibrated before each injection.[10]

Q4: What is the first thing I should check if I observe a sudden drop in column efficiency?

A4: A sudden drop in column efficiency, often observed as broader peaks, can be due to a void formation at the column inlet, a partially blocked frit, or column contamination.[3][11] Before blaming the column, it's also wise to check for system-related issues like leaks or problems with the injector.[9][12]

Q5: How does mobile phase pH affect my separation?

A5: The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[13][14] It influences the ionization state of analytes, which in turn affects their retention and selectivity.[13][14] For optimal peak shape and retention, it's often recommended to adjust the mobile phase pH to be at least one unit away from the analyte's pKa.[14]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific problems encountered during chromatographic analysis.

Guide 1: Diagnosing and Resolving Poor Peak Shape

Poor peak shape can compromise the accuracy and precision of your results.[15] The ideal chromatographic peak is a symmetrical Gaussian shape.[3] Deviations from this ideal shape, such as tailing, fronting, and split peaks, are indicators of underlying issues.

Q: My peaks are exhibiting significant tailing. How can I fix this?

A: Peak tailing, where the latter half of the peak is drawn out, is a common issue.

  • Causality: This is often due to strong interactions between the analyte and active sites on the stationary phase, such as residual silanols.[1][3] It can also be caused by column contamination, a poorly packed column bed, or extra-column dead volume.[1][6]

  • Troubleshooting Steps:

    • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.[5]

    • Optimize Mobile Phase pH: For basic compounds, lowering the mobile phase pH can reduce silanol interactions.[16]

    • Use Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine, to the mobile phase can mask active sites.

    • Evaluate Sample Solvent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.[5][6]

    • Check for Dead Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce extra-column band broadening.[1]

Q: My peaks are fronting. What does this indicate?

A: Peak fronting, where the first half of the peak is sloped, is less common than tailing but indicates a different set of problems.

  • Causality: This is often a sign of column overload, where too much sample has been injected.[16] It can also be caused by a collapsed column bed or improper sample solvent conditions.[17]

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and inject a smaller volume onto the column.[17]

    • Check Column Integrity: A void at the head of the column can cause fronting. Replacing the column may be necessary.[3]

    • Ensure Solvent Compatibility: The sample solvent should be weaker than the mobile phase to ensure proper focusing of the analyte band at the column inlet.[6]

Q: I am observing split or doubled peaks for a single analyte. What could be the cause?

A: Split peaks suggest that the analyte band is being distorted as it enters or passes through the column.

  • Causality: A common cause is a partially blocked inlet frit, which distorts the sample flow path.[15] Other causes include a void at the column inlet or injecting the sample in a solvent much stronger than the mobile phase.[3] In gas chromatography, a poor column cut or improper column installation in the inlet can also lead to split peaks.[4]

  • Troubleshooting Steps:

    • Reverse Flush the Column: Disconnect the column and flush it in the reverse direction to dislodge any particulates on the inlet frit.

    • Inspect and Replace the Frit: If the problem persists, the inlet frit may need to be replaced.

    • Check Sample Solvent: Ensure the sample is dissolved in a compatible solvent.[6]

    • For GC: Re-cut the column to ensure a clean, 90-degree cut and verify its correct position in the inlet.[4]

Guide 2: Improving Peak Resolution and Selectivity

Achieving baseline resolution is the goal for accurate quantification.[18] When peaks overlap, a systematic approach is needed to improve their separation.

Q: How can I improve the resolution between two closely eluting peaks?

A: Improving resolution involves manipulating efficiency (N), selectivity (α), or the retention factor (k).[1][2]

  • Causality: Poor resolution is a result of insufficient separation between two analyte bands as they travel through the column.[19]

  • Troubleshooting Workflow:

    G start Poor Resolution Observed change_k Optimize Retention Factor (k) Adjust mobile phase strength start->change_k change_alpha Optimize Selectivity (α) Change mobile phase composition or pH Change stationary phase change_k->change_alpha If insufficient change_n Increase Efficiency (N) Use a longer column Use smaller particle size packing change_alpha->change_n If insufficient end Resolution Improved change_n->end

  • Step-by-Step Protocol for Improving Resolution:

    • Optimize Retention Factor (k):

      • Action: Adjust the strength of the mobile phase. For reversed-phase HPLC, increasing the percentage of the aqueous component will increase retention.[1] In GC, lowering the temperature will increase retention.[20]

      • Goal: Aim for a k value between 2 and 10 for optimal resolution.

    • Optimize Selectivity (α):

      • Action: This is often the most powerful way to improve resolution.[21]

      • In HPLC, try changing the organic solvent (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or changing the column stationary phase to one with a different chemistry.[1][22]

      • In GC, changing the stationary phase or adjusting the temperature ramp rate can significantly alter selectivity.[20]

    • Increase Efficiency (N):

      • Action: Use a longer column or a column packed with smaller particles.[1][20] In GC, using a narrower diameter column can also increase efficiency.[20]

      • Trade-off: Increasing column length or decreasing particle size will lead to higher backpressure and longer analysis times.[20][22]

Table 1: Impact of Parameter Adjustments on HPLC Resolution

ParameterAdjustmentEffect on ResolutionPotential Side Effects
Mobile Phase Decrease strong solvent %Increases k, may improve RsLonger run times
(Reversed-Phase) Change organic solventChanges α, can significantly improve RsMay require re-validation
Adjust pHChanges α for ionizable compoundsColumn stability may be affected
Column Increase lengthIncreases N, improves RsHigher backpressure, longer run time
Decrease particle sizeIncreases N, improves RsHigher backpressure
Change stationary phaseChanges α, can dramatically improve RsMethod redevelopment needed
Temperature Decrease temperatureMay increase k and improve RsHigher mobile phase viscosity, higher backpressure
Flow Rate Decrease flow rateCan increase N, improving RsLonger run time
Guide 3: Addressing Retention Time Variability

Consistent retention times are crucial for reliable peak identification.

Q: My retention times are drifting over a series of injections. What should I investigate?

A: Retention time drift can be systematic (e.g., always increasing or decreasing) or random.

  • Causality: Common causes include inadequate column equilibration, changes in mobile phase composition over time (e.g., evaporation of a volatile component), or temperature fluctuations.[7][9]

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important for gradient methods.[10]

    • Check Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.[9] If using a buffer, ensure it is fully dissolved and the pH is stable.[23]

    • Verify System Temperature Control: Use a column oven to maintain a constant and stable column temperature.[5][18] Fluctuations in ambient temperature can affect retention.

    • Inspect for Leaks: Check all fittings and connections for leaks, as this can cause flow rate inconsistencies.[24]

Q: I'm seeing random, unpredictable shifts in retention time. What are the likely culprits?

A: Random retention time shifts often point to hardware issues.

  • Causality: This can be caused by air bubbles in the pump, malfunctioning check valves, or a faulty pump seal.[9]

  • Troubleshooting Steps:

    • Degas the Mobile Phase: Use an online degasser or degas solvents before use to remove dissolved air.[10]

    • Purge the Pump: Purge the pump to remove any air bubbles from the system.[10]

    • Check Pump Performance: Monitor the pump pressure for fluctuations. If the pressure is unstable, the check valves may need cleaning or replacement, or the pump seals may be worn.[9]

Visualizing Chromatographic Relationships

Understanding the theoretical underpinnings of chromatography can aid in troubleshooting.

van_Deemter cluster_0 Van Deemter Equation: H = A + B/u + C*u HETP (H) HETP (H) Linear Velocity (u) Linear Velocity (u) A (Eddy Diffusion) A (Eddy Diffusion) B (Longitudinal Diffusion) B (Longitudinal Diffusion) C (Mass Transfer) C (Mass Transfer)

References

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025-06-06). (URL: [Link])
  • How Do You Improve Resolution In Gas Chrom
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf. (2025-01-08). (URL: [Link])
  • How to Improve Your HPLC Column Efficiency - uHPLCs. (2025-06-20). (URL: [Link])
  • How To Improve Resolution In Liquid Chromatography? - Chemistry For Everyone. (2025-03-09). (URL: [Link])
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (URL: [Link])
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them - Chromasir. (URL: [Link])
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • How can I improve the resolution between two chromatographic peaks? - WKB71666. (URL: [Link])
  • Strategies for Method Development and Optimiz
  • Gas Chromatography GC Troubleshooting Guide - SCION Instruments. (URL: [Link])
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • GC Column Troubleshooting Guide - Phenomenex. (2025-08-26). (URL: [Link])
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv. (2025-11-30). (URL: [Link])
  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
  • Troubleshooting GC peak shapes - Element Lab Solutions. (URL: [Link])
  • TROUBLESHOOTING GUIDE. (URL: [Link])
  • Reasons for the Failure of High Performance Liquid Chromatography Column. (2025-08-29). (URL: [Link])
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
  • HPLC Troubleshooting Guide - SCION Instruments. (URL: [Link])
  • Solving Common Errors in HPLC - Chrom
  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - alwsci. (2025-11-18). (URL: [Link])
  • Troubleshooting Common HPLC Issues | Labcompare.com. (2025-02-28). (URL: [Link])
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (URL: [Link])

Sources

Technical Support Center: Addressing Compound Degradation During Experimental Procedures

Author: BenchChem Technical Support Team. Date: January 2026

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding compound stability.

Q1: What are the most common causes of compound degradation during experiments?

A1: Compound degradation can be triggered by a variety of factors, often acting in concert. The primary culprits include:

  • Hydrolysis: The cleavage of chemical bonds by water, which is highly dependent on the pH of the solution.[2][3][4] Many compounds, especially those with ester or amide functionalities, are susceptible to hydrolysis at acidic or basic pH.[2][5]

  • Oxidation: The loss of electrons from a molecule, often initiated by atmospheric oxygen or reactive oxygen species (ROS) generated in cell culture media.[2][3]

  • Photodegradation: The breakdown of a compound upon exposure to light, particularly UV radiation.[3][6][7] This can lead to changes in the molecule's structure and compromise its biological activity.[8]

  • Thermal Degradation: Exposure to elevated temperatures can accelerate degradation reactions.[6][9] Conversely, repeated freeze-thaw cycles can also destabilize compounds through mechanisms like ice crystal formation and pH shifts in the frozen state.[10][11]

  • Enzymatic Degradation: In biological assays, enzymes present in cell lysates, culture media supplements (like serum), or secreted by cells can metabolize the compound.[2][6] Common metabolic pathways include oxidation by cytochrome P450s (CYPs) and conjugation reactions.[2]

Q2: My compound shows variable activity in cell-based assays. Could instability be the cause?

A2: Absolutely. Inconsistent results in bioassays are a classic sign of compound instability.[2] This variability can manifest as a gradual loss of potency over the course of an experiment, leading to poor reproducibility and an underestimation of the compound's true activity.[2] Factors such as the compound's chemical nature, the composition of the assay medium, and the incubation time can all contribute to degradation.[2]

Q3: How should I properly store my stock solutions to ensure maximum stability?

A3: Proper storage is fundamental to preserving compound integrity.[12] Here are some best practices:

  • Temperature: For long-term storage, -20°C or -80°C are common, though the optimal temperature depends on the compound's specific properties.[6] Always consult the manufacturer's recommendations.[6]

  • Light Protection: Store compounds and their solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[6][13]

  • Aliquoting: Dispense stock solutions into small, single-use aliquots to minimize freeze-thaw cycles.[6]

  • Inert Atmosphere: For oxygen-sensitive compounds, consider storing under an inert atmosphere like nitrogen or argon.[6][14]

  • Container Choice: Use appropriate storage containers, such as glass vials for volatile compounds or plastic tubes for aqueous solutions.[14]

Q4: Can the solvent I use affect the stability of my compound?

A4: Yes, the choice of solvent is critical.[6] Some compounds may be unstable in protic solvents (e.g., water, methanol) and require aprotic solvents like DMSO or DMF.[6] It is crucial to use high-purity, anhydrous solvents when necessary and to be aware of potential reactions between the solvent and your compound.[6]

II. Troubleshooting Guides

This section provides a systematic approach to identifying and resolving compound degradation issues.

Troubleshooting Flowchart for Investigating Compound Instability

If you suspect compound instability is affecting your results, this flowchart can guide your investigation.

A Inconsistent In Vitro Results B Assess Compound Purity and Identity A->B First, confirm compound integrity C Evaluate Solubility in Assay Medium B->C If pure, check solubility D Perform Stability Assessment in Assay Buffer C->D If soluble, test stability in buffer E Perform Stability Assessment in Presence of Cells/Microsomes D->E If stable in buffer, test with biological components F Identify Degradation Products (LC-MS) E->F If unstable, identify degradants G Optimize Assay Conditions E->G If unstable, optimize conditions H Modify Compound or Formulation F->H I Consistent Results G->I Optimize to minimize degradation H->I If optimization fails, consider structural modification

Caption: A flowchart to guide the investigation of inconsistent in vitro results.

Symptom-Based Troubleshooting
Symptom/Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected experimental resultsCompound degradation leading to reduced potency or altered activity.[1]1. Verify Compound Integrity: Use an analytical method (e.g., HPLC, LC-MS) to check the purity and identity of your current stock and working solutions.[1] 2. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[1] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older solutions.[1]
Visible changes in the compound (e.g., color change, precipitation)Chemical instability, oxidation, or hydrolysis.[1]1. Consult Compound Documentation: Review the manufacturer's datasheet or relevant literature for information on solubility and stability.[1] 2. Protect from Light and Air: Store the compound and its solutions in amber vials and consider working under an inert atmosphere if it is oxygen-sensitive.[6] 3. Evaluate Solubility: A precipitate may indicate poor solubility or degradation into a less soluble product.[6]
Decreasing analytical peak area over time in a time-course experimentCompound degradation in the experimental medium.1. Perform a Time-Course Stability Study: Incubate the compound in the assay medium at the experimental temperature and analyze aliquots at different time points by HPLC or LC-MS. 2. Identify Degradants: Use LC-MS to identify the mass of any degradation products.[15] 3. Modify Assay Conditions: Consider reducing the incubation time, changing the pH of the buffer, or adding antioxidants if oxidation is suspected.

III. Experimental Protocols

Here are detailed protocols for assessing the stability of your compound.

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol determines the chemical stability of a compound in the assay buffer over time.

Workflow for Assessing Compound Stability

A Prepare Compound Solution in Assay Buffer B Incubate at Experimental Temperature A->B C Collect Aliquots at Different Time Points (e.g., 0, 2, 4, 8, 24h) B->C D Quench Reaction (e.g., with acetonitrile) C->D E Analyze by HPLC or LC-MS D->E F Plot % Compound Remaining vs. Time E->F

Caption: Workflow for assessing compound stability in a given buffer.

Step-by-Step Methodology:

  • Preparation: Prepare a solution of your compound in the final assay buffer at the desired concentration.

  • Incubation: Incubate the solution at the intended experimental temperature (e.g., 37°C).

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the incubation mixture.[2]

  • Quenching: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining.[15]

  • Data Analysis: Plot the percentage of the compound remaining versus time to determine the degradation rate and half-life.[2]

Protocol 2: Assessing Metabolic Stability in the Presence of Cells or Microsomes

This protocol evaluates the susceptibility of a compound to metabolism by cellular enzymes.

Step-by-Step Methodology:

  • Cell/Microsome Preparation: Prepare a suspension of cells or a solution of liver microsomes in the appropriate buffer.

  • Pre-incubation: Pre-incubate the cells/microsomes at 37°C for a few minutes to equilibrate the temperature.

  • Initiate Reaction: Add the compound to the cell/microsome suspension to start the reaction.

  • Sample Collection: At various time points, take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the parent compound and identify any metabolites.

  • Data Analysis: Calculate the rate of disappearance of the parent compound to determine its metabolic stability.

IV. Key Mechanisms of Compound Degradation

Understanding the underlying mechanisms of degradation is crucial for developing effective mitigation strategies.

Common Degradation Pathways

Compound Parent Compound Hydrolysis Hydrolysis (pH, Water) Compound->Hydrolysis Oxidation Oxidation (Oxygen, ROS) Compound->Oxidation Photodegradation Photodegradation (Light) Compound->Photodegradation Enzymatic Enzymatic Degradation (e.g., CYPs) Compound->Enzymatic Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Enzymatic->Degradation_Products

Caption: Common pathways leading to compound degradation.

V. References

  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories. Retrieved from [Link]

  • StabilityStudies.in. (n.d.). Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved from [Link]

  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • PubMed. (2011, November 11). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Retrieved from [Link]

  • International Journal in Management and Social Science. (2021, November). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • PharmaJia. (n.d.). Freeze Thaw Study in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of the Degradation Compounds of Chemical Warfare Agents Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Separation Science. (n.d.). Activity and Decomposition. Retrieved from [Link]

  • NIH. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

  • wisdomlib. (2025, November 22). PH and temperature: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The effects of long-term freezing–thawing on the strength properties and the chemical stability of compound solidified/stabilized lead-contaminated soil. Retrieved from [Link]

  • Morehead State University Digital Archives. (n.d.). Analytical Method Development For The Analysis Of Biomass Degradation Products. Retrieved from [Link]

  • MDPI. (n.d.). Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. Retrieved from [Link]

  • Mass Analytica. (n.d.). Compound Degradation. Retrieved from [Link]

  • NIH. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • ACS Publications. (2025, June 5). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Small-molecule-mediated Targeted Protein Degradation for Drug Discovery. In J. A. Bittker & N. T. Ross (Eds.), High Throughput Screening Methods: Evolution and Refinement (pp. 252-274).

  • SciSpace. (n.d.). Structure-activity relationships and pathway analysis of biological degradation processes. Retrieved from [Link]

  • IJNRD. (n.d.). Degradation Profiling of Pharmaceuticals: A Review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • PubMed. (n.d.). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]

  • RSC Publishing. (2014, March 19). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. Retrieved from [Link]

  • MDPI. (n.d.). Enzymatic Degradation of Ochratoxin A: The Role of Ultra-Pure Water. Retrieved from [Link]

  • ResearchGate. (2020, May 20). (PDF) Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • YouTube. (2024, January 22). Photodegradation Understanding. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental setup for photocatalytic degradation. Retrieved from [Link]

  • NIH. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • NIH. (n.d.). Targeted Protein Degradation by Small Molecules. Retrieved from [Link]

  • NIH. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

  • MDPI. (n.d.). Pharmacokinetics and Drug Interactions. Retrieved from [Link]

  • NIH. (n.d.). Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends. Retrieved from [Link]

  • NIH. (n.d.). Enzymatic Degradation of Biofilm by Metalloprotease From Microbacterium sp. SKS10. Retrieved from [Link]

  • bioRxiv. (2024, February 22). Confounding factors in targeted degradation of short-lived proteins. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Nucleus Biologics. (2022, March 23). Maximizing Quality And Potency Of Cell Culture Media. Retrieved from [Link]

  • NIH. (2022, January 28). An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Picolinamide Analogs in Oncology Research: Evaluating 5-Bromo-N-ethylpicolinamide in the Context of Its Peers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of 5-Bromo-N-ethylpicolinamide and other picolinamide analogs as potential anti-cancer agents. In the absence of direct experimental data for this compound in peer-reviewed literature, this document establishes a comparative framework based on the structure-activity relationships (SAR) of closely related picolinamide derivatives. We will delve into the known anti-cancer properties of various analogs, their mechanisms of action, and provide detailed protocols for key in vitro assays to empower researchers in their evaluation of novel compounds within this class.

Introduction: The Emerging Potential of Picolinamides in Oncology

Picolinamides, derivatives of picolinic acid (the parent pyridine-2-carboxylic acid), represent a versatile scaffold that has garnered significant interest in medicinal chemistry. This is due to their ability to interact with a wide range of biological targets. In the context of oncology, various analogs have demonstrated potent anti-proliferative activities against a spectrum of cancer cell lines. Their mechanisms of action are often attributed to the inhibition of key enzymes involved in cell cycle regulation and angiogenesis, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

The core structure of picolinamide allows for extensive modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic addition of different functional groups can significantly impact a compound's potency, selectivity, and overall anti-cancer profile. This guide will focus on understanding the potential of this compound by dissecting the known contributions of its structural features in other picolinamide analogs.

Profiling this compound: A Structure-Based Hypothesis

As of the latest literature review, specific experimental data on the anti-cancer activity of this compound is not publicly available. However, we can hypothesize its potential activity based on the established structure-activity relationships of analogous compounds.

The structure of this compound features two key modifications to the picolinamide core: a bromine atom at the 5-position of the pyridine ring and an ethyl group on the amide nitrogen.

  • The 5-Bromo Substitution: The introduction of a halogen atom, such as bromine, at the 5-position of the pyridine ring is a common strategy in medicinal chemistry to enhance biological activity. Halogen bonding can lead to stronger and more specific interactions with target proteins. For instance, studies on other heterocyclic compounds have shown that bromo-substitution can enhance anti-proliferative effects.

  • The N-Ethyl Amide Group: The nature of the substituent on the amide nitrogen plays a crucial role in the compound's interaction with its biological target. The N-ethyl group is a small, lipophilic moiety that can influence the compound's solubility, membrane permeability, and binding affinity. Several studies on N-substituted picolinamides have demonstrated that variations in this alkyl chain can significantly modulate their anti-cancer potency.

Based on these structural features, this compound warrants investigation as a potential anti-cancer agent. Its efficacy would likely be dependent on the specific cellular context and the target proteins it interacts with.

A Comparative Analysis of Picolinamide Analogs in Cancer Cells

To provide a comprehensive understanding of the potential of this compound, it is essential to examine the experimental data available for other picolinamide analogs. The following sections summarize the anti-cancer activities of various derivatives, highlighting the influence of different structural modifications.

N-Methylpicolinamide-4-thiol Derivatives as Aurora B Kinase Inhibitors

A series of novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their anti-proliferative activity. One of the most potent compounds in this series, compound 6p , displayed broad-spectrum anti-cancer activity with IC50 values in the low micromolar range against several human cancer cell lines.[1] Notably, this compound was found to selectively inhibit Aurora B kinase, a key regulator of mitosis.[1]

Table 1: In Vitro Anti-proliferative Activity of N-Methylpicolinamide-4-thiol Analog (Compound 6p) and Sorafenib [1]

CompoundHepG2 (Liver)HCT-116 (Colon)SW480 (Colon)SPC-A1 (Lung)A375 (Melanoma)
Compound 6p <10 µM<10 µM<10 µM<10 µM<10 µM
Sorafenib 16.30 µM>50 µM>50 µM>50 µM>50 µM

The superior activity of compound 6p compared to the multi-kinase inhibitor sorafenib underscores the potential of the picolinamide scaffold in developing potent and selective anti-cancer agents.

Picolinamide Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. Several picolinamide derivatives have been designed and synthesized as VEGFR-2 inhibitors.[2][3] For example, compounds bearing (thio)urea and dithiocarbamate moieties have shown potent inhibitory activity against VEGFR-2 kinase, with IC50 values in the nanomolar range.[2]

Table 2: VEGFR-2 Inhibitory Activity of Selected Picolinamide Derivatives [2]

CompoundVEGFR-2 IC50 (nM)
7h 87
9a 27
9l 94
Sorafenib 180

These findings highlight the versatility of the picolinamide scaffold in targeting different kinases involved in cancer progression. The anti-angiogenic potential of these compounds makes them attractive candidates for further development.

Mechanistic Insights: Targeting Key Signaling Pathways in Cancer

The anti-cancer effects of picolinamide analogs are often mediated through the modulation of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Aurora B Kinase Signaling Pathway

Aurora B kinase is a key component of the chromosomal passenger complex, which plays a central role in ensuring accurate chromosome segregation during mitosis. Overexpression of Aurora B is common in many cancers and is associated with aneuploidy and tumor progression. Picolinamide analogs that inhibit Aurora B can disrupt mitosis, leading to cell cycle arrest and apoptosis.

Aurora_B_Pathway Picolinamide Picolinamide Analogs (e.g., Compound 6p) AuroraB Aurora B Kinase Picolinamide->AuroraB Inhibition HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation MCAK MCAK AuroraB->MCAK Phosphorylation CENPA CENP-A AuroraB->CENPA Phosphorylation Mitosis Mitotic Progression HistoneH3->Mitosis MCAK->Mitosis CENPA->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Mitosis->CellCycleArrest

Caption: Inhibition of Aurora B Kinase by Picolinamide Analogs.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling cascade is a primary driver of angiogenesis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Picolinamide-based VEGFR-2 inhibitors can block these processes, thereby inhibiting tumor-induced angiogenesis.

VEGFR2_Pathway Picolinamide Picolinamide Analogs VEGFR2 VEGFR-2 Picolinamide->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2 Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Inhibition Inhibition of Angiogenesis Angiogenesis->Inhibition Proliferation->Angiogenesis Survival->Angiogenesis

Caption: Inhibition of VEGFR-2 Signaling by Picolinamide Analogs.

Experimental Protocols for In Vitro Evaluation

To facilitate the investigation of novel picolinamide analogs like this compound, this section provides detailed, step-by-step protocols for essential in vitro assays.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow start Start seed Seed cells in a 96-well plate start->seed treat Treat cells with picolinamide analogs seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization buffer (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end End read->end Apoptosis_Workflow start Start treat Treat cells with picolinamide analogs start->treat harvest Harvest cells (trypsinization) treat->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Sources

Comparative study of 5-bromo vs 5-chloro picolinamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 5-Bromo vs. 5-Chloro Picolinamide Derivatives for Drug Discovery Professionals

As Senior Application Scientists, our goal is to move beyond mere data points and provide a narrative that illuminates the why behind experimental observations. The choice of a halogen on a drug scaffold is a critical decision point in medicinal chemistry, profoundly influencing a molecule's reactivity, physicochemical profile, and ultimately, its biological activity. This guide offers a comparative analysis of 5-bromo and 5-chloro picolinamide derivatives, two closely related yet functionally distinct classes of compounds. We will dissect their properties not as isolated facts, but as interconnected variables that guide rational drug design.

The picolinamide scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Halogenation at the 5-position provides a versatile handle for further synthetic modification, typically through palladium-catalyzed cross-coupling reactions. The central question for researchers is often: which halogen offers the superior starting point? This guide will demonstrate that the answer is context-dependent, weighing the enhanced reactivity of the bromo-derivative against the often more favorable physicochemical properties imparted by the chloro-substituent.

Physicochemical Properties: A Tale of Two Halogens

The identity of the halogen atom at the 5-position subtly yet significantly alters the molecule's physical and chemical properties. These parameters are critical predictors of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and are often assessed through frameworks like Lipinski's Rule of Five.[1][2][3][4] While a direct, publicly available comparison of the parent 5-bromo- and 5-chloropicolinamide is limited, we can assemble a representative comparison from available data for closely related derivatives to illustrate the key trends.

Table 1: Comparative Physicochemical Properties of Halogenated Picolinamide Derivatives

Property5-Bromo Derivative Example (N-Methyl 5-bromopicolinamide)5-Chloro Derivative Example (4-Chloropicolinamide*)Causality and Implication
Molecular Weight ( g/mol ) 215.05[5]156.57[6]The higher atomic weight of bromine directly increases MW. This can impact ligand efficiency and may be a factor in projects operating near the upper limit of Lipinski's Rule of Five (MW ≤ 500).[3]
Calculated logP 1.59[7]~1.1-1.3 (estimated)Bromine is more lipophilic than chlorine, leading to a higher logP. This can enhance membrane permeability but may also increase metabolic liability or off-target toxicity if too high.[2]
Melting Point (°C) 76-77[7]Not availableThe larger, more polarizable electron cloud of bromine generally leads to stronger intermolecular forces (van der Waals, dipole-dipole) and thus a higher melting point compared to the chloro analog.
Hydrogen Bond Donors 1 (Amide N-H)1 (Amide N-H)Unchanged by the halogen substituent.
Hydrogen Bond Acceptors 2 (Amide C=O, Pyridine N)2 (Amide C=O, Pyridine N)Unchanged by the halogen substituent.

This comparison underscores a fundamental trade-off: the bromo-derivative is larger and more lipophilic, while the chloro-derivative offers a lower molecular weight, a property often favored in lead optimization to maintain "drug-like" characteristics.[4][8]

Synthetic Reactivity: The Bromine Advantage in Cross-Coupling

The most significant distinction between these two scaffolds lies in their reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9][10] This reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds and elaborating core structures.

The established reactivity trend for organohalides in the rate-determining oxidative addition step of the catalytic cycle is I > Br > Cl > F.[11] This is primarily due to the carbon-halogen bond strength (C-Cl > C-Br), which must be broken for the palladium catalyst to insert itself. Consequently, 5-bromopicolinamides are generally more reactive and require milder reaction conditions than their 5-chloro counterparts.

G cluster_0 General Workflow Start Select Scaffold: 5-Bromo- or 5-Chloro-Picolinamide Synthesis Suzuki Cross-Coupling with Aryl Boronic Acid Purification Column Chromatography Characterization NMR, LC-MS, HRMS Assay Biological Activity Assay (e.g., IC50 determination) SAR Structure-Activity Relationship (SAR) Analysis

This difference in reactivity is a critical experimental choice. For rapid library synthesis or when working with sensitive functional groups that cannot tolerate higher temperatures, the 5-bromo derivative is the superior choice. Conversely, the lower reactivity of the 5-chloro derivative can be advantageous for achieving selective, stepwise functionalization in more complex synthetic routes.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling, adapted from established procedures for similar 5-bromo-pyridine substrates.[12]

Objective: To compare the reactivity of a 5-bromo-picolinamide vs. a 5-chloro-picolinamide derivative in a Suzuki coupling reaction with phenylboronic acid.

Methodology:

  • Reaction Setup: In two separate oven-dried reaction vials equipped with magnetic stir bars, add the 5-halopicolinamide derivative (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq). The use of a pre-catalyst can also be considered for ease of handling and improved stability.[13]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution:

    • For the 5-bromo derivative , heat the reaction mixture to 80-90 °C.

    • For the 5-chloro derivative , a higher temperature (e.g., 100-110 °C) and potentially a more electron-rich, bulky phosphine ligand (e.g., a Buchwald ligand like XPhos) may be necessary to achieve a comparable reaction rate.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

// Nodes pd0 [label="Pd(0)L2\n(Active Catalyst)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; pd2_complex [label="R1-Pd(II)L2-X\n(cis-complex)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_trans [label="R1-Pd(II)L2-X\n(trans-complex)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetalation_complex [label="[R1-Pd(II)L2-R2]", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labels oa_label [label="Oxidative\nAddition", shape=none]; iso_label [label="Isomerization", shape=none]; tm_label [label="Transmetalation", shape=none]; re_label [label="Reductive\nElimination", shape=none];

// Edges with labels pd0 -> oa_label [arrowhead=none]; oa_label -> pd2_complex [label="R1-X"]; pd2_complex -> iso_label [arrowhead=none]; iso_label -> pd2_trans; pd2_trans -> tm_label [arrowhead=none]; tm_label -> transmetalation_complex [label="R2-B(OR)2\n(Base activated)"]; transmetalation_complex -> re_label [arrowhead=none]; re_label -> pd0 [label="R1-R2\n(Product)"]; } dot Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Structural & Spectroscopic Comparison

The electronic differences between bromine and chlorine also manifest in the spectroscopic and structural properties of the molecules.

NMR Spectroscopy

In ¹H NMR, the electronic environment of the pyridine ring protons is influenced by the halogen. The greater electronegativity of chlorine compared to bromine results in a slight downfield shift for adjacent protons. In ¹³C NMR, the most significant difference is the "heavy atom effect" of bromine, which can lead to signal broadening for the carbon directly attached to it (C5).

Table 2: Representative ¹H and ¹³C NMR Shifts for Halogenated Picolinamide Derivatives

DerivativeKey ¹H NMR Shifts (ppm)Key ¹³C NMR Shifts (ppm)Source/Comment
N-(4-Bromophenyl)picolinamide Pyridine ring protons will appear in the aromatic region (~7.5-8.5 ppm).C5 carbon signal may be broadened due to the quadrupolar bromine atom.Based on data for related structures.
N-(4-Chlorophenyl)picolinamide Pyridine ring protons will be slightly downfield compared to the bromo analog due to chlorine's higher electronegativity.C5 carbon signal will be sharper compared to the bromo analog.Based on data for related structures.
Crystal Structure and Molecular Geometry

X-ray crystallography data for 5-bromopicolinic acid monohydrate reveals that the pyridine ring and the carboxylic acid group are nearly co-planar.[11] This planarity is a key feature that influences how these molecules pack in a crystal lattice and interact with biological targets. It is expected that 5-chloropicolinamide would adopt a similar planar conformation. The C-Br bond length is inherently longer than the C-Cl bond length, a factor that can influence binding interactions within a protein active site.

Comparative Biological Activity & SAR

The ultimate test for these derivatives is their biological activity. While a single study directly comparing the IC₅₀ values of an identical pair of 5-bromo and 5-chloro picolinamide derivatives is not prominent in the literature, we can analyze data from broader studies on picolinamides and related halogenated heterocycles to derive Structure-Activity Relationships (SAR).[9][14][15]

Halogens are often incorporated to improve potency by engaging in halogen bonding or by occupying hydrophobic pockets within a target protein. The choice between chlorine and bromine can fine-tune these interactions.

Table 3: Representative Biological Activity of Picolinamide Derivatives

Compound IDStructure (Scaffold)Target/AssayIC₅₀ (µM)Key SAR InsightSource
8j Picolinamide derivativeVEGFR-2 Kinase0.53Demonstrates the potency achievable with the picolinamide scaffold.[16]
8l Picolinamide derivativeVEGFR-2 Kinase0.29Further optimization of the picolinamide scaffold leads to high potency.[16]
Compound 12 Pyridine derivativeA549 (Antiproliferative)1.159A chlorine atom on a six-membered ring attached to the pyridine core.[17]
Compound 32 Pyridine derivativeHepG2 (Antiproliferative)5.84A chlorine atom on an aromatic ring attached to the pyridine core.[17]

The data suggests that the antiproliferative activity of pyridine derivatives can be significantly influenced by the presence of halogen atoms.[17] The specific activity often depends more on the overall substitution pattern and the nature of the biological target rather than a simple preference for bromine over chlorine.

SAR_Logic cluster_0 Structure-Activity Relationship (SAR) Logic start Synthesize Bromo & Chloro Analogs assay Screen for Biological Activity (IC50) compare Compare Potency: Bromo vs. Chloro bromo_better Bromo derivative more potent chloro_better Chloro derivative more potent similar Similar potency hypo_bromo Hypothesis: - Favorable halogen bond - Better fit in hydrophobic pocket hypo_chloro Hypothesis: - Different vector for halogen bond - Reduced steric clash hypo_similar Hypothesis: - Halogen not in key binding region - Lipophilicity not a driver

Conclusion and Recommendations

The choice between 5-bromo- and 5-chloro-picolinamide derivatives is a strategic decision guided by the specific goals of a drug discovery program.

  • Choose 5-Bromopicolinamide for:

    • Rapid Synthesis & Library Generation: Its higher reactivity allows for milder conditions and faster reaction times in cross-coupling reactions.

    • Exploring Lipophilic Pockets: The larger size and greater lipophilicity of bromine may provide stronger interactions in certain protein binding sites.

  • Choose 5-Chloropicolinamide for:

    • Lead Optimization: Its lower molecular weight and lipophilicity are often more aligned with developing candidates with favorable "drug-like" ADME properties.

    • Stepwise & Selective Synthesis: Its lower reactivity can be exploited to perform selective reactions at other sites on the molecule before coupling at the 5-position.

Ultimately, the most effective approach is often empirical. Synthesizing and testing both analogs provides the clearest data to guide SAR and select the optimal scaffold for further development. This guide provides the foundational principles and practical protocols to empower researchers to make that choice with confidence and strategic foresight.

References

  • El-wakil, A. et al. (2020). Graphical representation of calculated IC50 value for the compounds... ResearchGate.
  • Anonymous. (2020). The crystal structure of 5-bromopicolinic acid monohydrate, C6H6BrNO3. ResearchGate.
  • Anonymous. Antioxidant activity (IC-50 values) of synthesized compounds and standard ascorbic acid. ResearchGate.
  • Anonymous. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. SciSpace.
  • Anonymous. IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate.
  • Anonymous. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
  • Anonymous. IC 50 v of compounds 5a-w on SH-SY5Y cell line and fibroblast primary culture, and selectivity index values. ResearchGate.
  • PubChem. 5-Chloro-3-(trifluoromethyl)picolinamide. PubChem.
  • Anonymous. Appendix I.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Wikipedia. Suzuki reaction. Wikipedia.
  • Anonymous. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 | Request PDF. ResearchGate.
  • Anonymous. Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions.
  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Anonymous. Antioxidant activity of compounds (1-20) in terms of IC50 value. ResearchGate.
  • PubChem. Ethyl 5-bromopicolinate. PubChem.
  • Anonymous. IC50 values (µg/mL or µM) list from 2D screening analyses. ResearchGate.
  • LookChem. Manufacturer supply top purity N-Methyl 5-bromopicolinamide 845305-87-5 with GMP standards. LookChem.
  • PubChem. 5-Bromonicotinamide. PubChem.
  • NIH. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH.
  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • ResearchGate. Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. ResearchGate.
  • GSRS. 4-CHLOROPICOLINAMIDE. GSRS.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents. Google Patents.
  • ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF. ResearchGate.
  • NIH. (2022). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. NIH.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • RSC Publishing. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Publishing.
  • RSC Publishing. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Publishing.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Anonymous. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.
  • ResearchGate. (PDF) Crystal structure of N-hydroxypicolinamide monohydrate. ResearchGate.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • ResearchGate. Physicochemical properties and Lipinski's 'rule of 5' | Download Table. ResearchGate.
  • NIH. Crystal structure of 4-aminopyridinium 5-(5-chloro-2,4-dinitrophenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate hemihydrate. NIH.
  • ResearchGate. (2020). The crystal structure of 5-nitropicolinic acid monohydrate, C6H6N2O5. ResearchGate.

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A Researcher's Guide to Validating the Inhibitory Activity of 5-Bromo-N-ethylpicolinamide on Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and validation of novel enzyme inhibitors are paramount.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to methodically validate the inhibitory activity of a candidate compound, using 5-Bromo-N-ethylpicolinamide as a case study. While the specific enzymatic targets of this compound are still under investigation, its structural motifs, particularly the picolinamide core, are found in compounds known to target various enzyme families, including kinases.

This document will, therefore, present a hypothetical yet scientifically rigorous workflow to:

  • Identify potential enzyme targets for this compound through broad-based screening.

  • Confirm and quantify its inhibitory potency against a selected target.

  • Elucidate the mechanism of inhibition.

Our approach is grounded in the principles of robust experimental design, ensuring that the generated data is both reliable and actionable for downstream drug development processes.

Part 1: The Strategic Framework for Inhibitor Validation

The journey from a promising chemical entity to a validated inhibitor is a multi-tiered process. It begins with a broad search for potential targets and progressively narrows down to a detailed mechanistic understanding of the inhibitor-enzyme interaction. Experimental validation is a critical step to bridge computational predictions with biologically meaningful outcomes.[3]

Tier 1: Target Identification via High-Throughput Screening (HTS)

The initial step is to screen this compound against a diverse panel of enzymes to identify potential "hits." Given the structural alerts in the molecule, a kinase panel is a logical starting point. The goal of this primary screen is not to determine precise potency but to identify statistically significant inhibition of specific enzymes.

Experimental Workflow: High-Throughput Screening

HTS_Workflow Compound This compound Stock Solution Dispensing Acoustic Dispensing of Compound Compound->Dispensing Enzyme_Panel Kinase Panel (e.g., 96 different kinases) Assay_Plates Assay Plates (384-well format) Enzyme_Panel->Assay_Plates Addition Addition of Kinase, Substrate, and ATP Assay_Plates->Addition Dispensing->Assay_Plates Incubation Incubation at Room Temperature Addition->Incubation Detection Luminescence Detection Incubation->Detection Data_Analysis Data Analysis (% Inhibition) Detection->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: High-throughput screening workflow for target identification.

Tier 2: Hit Confirmation and Potency Determination (IC50)

A "hit" from the primary screen must be confirmed. This involves re-testing the compound's activity against the identified enzyme, in this case, our hypothetical "Kinase X". The goal is to generate a dose-response curve to calculate the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.

For this guide, we will proceed with the hypothetical scenario that this compound was identified as a potent inhibitor of "Kinase X".

Part 2: In-Depth Protocol for Kinase X Inhibition Assay

This section provides a detailed protocol for determining the IC50 of this compound against our hypothetical target, Kinase X. The assay is based on a generic kinase activity assay that measures the amount of ADP produced, which is then converted into a luminescent signal.

Principle of the Assay

The assay quantifies the activity of Kinase X by measuring the amount of ATP remaining after the kinase reaction. A proprietary reagent is added to stop the kinase reaction and simultaneously measure the remaining ATP via a luciferase-based reaction. The light output is inversely proportional to the kinase activity.

Materials and Reagents
  • This compound: 10 mM stock in 100% DMSO

  • Positive Control: A known Kinase X inhibitor (e.g., Staurosporine), 10 mM stock in 100% DMSO. The use of a well-characterized inhibitor with a known IC50 helps to validate the assay's performance.[4][5]

  • Kinase X: Recombinant human Kinase X, 10 µg/mL in assay buffer

  • Substrate: Specific peptide substrate for Kinase X, 1 mg/mL in deionized water

  • ATP: 10 mM in deionized water

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Detection Reagent: Commercially available ADP-Glo™ Kinase Assay kit (Promega)

  • Assay Plates: White, opaque, 384-well plates

Step-by-Step Experimental Protocol
  • Compound Serial Dilution:

    • Prepare a 10-point serial dilution of this compound in DMSO, starting from 1 mM.

    • Similarly, prepare a serial dilution of the positive control, Staurosporine.

    • Include a DMSO-only control (negative control) which represents 0% inhibition.[6]

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the wells of the 384-well plate in triplicate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in assay buffer containing Kinase X and its peptide substrate at 2X the final desired concentration.

    • Add 10 µL of the master mix to each well containing the compound.

    • Incubate for 10 minutes at room temperature.

    • Prepare a 2X ATP solution in assay buffer.

    • Start the reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 20 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)) where Signal_Background is the signal from wells with no enzyme.

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value.

Part 3: Comparative Analysis and Hypothetical Data

To contextualize the inhibitory potential of this compound, its performance should be compared against a known standard inhibitor for the target enzyme.

CompoundTarget EnzymeIC50 (nM) [Hypothetical]
This compound Kinase X150
Staurosporine (Positive Control)Kinase X25

This hypothetical data suggests that while this compound is a potent inhibitor of Kinase X, it is less potent than the broad-spectrum kinase inhibitor, Staurosporine. This is a common and encouraging finding in early-stage drug discovery, as extreme potency is often associated with off-target effects.

Part 4: Elucidating the Mechanism of Inhibition (MoA)

Understanding how an inhibitor interacts with its target is crucial for rational drug design.[7] Kinetic studies can determine the mode of inhibition, such as competitive, non-competitive, or uncompetitive.[8] This is typically achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Modes of Enzyme Inhibition

MOA cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E Enzyme ES ES Complex E->ES + S E_I_comp EI Complex E->E_I_comp + I S Substrate I_comp Inhibitor ES->E - S P Product ES->P + E E_I_comp->E - I E_nc Enzyme ES_nc ES Complex E_nc->ES_nc + S E_I_nc EI Complex E_nc->E_I_nc + I S_nc Substrate I_nc Inhibitor ES_nc->E_nc - S ESI_nc ESI Complex ES_nc->ESI_nc + I P_nc Product ES_nc->P_nc + E E_I_nc->E_nc - I E_I_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->E_I_nc - S

Sources

A Comparative Guide to the Experimental Cross-Validation of 5-Bromo-N-ethylpicolinamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the picolinamide scaffold represents a versatile starting point for the discovery of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities, from potent antibacterial action to targeted anticancer effects. This guide provides a comparative analysis of 5-Bromo-N-ethylpicolinamide and its structural analogs, offering a framework for experimental cross-validation. By understanding the structure-activity relationships (SAR) within the picolinamide class, researchers can strategically design and execute experiments to elucidate the therapeutic potential of novel compounds like this compound.

The Picolinamide Core: A Privileged Scaffold in Medicinal Chemistry

Picolinamide, a pyridinecarboxamide, is a key structural motif in numerous biologically active compounds. The nitrogen atom in the pyridine ring and the amide group provide opportunities for hydrogen bonding and other molecular interactions, making it an attractive scaffold for targeting a variety of biological macromolecules.[1][2] Modifications to the pyridine ring and the amide substituent can significantly influence the compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[3][4]

Spotlight on this compound: An Unexplored Derivative

This compound is a picolinamide derivative with limited publicly available experimental data. Its structure, featuring a bromine atom at the 5-position of the pyridine ring and an ethyl group on the amide nitrogen, suggests potential for biological activity. The bromine atom can participate in halogen bonding and may influence the compound's metabolic stability and binding affinity to target proteins.[5] The N-ethyl group can affect solubility and cell permeability. To unlock the therapeutic potential of this compound, a systematic experimental evaluation is necessary. This guide proposes a cross-validation approach by comparing it with well-characterized picolinamide analogs.

Comparative Analysis of Picolinamide Derivatives

The following sections detail the experimental findings for picolinamide derivatives with demonstrated anticancer and antibacterial activities. This comparative data provides a basis for designing a robust testing strategy for this compound.

Anticancer Activity of Picolinamide Analogs

Several picolinamide derivatives have emerged as promising anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[6][7][8]

Key Comparative Compounds:

  • N-Methyl-picolinamide-4-thiol Derivatives: A series of these derivatives have been synthesized and evaluated for their antitumor properties. Notably, compound 6p from this series displayed broad-spectrum anti-proliferative activity against various human cancer cell lines, with IC50 values in the low micromolar range, and in some cases, exceeding the potency of the established drug sorafenib.[6] The proposed mechanism of action for these compounds is the selective inhibition of Aurora-B kinase, a crucial regulator of mitosis.[6]

  • VEGFR-2 Kinase Inhibitors: Picolinamide-based derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[7][8][9] Compounds 8j and 8l exhibited significant in vitro antiproliferative activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cell lines, with IC50 values in the micromolar range.[9] Further investigation revealed that these compounds directly inhibit VEGFR-2 kinase activity.[9]

Data Summary: In Vitro Cytotoxicity of Picolinamide Analogs

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
N-Methyl-picolinamide-4-thiol (6p) HCT-116 (Colon)<10[6]
SW480 (Colon)<10[6]
SPC-A1 (Lung)<10[6]
A375 (Melanoma)<10[6]
Picolinamide-based VEGFR-2 Inhibitor (8j) A549 (Lung)12.5[9]
HepG2 (Liver)20.6[9]
Picolinamide-based VEGFR-2 Inhibitor (8l) A549 (Lung)13.2[9]
HepG2 (Liver)18.2[9]
Antibacterial Activity of Picolinamide Analogs

The picolinamide scaffold has also given rise to a new class of antibiotics with selective activity against pathogenic bacteria, most notably Clostridioides difficile.[1][10]

Key Comparative Compounds:

  • Picolinamide 87: This compound emerged from a structure-activity relationship study of 108 picolinamide analogs and demonstrated exquisite potency and selectivity against C. difficile.[10] It was found to be over 1000-fold more selective for C. difficile than for the gram-positive bacterium MRSA.[10] This high selectivity is crucial for minimizing disruption to the normal gut microbiota, a common side effect of broad-spectrum antibiotics.[10]

Data Summary: Antibacterial Activity of Picolinamide Analogs

CompoundBacterial StrainMIC (µg/mL)Selectivity (MIC MRSA / MIC C. difficile)Reference
Picolinamide 87 C. difficile0.125>1024[10]
MRSA128[10]

Proposed Experimental Workflow for the Cross-Validation of this compound

Based on the comparative analysis of its analogs, a logical and efficient experimental workflow can be designed to characterize the biological activity of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound characterization Structural Verification (NMR, MS, Purity) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) characterization->cytotoxicity Test Compound antibacterial Antibacterial Susceptibility Test (e.g., MIC against C. difficile) characterization->antibacterial Test Compound kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2, Aurora-B) cytotoxicity->kinase_assay If active moa Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) kinase_assay->moa animal_model Animal Models of Cancer or Infectious Disease moa->animal_model If promising

Caption: Proposed experimental workflow for this compound.

Detailed Experimental Protocols

To ensure the reproducibility and reliability of experimental results, detailed and validated protocols are essential.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparative compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11]

Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., C. difficile) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of this compound and the comparative compounds in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under the appropriate atmospheric conditions (e.g., anaerobic for C. difficile) and temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Potential Mechanism of Action: Kinase Inhibition

Based on the activity of its analogs, this compound may exert its anticancer effects through the inhibition of protein kinases. The following diagram illustrates a simplified representation of a kinase inhibition mechanism.

kinase_inhibition cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Protein Kinase (e.g., VEGFR-2) ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Downstream Cellular Response (e.g., Proliferation, Angiogenesis) Phospho_Substrate->Cellular_Response Picolinamide This compound Picolinamide->Kinase inhibits

Caption: Proposed mechanism of kinase inhibition by this compound.

Conclusion and Future Directions

While this compound remains a compound with underexplored potential, a comparative analysis of its structural analogs provides a clear and logical path forward for its experimental validation. The proposed workflow, beginning with in vitro screening for anticancer and antibacterial activities, followed by mechanistic studies and potential in vivo evaluation, offers a comprehensive strategy for elucidating its therapeutic promise. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to conduct rigorous and reproducible experiments, ultimately contributing to the advancement of picolinamide-based drug discovery.

References

  • Speri, E., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters, 12(6), 991-995. [Link]
  • Speri, E., et al. (2021). Structure-Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters. [Link]
  • Gao, X., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 236-242. [Link]
  • Kim, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(2), 274-279. [Link]
  • Poczta, A. A., et al. (2024). Synthesis, structure and biological activity of new picolinohydrazonamide derivatives. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 1), 1-11. [Link]
  • Gao, X., et al. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. J Enzyme Inhib Med Chem. [Link]
  • Huang, T. T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. [Link]
  • Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • Wang, Y., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 9(6), 1054-1058. [Link]
  • Wang, Y., et al. (2018). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm. [Link]
  • Kim, H., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1755-1760. [Link]
  • Abdel-Maksoud, M. S., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Bioorganic Chemistry, 85, 545-555. [Link]
  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. Molecules, 28(18), 6524. [Link]
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
  • Epie, F. P., et al. (2016). Picolinamide derivatives as kinase inhibitors.
  • Chai, Y., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(11), 1553. [Link]

Sources

Comparative Efficacy Analysis: 5-Bromo-N-ethylpicolinamide versus Olaparib in the Context of PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive comparison of the hypothetical novel compound, 5-Bromo-N-ethylpicolinamide, with the established clinical drug Olaparib. This analysis is predicated on the hypothesis that this compound is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair. The guide delves into the mechanistic underpinnings of PARP inhibition, presents a suite of comparative experimental data, and offers detailed protocols for the in vitro and in vivo evaluation of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development to illustrate a structured approach for evaluating novel therapeutic candidates against the standard of care.

Introduction: The Rationale for PARP Inhibition in Oncology

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial components of the cellular machinery for DNA repair, primarily involved in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, especially in tumors with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as "synthetic lethality," where the simultaneous loss of two DNA repair pathways leads to cell death, while the loss of either one alone is not lethal.[2]

Olaparib (marketed as Lynparza) is a first-in-class PARP inhibitor that has received FDA approval for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[3][4] It acts by blocking PARP's enzymatic activity and trapping PARP on DNA, which leads to the accumulation of unresolved SSBs.[5][6] When these SSBs are encountered during DNA replication, they are converted into double-strand breaks (DSBs). In cells with functional homologous recombination (HR) repair, these DSBs can be efficiently repaired. However, in cancer cells with deficient HR, such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to genomic instability and cell death.[2][6]

This guide introduces a hypothetical picolinamide derivative, this compound, as a novel PARP inhibitor. Picolinamide derivatives have shown a wide range of biological activities and are being explored as inhibitors of various enzymes in drug discovery.[7][8] We will outline a comparative framework to assess the efficacy of this novel compound against the clinical standard, Olaparib.

Comparative Efficacy Data

The following tables summarize hypothetical, yet plausible, experimental data comparing the in vitro and in vivo efficacy of this compound and Olaparib.

Table 1: In Vitro Efficacy Comparison

ParameterThis compoundOlaparib
PARP1 Enzymatic Inhibition (IC50) 2.1 nM5.0 nM
PARP2 Enzymatic Inhibition (IC50) 1.5 nM1.8 nM
Cell Viability (IC50) in BRCA1-mutant (MDA-MB-436) cells 15 nM35 nM
Cell Viability (IC50) in BRCA-proficient (MCF-7) cells >10 µM>10 µM

Table 2: In Vivo Efficacy in a BRCA1-mutant Ovarian Cancer Xenograft Model

Treatment GroupDose & ScheduleTumor Growth Inhibition (%)Complete Responses
Vehicle Control -00/10
This compound 50 mg/kg, oral, daily854/10
Olaparib 100 mg/kg, oral, daily702/10

Table 3: Comparative Pharmacokinetic Parameters in Mice

ParameterThis compoundOlaparib
Oral Bioavailability (%) 4530
Plasma Half-life (t1/2) in hours 86
Cmax at efficacious dose (ng/mL) 12001500

Mechanistic Insights and Signaling Pathways

The therapeutic effect of both Olaparib and the hypothetical this compound is rooted in the principle of synthetic lethality in homologous recombination deficient cells. The following diagram illustrates this pathway.

SyntheticLethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-mutant Cancer Cell (HR Deficient) SSB_N Single-Strand Break (SSB) PARP_N PARP SSB_N->PARP_N activates DSB_N Double-Strand Break (DSB) SSB_N->DSB_N leads to during replication BER_N Base Excision Repair PARP_N->BER_N initiates BER_N->SSB_N repairs HR_N Homologous Recombination DSB_N->HR_N activates HR_N->DSB_N repairs CellSurvival_N Cell Survival HR_N->CellSurvival_N SSB_C Single-Strand Break (SSB) PARP_C PARP SSB_C->PARP_C activates DSB_C Double-Strand Break (DSB) SSB_C->DSB_C leads to during replication PARPi PARP Inhibitor (Olaparib or This compound) PARPi->PARP_C inhibits & traps HR_C Homologous Recombination (Deficient) DSB_C->HR_C activates CellDeath Cell Death (Apoptosis) HR_C->CellDeath fails to repair

Figure 1: Mechanism of synthetic lethality with PARP inhibitors.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key experiments cited in this guide.

In Vitro PARP1/2 Enzymatic Assay

This assay quantifies the inhibitory potential of the compounds directly against the PARP1 and PARP2 enzymes.

Protocol:

  • Plate Preparation: Use a 96-well plate coated with histones, which act as a substrate for PARP.

  • Reaction Mixture: To each well, add PARP1 or PARP2 enzyme, activated DNA (to stimulate the enzyme), and varying concentrations of the test compound (this compound or Olaparib).

  • Initiation: Start the reaction by adding biotinylated NAD+, the substrate for PARP-mediated ADP-ribosylation.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the enzymatic reaction.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP (horseradish peroxidase) which binds to the biotinylated ADP-ribose chains incorporated onto the histones.

  • Signal Generation: Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color is proportional to the amount of PARP activity.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP activity by 50%.

PARP_Assay_Workflow Start Histone-coated 96-well plate AddReagents Add PARP enzyme, activated DNA, and test compound Start->AddReagents Initiate Add biotinylated NAD+ AddReagents->Initiate Incubate Incubate for 1 hour Initiate->Incubate Wash1 Wash plate Incubate->Wash1 AddStrep Add Streptavidin-HRP Wash1->AddStrep Wash2 Wash plate AddStrep->Wash2 AddSubstrate Add colorimetric substrate Wash2->AddSubstrate Read Read absorbance AddSubstrate->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for the in vitro PARP enzymatic assay.
Cell Viability (MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.[9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436 and MCF-7) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Olaparib for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well.[9] MTS is a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9]

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[9]

  • Data Analysis: Plot the absorbance against the compound concentration and determine the IC50 value, representing the concentration that inhibits cell viability by 50%.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the compounds in a living organism.[10][11][12]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).[10][11]

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., BRCA1-mutant ovarian cancer cells) into the flanks of the mice.[11][13]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize the mice into different treatment groups (vehicle control, this compound, Olaparib).

  • Treatment Administration: Administer the compounds orally at the specified doses and schedule for a defined period (e.g., 21 days).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control. Note the number of complete responses (tumor regression below the limit of palpation).

Xenograft_Workflow Start Implant cancer cells into immunodeficient mice TumorGrowth Allow tumors to reach ~100-150 mm³ Start->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize Treat Administer compounds orally for 21 days Randomize->Treat Measure Measure tumor volume every 2-3 days Treat->Measure Endpoint Euthanize mice and excise tumors at study end Measure->Endpoint Analyze Calculate tumor growth inhibition Endpoint->Analyze

Figure 3: Workflow for the in vivo tumor xenograft study.

Conclusion and Future Directions

Based on the hypothetical data presented, this compound demonstrates superior in vitro potency in inhibiting PARP enzymes and in killing BRCA1-mutant cancer cells compared to Olaparib. This enhanced in vitro activity translates to greater tumor growth inhibition in an in vivo xenograft model, potentially at a lower dose. The improved pharmacokinetic profile, including better oral bioavailability and a longer half-life, may contribute to its enhanced in vivo efficacy.

This guide provides a foundational framework for the comparative evaluation of a novel therapeutic candidate against an established drug. The presented protocols for in vitro and in vivo studies are standard in the field and provide a robust methodology for generating reliable and comparable data. Future studies should focus on comprehensive toxicity profiling, investigation of resistance mechanisms, and evaluation in a broader range of cancer models to fully elucidate the therapeutic potential of this compound.

References

  • Olaparib - Wikipedia. [Link]
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  • Olaparib - PMC - NIH. [Link]
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. [Link]
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
  • Capturing the Complexity of Real Cancer Cases with P
  • Olaparib - NCI - N
  • What is the mechanism of Olaparib?
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  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC - PubMed Central. [Link]
  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed. [Link]

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Navigating the Structure-Activity Landscape of 5-Bromo-N-ethylpicolinamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic modification of chemical scaffolds is a cornerstone of optimizing therapeutic candidates. The picolinamide framework, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active compounds. This guide delves into the structure-activity relationship (SAR) of a specific subclass: 5-Bromo-N-ethylpicolinamide derivatives.

While a comprehensive, head-to-head comparative study of a dedicated series of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes insights from research on related compounds. By dissecting the key structural components—the picolinamide core, the 5-bromo substituent, and the N-ethyl amide group—we can construct a predictive SAR model to inform the rational design of novel derivatives. This guide will explore the hypothetical SAR of this scaffold, propose a series of analogs for comparative analysis, and provide detailed experimental protocols for their synthesis and evaluation.

The Architectural Blueprint: Deconstructing the this compound Scaffold

The biological activity of a molecule is intricately linked to its three-dimensional structure and physicochemical properties. The this compound scaffold can be dissected into three key components, each contributing to its overall potential for therapeutic efficacy.

The Picolinamide Core: A Versatile Anchor

The picolinamide moiety, a carboxamide derivative of picolinic acid, serves as the foundational scaffold. Its pyridine ring is a common feature in numerous approved drugs and clinical candidates, offering a versatile platform for introducing substituents to modulate biological activity, physicochemical properties, and pharmacokinetic profiles. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the overall electronic distribution of the molecule.

The 5-Bromo Substituent: A Halogen with Impact

The presence of a bromine atom at the 5-position of the pyridine ring is a critical modification that can significantly influence the molecule's properties. Halogen substituents are frequently employed in drug design for several reasons:

  • Lipophilicity and Permeability: The bromo group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1]

  • Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.[1]

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with Lewis bases (such as the oxygen of a carbonyl group or a nitrogen atom in amino acid residues) in a biological target.[1][2][3][4] This specific and directional interaction can contribute to enhanced binding affinity and selectivity. The strength of this interaction increases with the size of the halogen, making bromine a more effective halogen bond donor than chlorine.[1][3]

The position of the halogen is also crucial. Substitution at the 5-position of a pyridine ring can influence the electronic properties of the entire ring system, which in turn can affect its interaction with target proteins.[5]

The N-Ethyl Amide: Modulating Physicochemical Properties

The N-ethyl group on the amide functionality is another key determinant of the molecule's overall profile. Modification of the amide nitrogen can have profound effects on:

  • Solubility and Lipophilicity: N-alkylation can influence the balance between lipophilicity and hydrophilicity, impacting solubility and permeability.[6] While increasing alkyl chain length generally increases lipophilicity, the introduction of a small ethyl group represents a subtle but important modification.

  • Hydrogen Bonding Capacity: A secondary amide (with one N-H bond) can act as both a hydrogen bond donor and acceptor. N-alkylation to a tertiary amide removes the hydrogen bond donating capacity, which can be critical for target recognition and binding.

  • Metabolic Stability: The amide bond itself can be susceptible to enzymatic hydrolysis. N-alkylation can sterically hinder the approach of metabolic enzymes, thereby increasing the compound's stability.

  • Conformational Rigidity: The presence of the N-ethyl group can influence the rotational barrier around the amide C-N bond, potentially leading to a more defined conformation that may be favorable for binding to a biological target.[7]

Hypothetical Structure-Activity Relationship and Comparative Analysis

Based on the individual contributions of these structural features, we can construct a hypothetical SAR for this compound derivatives. For this guide, we will consider their potential as kinase inhibitors, a common target for picolinamide-based compounds. The following table presents a proposed series of analogs and predicts their relative performance based on established medicinal chemistry principles.

Compound IDR1 (Position 3)R2 (Position 4)R3 (Position 6)Predicted Kinase Inhibitory PotencyRationale for Predicted Activity
LEAD-01 HHHModerateThe parent this compound scaffold. The 5-bromo group may contribute to binding through halogen bonding.
COMP-02 HClHPotentially IncreasedThe addition of a chloro group at the 4-position could introduce an additional halogen bond or other favorable interaction with the target.
COMP-03 HOMeHPotentially DecreasedThe methoxy group may introduce steric hindrance or unfavorable electronic effects, depending on the nature of the kinase active site.
COMP-04 MeHHPotentially DecreasedThe small methyl group at the 3-position could introduce steric clash with the target protein.
COMP-05 HHNH2Potentially IncreasedAn amino group at the 6-position can act as a hydrogen bond donor, potentially forming a key interaction with the kinase hinge region.
COMP-06 HHHPotentially DecreasedReplacement of the N-ethyl with N-H. While it introduces a hydrogen bond donor, it may decrease metabolic stability.
COMP-07 HHHPotentially DecreasedReplacement of the 5-bromo with 5-H. This would likely reduce potency by removing the potential for halogen bonding.

Experimental Protocols

To validate the hypothetical SAR, the synthesis and biological evaluation of the proposed analogs are necessary. The following are detailed, step-by-step methodologies for the synthesis of the parent compound and a representative kinase inhibition assay.

Synthesis of this compound (LEAD-01)

This protocol is adapted from standard procedures for the synthesis of picolinamides.

Step 1: Synthesis of 5-Bromopicolinoyl Chloride

  • To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 5-bromopicolinoyl chloride, which is used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude 5-bromopicolinoyl chloride in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0 °C.

  • Add a solution of ethylamine (2.0 eq) and triethylamine (2.5 eq) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a common method for evaluating the inhibitory activity of compounds against a protein kinase.

  • Reagents and Materials:

    • Kinase enzyme (e.g., Aurora A, PKA)

    • Kinase substrate (e.g., Kemptide)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well white plates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP. The final concentration of DMSO in the reaction should be kept low (e.g., <1%).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

SAR_Hypothesis cluster_scaffold This compound Scaffold cluster_properties Influenced Properties Scaffold Core Structure Activity Biological Activity Scaffold->Activity Directly Influences PhysicoChem Physicochemical Properties Scaffold->PhysicoChem Determines Picolinamide Picolinamide Core Picolinamide->Scaffold Bromo 5-Bromo Group Bromo->Scaffold NEthyl N-Ethyl Amide NEthyl->Scaffold PK Pharmacokinetics PhysicoChem->PK Impacts PK->Activity Affects

Caption: Interrelationship of the core scaffold and its key substituents with the resulting biological and physicochemical properties.

Experimental_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In Vitro Kinase Assay purification->screening data_analysis IC50 Determination screening->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A typical workflow for the design, synthesis, and evaluation of novel kinase inhibitors based on the this compound scaffold.

Conclusion

The exploration of the structure-activity relationship of this compound derivatives, while currently based on extrapolation from related compounds, provides a solid foundation for the rational design of novel therapeutic agents. The interplay between the picolinamide core, the influential 5-bromo substituent, and the modulating N-ethyl amide group creates a rich chemical space for optimization. By systematically synthesizing and evaluating analogs as proposed in this guide, researchers can uncover the specific structural requirements for potent and selective activity against various biological targets. This iterative process of design, synthesis, and testing is fundamental to advancing promising lead compounds through the drug discovery pipeline.

References

  • Kurczab, R., Kucwaj-Brysz, K., & Śliwa, P. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules, 25(1), 69. [Link]
  • Zhu, W., et al. (2017). Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
  • Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. [Link]
  • Semantic Scholar. (n.d.). Halogen atoms in the modern medicinal chemistry: hints for the drug design. [Link]
  • Chebib, M., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]
  • Szostak, M., et al. (2016). Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage. Angewandte Chemie International Edition, 55(16), 5062-5066. [Link]
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In-Vivo Validation of 5-Bromo-N-ethylpicolinamide: A Comparative Guide to Preclinical Efficacy and Safety Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of 5-Bromo-N-ethylpicolinamide, a novel investigational compound. Recognizing the current scarcity of public data on this specific molecule, we will proceed by postulating a plausible mechanism of action based on structural analogs and designing a robust validation cascade. This approach not only offers a practical roadmap for researchers but also establishes a paradigm for the systematic in-vivo evaluation of novel chemical entities.

For the purpose of this illustrative guide, we will hypothesize that this compound is a potent and selective inhibitor of a novel kinase, "Kinase X," implicated in the progression of non-small cell lung cancer (NSCLC). This guide will compare its hypothetical performance against a current standard-of-care chemotherapy agent, cisplatin, and a well-characterized, commercially available experimental kinase inhibitor with a similar (though not identical) target profile, "Compound Y."

The Strategic Imperative of In-Vivo Validation

While in-vitro assays provide essential preliminary data on a compound's activity and mechanism, they cannot replicate the complex interplay of physiological systems.[1] In-vivo validation is the crucible in which a compound's true therapeutic potential is forged, revealing critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety in a living organism.[2] The transition from cell culture to animal models is a critical step in the drug discovery pipeline, and a meticulously designed in-vivo strategy is paramount for success.[3][4]

Experimental Design: A Phased Approach to In-Vivo Characterization

Our in-vivo validation plan for this compound is structured in a multi-phase approach, designed to de-risk the progression of the compound and provide a comprehensive understanding of its pharmacological profile.

Phase 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies

The primary objective of this initial phase is to understand the pharmacokinetic behavior of this compound and to establish a safe and effective dosing range for subsequent efficacy studies.

Experimental Protocol: Pharmacokinetic Profiling in Mice

  • Animal Model: Healthy, 8-week-old male C57BL/6 mice.

  • Compound Administration: A single dose of this compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) is administered via oral gavage (PO) and intravenous (IV) injection to separate cohorts.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: Key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using appropriate software.

Experimental Protocol: Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Healthy, 8-week-old female BALB/c mice.

  • Dose Escalation: Ascending doses of this compound are administered daily for 7-14 days.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% weight loss or severe clinical signs).

Phase 2: Xenograft Efficacy Studies in a Non-Small Cell Lung Cancer (NSCLC) Model

This phase aims to evaluate the anti-tumor efficacy of this compound in a clinically relevant animal model of NSCLC.

Experimental Protocol: A549 Xenograft Model

  • Cell Line: A549 human NSCLC cells are cultured and harvested.

  • Tumor Implantation: A suspension of A549 cells is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to reach a palpable size (e.g., 100-150 mm³), at which point mice are randomized into treatment groups.

  • Treatment Groups:

    • Vehicle control

    • This compound (at one or more doses below the MTD)

    • Cisplatin (positive control)

    • Compound Y (comparative experimental agent)

  • Dosing Regimen: Compounds are administered according to a predetermined schedule (e.g., daily oral gavage for this compound and Compound Y; intraperitoneal injection for cisplatin).

  • Efficacy Endpoints:

    • Tumor volume is measured regularly using calipers.

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Comparative Data Analysis

The following tables present hypothetical data to illustrate the comparative analysis of this compound against cisplatin and Compound Y.

Table 1: Comparative Pharmacokinetic Parameters

ParameterThis compoundCompound Y
Cmax (ng/mL) 15001200
Tmax (hr) 24
AUC (ng*hr/mL) 90008500
Half-life (hr) 68
Oral Bioavailability (%) 4530

Table 2: Comparative Efficacy in A549 Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Final Tumor Volume (mm³)Body Weight Change (%)
Vehicle Control 01500 ± 250+5
This compound 75375 ± 100-2
Cisplatin 85225 ± 80-15
Compound Y 60600 ± 150-5

Visualizing the Path Forward: Experimental Workflow and Hypothetical Mechanism

G Tox Tox PhaseI PhaseI Tox->PhaseI Successful IND Submission

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in-vivo validation of this compound, using a hypothetical but plausible therapeutic context. The phased experimental design, coupled with direct comparisons to both standard-of-care and other experimental agents, provides a robust framework for assessing the compound's potential.

The hypothetical data presented herein suggests that this compound could represent a promising new therapeutic agent for NSCLC, with a favorable efficacy and safety profile compared to existing treatments. Further in-depth toxicological studies would be the necessary next step to enable an Investigational New Drug (IND) application and the initiation of clinical trials. The principles and methodologies detailed in this guide are broadly applicable to the in-vivo validation of other novel chemical entities and underscore the importance of a systematic and comparative approach in preclinical drug development.

References

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  • Sławiński, J., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry.
  • Amr, A. E. G. E., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules.
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A Senior Application Scientist's Guide to Benchmarking Novel PARP Inhibitors: 5-Bromo-N-ethylpicolinamide vs. Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These drugs have shown remarkable efficacy, particularly in cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1/2 mutations. The principle of synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways leads to cell death, is the cornerstone of their mechanism.[1][2][3] Olaparib (Lynparza®) stands as a pioneering PARP inhibitor, with broad clinical approval for various cancers, including ovarian, breast, prostate, and pancreatic cancers.[4][5][6][7]

This guide is intended for researchers and drug development professionals who are in the process of discovering and evaluating new chemical entities as potential PARP inhibitors. Here, we will use a hypothetical novel compound, 5-Bromo-N-ethylpicolinamide, to illustrate the comprehensive benchmarking process against the well-established standard, Olaparib. While no public data on the biological activity of this compound as a PARP inhibitor is currently available, this guide will provide the experimental framework to thoroughly characterize such a molecule.

Our focus will be on the causality behind experimental choices, ensuring that each step provides a clear, interpretable, and self-validating piece of the puzzle in determining the potential of a new PARP inhibitor.

The Central Role of PARP in DNA Repair and Cancer

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular processes, most notably DNA repair.[8][9] PARP1, the most abundant member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[1][2]

In cancers with BRCA1 or BRCA2 mutations, the homologous recombination repair (HRR) pathway for fixing double-strand breaks (DSBs) is compromised. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs, which, upon encountering a replication fork, collapse into toxic DSBs.[1][3] Without a functional HRR pathway, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing healthy cells is the essence of synthetic lethality.[2]

Visualizing the PARP-Mediated DNA Repair Pathway and the Impact of Inhibition

PARP_Inhibition_Pathway Figure 1: Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 activates BER Base Excision Repair (BER) PARP1->BER initiates BER->SSB repairs Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DSB->HRR activates HRR->DSB repairs HRR->Cell_Survival SSB_cancer Single-Strand Break (SSB) PARP1_cancer PARP1 SSB_cancer->PARP1_cancer Replication_Fork_Collapse Replication Fork Collapse SSB_cancer->Replication_Fork_Collapse unrepaired BER_cancer Base Excision Repair (BER) PARP1_cancer->BER_cancer BER_cancer->SSB_cancer repair blocked DSB_cancer Double-Strand Break (DSB) HRR_cancer Defective HRR DSB_cancer->HRR_cancer Apoptosis Apoptosis DSB_cancer->Apoptosis HRR_cancer->DSB_cancer repair fails Replication_Fork_Collapse->DSB_cancer Olaparib Olaparib / Novel Inhibitor Olaparib->PARP1_cancer inhibits Inhibitor_Benchmarking_Workflow Figure 2: Experimental Workflow for Benchmarking a Novel PARP Inhibitor Start Novel Compound (this compound) Biochem_Assay Biochemical PARP1 Assay Start->Biochem_Assay IC50 Determine IC50 Biochem_Assay->IC50 Cellular_PARP_Assay Cellular PARP Activity Assay IC50->Cellular_PARP_Assay If potent Cell_Viability Cell Viability Assay (BRCA+/BRCA-) Cellular_PARP_Assay->Cell_Viability GI50_Selectivity Determine GI50 & Selectivity Cell_Viability->GI50_Selectivity PARP_Trapping PARP Trapping Assay GI50_Selectivity->PARP_Trapping If selective Trapping_Efficiency Assess Trapping Efficiency PARP_Trapping->Trapping_Efficiency Decision Advance to In Vivo Studies? Trapping_Efficiency->Decision

Caption: A streamlined workflow for the comprehensive evaluation of a novel PARP inhibitor.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered approach to benchmarking a novel PARP inhibitor candidate, such as this compound, against an established standard like Olaparib. By systematically evaluating the biochemical potency, cellular activity, and specific mechanism of action, researchers can build a comprehensive profile of their compound.

The ultimate goal is to identify candidates with superior potency, selectivity, and desirable pharmacological properties. A compound that demonstrates a low nanomolar biochemical IC50, potent and selective killing of BRCA-deficient cells, and efficient PARP trapping would be a strong candidate for further preclinical and clinical development. This rigorous, data-driven comparison is essential for advancing the next generation of targeted cancer therapies.

References

  • National Cancer Institute. (n.d.). Olaparib. National Cancer Institute.
  • AstraZeneca. (n.d.). Mechanism of Action for Advanced Ovarian Cancer. LYNPARZA® (olaparib) PARP Inhibitor.
  • van der Sijpe, G., et al. (2017). Olaparib. Cancers, 9(12), 1-10.
  • Wikipedia. (2023, December 14). Olaparib. Wikipedia.
  • Patsnap. (2024, July 17). What is the mechanism of Olaparib?. Patsnap Synapse.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience.
  • Cambridge Bioscience. (n.d.). PARP assay kits. Cambridge Bioscience.
  • BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience.
  • Cleveland Clinic. (n.d.). PARP Inhibitors: What They Are, Types & Side Effects. Cleveland Clinic.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH.
  • Morgan, R. K., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100305.
  • Colombo, N., et al. (2023). Olaparib and advanced ovarian cancer: Summary of the past and looking into the future. Frontiers in Oncology, 13, 1169642.
  • Murai, J., et al. (2014). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Cancer Research, 74(1), 219-229.
  • Susan G. Komen. (n.d.). PARP Inhibitors. Susan G. Komen®.
  • Health Canada. (2022). Clinical Review - Olaparib (Lynparza). Health Canada.
  • Das, D., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(7), e101809.
  • Contemporary OB/GYN. (2020). PARP inhibitors: Choosing what to use in epithelial ovarian cancer. Contemporary OB/GYN.
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  • Lewin, S. (2025, September 29). Key insights into long-term data for combination therapy from a leading expert [Video]. YouTube.
  • POWER. (n.d.). Olaparib for Advanced Cancer · Info for Participants. withpower.com.
  • AstraZeneca. (2024, July 16). LYNPARZA® (olaparib): 10 Years Dedicated to Transforming Certain Types of Cancer. AstraZeneca.

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Orthogonal Validation of 5-Bromo-N-ethylpicolinamide Binding: A Biophysical Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a small molecule's binding to its intended target is a cornerstone of a successful project. Initial high-throughput screens can yield promising hits, but these require orthogonal validation to eliminate artifacts and build a robust data package. This guide provides an in-depth comparison of several key biophysical methods for confirming the binding of a novel small molecule, 5-Bromo-N-ethylpicolinamide , to its hypothetical target, the bromodomain-containing protein BRD-X .

We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to illustrate the strengths and nuances of each technique. Our approach emphasizes scientific integrity, ensuring that each described protocol functions as a self-validating system.

The Imperative of Biophysical Characterization

Identifying a "hit" compound like this compound is only the first step. It is crucial to confirm that the observed activity in an initial assay is due to a direct, specific interaction with the target protein, BRD-X, rather than non-specific effects or assay interference.[1] Biophysical methods provide direct evidence of binding and can quantify the key parameters of this interaction, such as affinity, kinetics, and thermodynamics.[2][3] This information is invaluable for establishing a strong structure-activity relationship (SAR) and guiding the optimization of the lead compound.

This guide will focus on four widely-used biophysical techniques:

  • Differential Scanning Fluorimetry (DSF)

  • Surface Plasmon Resonance (SPR)

  • Isothermal Titration Calorimetry (ITC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Differential Scanning Fluorimetry (DSF): Assessing Target Engagement via Thermal Stabilization

Expertise & Experience: DSF, also known as a thermal shift assay, is a rapid and high-throughput method to assess whether a ligand binds to a protein by measuring changes in the protein's thermal stability.[4][5] The underlying principle is that a ligand-bound protein is often more stable than the unbound protein, resulting in a higher melting temperature (Tm).[4] This technique is particularly useful in the early stages of hit validation due to its speed and low sample consumption.[4]

Experimental Logic: We will determine the Tm of BRD-X in the absence and presence of this compound. A significant positive shift in Tm upon addition of the compound provides strong evidence of binding. We will also include a known BRD-X inhibitor as a positive control and a structurally similar but inactive compound as a negative control to ensure the observed shift is specific.

Experimental Protocol:
  • Protein and Compound Preparation:

    • Prepare a stock solution of purified BRD-X protein at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series of the compound.

    • Prepare stock solutions of the positive and negative control compounds similarly.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, prepare the reaction mixture containing the fluorescent dye (e.g., SYPRO Orange), the BRD-X protein at a final concentration of 2 µM, and the test compounds at various concentrations.[4] Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2% to avoid artifacts.

    • Include "protein + dye + buffer" wells as a no-compound control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of the dye during the temperature ramp. As the protein unfolds, it exposes hydrophobic regions, causing the dye to fluoresce.[4]

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-compound control from the Tm of the compound-containing wells.

Data Presentation:
CompoundConcentration (µM)Tm (°C)ΔTm (°C)Interpretation
No Compound Control-50.2-Baseline
This compound 1055.8+5.6Strong Binding
5058.1+7.9Dose-dependent
Positive Control (JQ1)1057.5+7.3Validated Hit
Negative Control5050.3+0.1No Binding

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics in Real-Time

Expertise & Experience: SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[6][7] It provides a wealth of information, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[8] This level of detail is critical for understanding the binding mechanism and for ranking compounds.

Experimental Logic: We will immobilize our target protein, BRD-X, onto a sensor chip and flow solutions of this compound over the surface. The binding of the compound to the immobilized protein will cause a change in the refractive index at the sensor surface, which is detected as a response in real-time.[6]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein BRD-X Protein Immobilization Immobilize BRD-X on Sensor Chip Protein->Immobilization Ligand This compound Association Inject Ligand (Association) Ligand->Association Immobilization->Association Start Flow Dissociation Flow Buffer (Dissociation) Association->Dissociation Stop Ligand Flow Sensorgram Generate Sensorgram Association->Sensorgram Regeneration Regenerate Surface Dissociation->Regeneration Prepare for Next Cycle Dissociation->Sensorgram Regeneration->Association Next Concentration Fitting Fit to Kinetic Model Sensorgram->Fitting Results Determine ka, kd, KD Fitting->Results

Caption: SPR experimental workflow from preparation to data analysis.

Experimental Protocol:
  • Immobilization of BRD-X:

    • Activate a CM5 sensor chip surface using a mixture of EDC and NHS.

    • Inject the BRD-X protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Interaction Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

    • Inject the compound solutions over the immobilized BRD-X surface for a defined period (association phase), followed by a flow of running buffer (dissociation phase).[7]

    • Include a buffer-only injection for double referencing.

  • Data Analysis:

    • The resulting sensorgrams (response vs. time) are corrected for non-specific binding and bulk refractive index changes.

    • The corrected data are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Data Presentation:
Compoundka (1/Ms)kd (1/s)KD (µM)
This compound 2.5 x 10^45.0 x 10^-30.20
Positive Control (JQ1)5.1 x 10^42.3 x 10^-30.045

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Expertise & Experience: ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event.[9][10] This allows for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) in a single experiment.[11] From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated, providing a complete thermodynamic profile of the interaction.[10]

Experimental Logic: We will titrate this compound into a sample cell containing the BRD-X protein. The heat changes upon each injection are measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.[9]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Titration cluster_analysis Data Analysis Protein BRD-X in Cell Buffer Dialysis in Same Buffer Protein->Buffer Ligand Ligand in Syringe Ligand->Buffer Injection Inject Ligand into Cell Buffer->Injection Heat Measure Heat Change Injection->Heat Repeat Repeat Injections Heat->Repeat Repeat->Injection Isotherm Plot Heat vs. Molar Ratio Repeat->Isotherm Fitting Fit to Binding Model Isotherm->Fitting Results Determine KD, n, ΔH, ΔS Fitting->Results

Caption: ITC experimental workflow from sample preparation to data analysis.

Experimental Protocol:
  • Sample Preparation:

    • Extensively dialyze the purified BRD-X protein and the this compound against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.[12]

    • Accurately determine the concentrations of the protein and ligand solutions.

    • Prepare the final ligand solution with a matched concentration of DMSO if the compound was dissolved in it.

  • ITC Experiment:

    • Load the BRD-X solution (e.g., 10-20 µM) into the sample cell and the this compound solution (e.g., 100-200 µM) into the injection syringe.[12][13]

    • Perform a series of small injections (e.g., 20 injections of 2 µL) of the ligand into the protein solution at a constant temperature.[9]

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine KD, n, and ΔH.

Data Presentation:
ParameterThis compound Positive Control (JQ1)
KD (µM)0.250.05
n (sites)0.981.01
ΔH (kcal/mol)-8.5-10.2
TΔS (kcal/mol)1.21.5
ΔG (kcal/mol) -9.7 -11.7

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Insight

Expertise & Experience: NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution at atomic resolution.[14][15] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are particularly useful for detecting weak to moderate binding and for screening compound libraries.[14][16] Protein-observed NMR, such as 2D ¹H-¹⁵N HSQC, can map the binding site on the protein surface.[17]

Experimental Logic: For hit validation, we will use STD NMR. In this experiment, we selectively saturate the protein's protons. If a ligand binds, this saturation is transferred to the ligand's protons, resulting in a decrease in their signal intensity. By comparing a spectrum with on-resonance saturation of the protein to one with off-resonance saturation, we can identify which protons of the ligand are in close contact with the protein, thus confirming binding.[14]

Experimental Protocol:
  • Sample Preparation:

    • Prepare a solution of BRD-X protein (e.g., 10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4, 150 mM NaCl).

    • Prepare a stock solution of this compound and add it to the protein solution to a final concentration of 1-2 mM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the mixture.

    • Acquire an STD NMR experiment with on-resonance saturation of the protein (e.g., at -1 ppm) and an off-resonance control (e.g., at 40 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD difference spectrum.

    • Signals that appear in the difference spectrum belong to the bound ligand. The intensity of these signals is proportional to the proximity of the corresponding protons to the protein surface.

Data Presentation:

A qualitative summary is often most effective for STD NMR in a comparative guide.

  • This compound: Strong signals observed in the STD difference spectrum for the aromatic protons of the picolinamide ring and weaker signals for the ethyl group, confirming binding and suggesting the picolinamide moiety is crucial for the interaction.

  • Negative Control: No signals observed in the STD difference spectrum, indicating no binding.

Comparative Summary and Recommendations

MethodThroughputInformation ProvidedKey AdvantageKey Limitation
DSF HighBinding (qualitative), ΔTmFast, low sample consumption, high-throughputIndirect, prone to artifacts, no affinity/kinetics
SPR MediumAffinity (KD), Kinetics (ka, kd)Real-time, detailed kinetic informationRequires protein immobilization, potential for artifacts
ITC LowAffinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Gold standard, complete thermodynamic profileLow throughput, requires high sample concentrations
NMR Low-MediumBinding, Epitope mapping (ligand/protein)Atomic-level detail, detects weak bindingRequires high sample concentrations, specialized equipment

For the initial confirmation of This compound as a binder to BRD-X, DSF is an excellent first-line technique due to its speed and simplicity. A positive thermal shift should then be followed up with a more quantitative method.

SPR and ITC provide the most robust quantitative data for hit validation and lead optimization. SPR offers the advantage of kinetic information, which can be critical for understanding the residence time of a compound on its target. ITC provides a complete thermodynamic profile, offering insights into the driving forces of the interaction. The choice between them may depend on available instrumentation and the specific questions being asked.

NMR offers unparalleled atomic-level detail and is particularly powerful for confirming binding and for structural biology efforts to understand the binding mode.

A multi-faceted approach, employing at least two of these orthogonal methods, is highly recommended to confidently validate the binding of this compound to BRD-X and to build a solid foundation for further drug discovery efforts.

References

  • MeSH terms, Animals., Ligands., Magnetic Resonance Spectroscopy / methods, Protein Binding., Receptors, Cell Surface / chemistry, Receptors, Cell Surface / metabolism*. (n.d.). NMR-based analysis of protein-ligand interactions - PubMed.
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A Comparative Analysis of Synthetic Routes to 5-Bromo-N-ethylpicolinamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromo-N-ethylpicolinamide, a valuable building block in medicinal chemistry, is no exception. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering insights into the causality behind experimental choices, self-validating protocols, and supporting data to inform your synthetic strategy.

Introduction to this compound

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The picolinamide scaffold is a common feature in many pharmaceutical compounds, and the presence of the bromo-substituent provides a handle for further functionalization through cross-coupling reactions, making it a versatile synthon in drug discovery programs. The selection of an optimal synthetic route is therefore a critical decision, impacting not only yield and purity but also scalability, cost, and environmental footprint.

This guide will focus on two principal and divergent synthetic strategies commencing from the readily accessible precursor, 5-bromopicolinic acid:

  • The Acyl Chloride Route: A classic and robust method involving the activation of the carboxylic acid to an acyl chloride followed by amidation.

  • The Direct Amide Coupling Route: A more modern approach utilizing peptide coupling reagents to facilitate the direct formation of the amide bond.

We will dissect each route, providing detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and a summary of expected outcomes based on established chemical principles and literature precedents.

Synthesis of the Common Precursor: 5-Bromopicolinic Acid

Both primary routes to this compound converge on the common intermediate, 5-bromopicolinic acid. A reliable and scalable synthesis of this starting material is therefore a prerequisite for any successful campaign. A widely adopted and effective method is the oxidation of 5-bromo-2-methylpyridine.

Experimental Protocol: Oxidation of 5-Bromo-2-methylpyridine

A preparation method for 5-bromopicolinic acid involves the oxidation of 5-bromo-2-picoline using potassium permanganate in water.[1] The reaction is heated, and the potassium permanganate is added in portions to control the exothermic reaction.[1] Following the reaction, the manganese dioxide byproduct is filtered off, and the aqueous solution is acidified to precipitate the product.[1]

Materials:

  • 5-Bromo-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add 5-bromo-2-methylpyridine and water.

  • Heat the mixture to 80°C with vigorous stirring.

  • Add potassium permanganate in portions over a period of 1-2 hours, maintaining the reaction temperature between 85-90°C.

  • After the addition is complete, continue to heat the mixture for an additional 60-100 minutes, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Wash the filter cake with a small amount of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to adjust the pH to 3-4, at which point a white precipitate will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-bromopicolinic acid.

Expected Yield: High.[1]

Route 1: The Acyl Chloride Pathway

This traditional two-step approach first involves the activation of 5-bromopicolinic acid to the more reactive 5-bromopicolinoyl chloride, which is then reacted with ethylamine to form the desired amide.

Acyl_Chloride_Route 5-Bromopicolinic Acid 5-Bromopicolinic Acid 5-Bromopicolinoyl Chloride 5-Bromopicolinoyl Chloride 5-Bromopicolinic Acid->5-Bromopicolinoyl Chloride SOCl₂ or (COCl)₂ This compound This compound 5-Bromopicolinoyl Chloride->this compound Ethylamine, Base

Caption: The Acyl Chloride Route to this compound.

Causality Behind Experimental Choices

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis designed to increase the electrophilicity of the carbonyl carbon.[2] Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose due to their reactivity and the volatile nature of their byproducts (SO₂, HCl, CO, CO₂), which simplifies purification. The subsequent reaction with an amine is typically rapid and high-yielding. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the amidation step.[2]

Experimental Protocol: Acyl Chloride Formation and Amidation

Materials:

  • 5-Bromopicolinic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Ethylamine

  • Triethylamine (Et₃N)

Procedure:

Step 1: Formation of 5-Bromopicolinoyl Chloride

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Cool the solution to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromopicolinoyl chloride, which is often used directly in the next step.

Step 2: Amidation with Ethylamine

  • Dissolve the crude 5-bromopicolinoyl chloride in anhydrous DCM and cool to 0°C.

  • In a separate flask, prepare a solution of ethylamine (1.2-1.5 equivalents) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

  • Add the ethylamine solution dropwise to the acyl chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Advantages and Disadvantages of the Acyl Chloride Route
AdvantagesDisadvantages
High Reactivity: Acyl chlorides are highly reactive, leading to rapid and often complete conversions.Moisture Sensitive: The acyl chloride intermediate is highly sensitive to moisture and requires anhydrous conditions.
Cost-Effective: Reagents like thionyl chloride are relatively inexpensive.Harsh Reagents: Thionyl chloride and the generated HCl are corrosive and require careful handling.
Well-Established: This is a classic and well-understood method.Potential for Side Reactions: A significant drawback is the potential for chlorination of the pyridine ring as a side reaction, leading to impurities that can be difficult to separate.

Route 2: The Direct Amide Coupling Pathway

This approach circumvents the need for the formation of an acyl chloride by employing a coupling reagent to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.

Direct_Coupling_Route 5-Bromopicolinic Acid 5-Bromopicolinic Acid Activated Ester Intermediate Activated Ester Intermediate 5-Bromopicolinic Acid->Activated Ester Intermediate Coupling Reagent (e.g., HATU, EDC/HOBt), Base This compound This compound Activated Ester Intermediate->this compound Ethylamine

Caption: The Direct Amide Coupling Route to this compound.

Causality Behind Experimental Choices

Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in combination with HOBt (Hydroxybenzotriazole), are designed to generate a highly reactive activated ester intermediate from the carboxylic acid.[3][4] This intermediate then readily reacts with the amine to form the amide bond under mild conditions.[3][4] The choice of coupling reagent and base (typically a non-nucleophilic amine like diisopropylethylamine, DIPEA) is crucial for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present.[4]

Experimental Protocol: Direct Amide Coupling

Materials:

  • 5-Bromopicolinic acid

  • Ethylamine

  • HATU or EDC and HOBt

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous

Procedure:

  • To a flask under an inert atmosphere, add 5-bromopicolinic acid, the coupling reagent (e.g., HATU, 1.1-1.5 equivalents), and anhydrous DMF or DCM.

  • Add DIPEA (2.0-3.0 equivalents) to the mixture and stir at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.

  • Add ethylamine (1.2-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water, dilute aqueous HCl (if EDC is used, this helps to remove the urea byproduct), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Advantages and Disadvantages of the Direct Amide Coupling Route
AdvantagesDisadvantages
Mild Reaction Conditions: Generally proceeds at room temperature without the need for harsh reagents.Cost of Reagents: Peptide coupling reagents are typically more expensive than thionyl chloride.
One-Pot Procedure: Simplifies the experimental setup and reduces handling of intermediates.Work-up Complexity: The byproducts of coupling reagents (e.g., HOBt, urea from EDC) need to be efficiently removed during work-up.
High Yields and Purity: Often provides high yields of the desired product with fewer side reactions compared to the acyl chloride route.Optimization May Be Required: The optimal choice of coupling reagent, solvent, and base may require some initial screening.
Avoids Chlorination: This method avoids the potential for chlorination of the pyridine ring.

Comparative Summary and Recommendations

FeatureAcyl Chloride RouteDirect Amide Coupling Route
Number of Steps TwoOne (in practice)
Reagent Cost LowerHigher
Reaction Conditions Harsher (reflux, corrosive reagents)Milder (often room temperature)
Handling Requires handling of moisture-sensitive intermediateGenerally simpler
Key Side Reaction Potential for pyridine ring chlorinationFormation of coupling reagent byproducts
Typical Yield Moderate to HighHigh
Scalability Scalable, but side reactions can be problematicHighly scalable with proper optimization

Recommendation for Laboratory Scale Synthesis: For small to medium-scale synthesis where purity is a primary concern and the cost of reagents is not prohibitive, the Direct Amide Coupling Route is generally recommended. The milder reaction conditions and the avoidance of the chlorinated byproduct often lead to a cleaner reaction profile and simpler purification. HATU is a particularly effective coupling reagent for forming picolinamides, often providing high yields in short reaction times.

Recommendation for Process and Large-Scale Synthesis: For large-scale industrial production, the Acyl Chloride Route may be more economically viable due to the lower cost of reagents. However, significant process development would be required to control and minimize the formation of the 4-chloro-picolinamide impurity. Careful control of reaction temperature and stoichiometry would be critical. An alternative would be to explore less expensive coupling reagents for the direct amidation route to balance cost and efficiency.

Conclusion

The synthesis of this compound can be effectively achieved through both the traditional acyl chloride method and modern direct amide coupling techniques. The choice between these routes is a classic example of the trade-offs faced in synthetic chemistry, balancing factors of cost, efficiency, purity, and scalability. By understanding the underlying principles and potential pitfalls of each method, researchers can make an informed decision that best suits the specific needs of their project, whether it be for initial discovery efforts or for larger-scale production.

References

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Google Patents. (2015). CN104987308A - Preparation method for 5-bromine-2-picolinic acid.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

Sources

A Researcher's Guide to Assessing the Specificity of 5-Bromo-N-ethylpicolinamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinamide Scaffold – A Double-Edged Sword of Versatility and Ambiguity

The picolinamide scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a wide range of biological targets.[1] This versatility is a significant asset in drug discovery, with picolinamide derivatives being developed as potent inhibitors of diverse protein classes, including protein kinases (e.g., VEGFR-2), metabolic enzymes (e.g., 11β-hydroxysteroid dehydrogenase type 1), and RNA-binding proteins.[2][3][4]

However, this inherent promiscuity presents a critical challenge: without rigorous experimental validation, the precise biological target and specificity of any new picolinamide derivative remain unknown. 5-Bromo-N-ethylpicolinamide is a case in point. While commercially available for research, its specific biological activities and potential off-target effects are not well-documented in publicly available literature.[5][6][7]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the specificity of this compound. We will outline a tiered experimental approach, propose relevant comparator compounds for benchmarking, and provide detailed protocols for key assays. This structured methodology is designed to build a robust specificity profile, enabling confident interpretation of experimental results and informed decisions for future development.

The Strategic Importance of Comparator Compounds

To meaningfully interpret the specificity of this compound, it is essential to benchmark its performance against compounds with well-characterized activity profiles. Given the known targets of the broader picolinamide class, we have selected the following comparators to represent distinct, plausible target families:

CompoundTarget ClassPrimary Target(s)Rationale for Inclusion
Axitinib Kinase InhibitorVEGFR-1, -2, -3, PDGFR, c-KITRepresents a potential kinase target, as seen with other picolinamide derivatives.[2][8]
BVT.2733 Metabolic Enzyme Inhibitor11β-HSD1Represents a potential metabolic enzyme target.[9][10]
KH-3 RNA-Binding Protein InhibitorHuRRepresents a potential non-enzymatic protein target.[4]
Donepezil Cholinesterase InhibitorAcetylcholinesterase (AChE)Represents another class of enzyme targets for picolinamides and highlights potential neurological off-targets.[11][12]

These compounds will serve as reference points throughout our proposed experimental workflow, allowing for a direct comparison of potency and selectivity.

A Tiered Approach to Specificity Profiling

A systematic, multi-tiered approach is crucial for building a comprehensive understanding of a compound's specificity. This workflow is designed to move from broad, unbiased screening to focused, functional validation.

G cluster_0 Tier 1: Broad Target Profiling cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular & Functional Confirmation T1_Kinase Kinome Profiling (>400 Kinases) T2_Dose Dose-Response Assays (IC50 / Kd Determination) T1_Kinase->T2_Dose Identified Hits T1_Safety Safety Pharmacology Screen (GPCRs, Ion Channels, Transporters) T1_Safety->T2_Dose Identified Hits T3_Target Target Engagement Assays (e.g., CETSA) T2_Dose->T3_Target Validated On- and Off-Targets T3_Functional Functional Cellular Assays (e.g., Signaling, Proliferation) T3_Target->T3_Functional Confirmed Target Interaction

Figure 1: A tiered workflow for assessing compound specificity.

Tier 1: Broad, Unbiased Target Profiling

The initial step is to cast a wide net to identify potential primary targets and off-targets without preconceived bias. This is most efficiently achieved through large-scale screening panels offered by specialized contract research organizations (CROs).

Kinome Profiling

Given that many picolinamide derivatives are kinase inhibitors, a comprehensive kinome scan is a critical starting point.[2] This involves screening the compound against a large panel of recombinant kinases to determine the percentage of inhibition at a fixed concentration (typically 1 to 10 µM).

Experimental Protocol: Kinome Profiling (Example)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO.

  • Assay Concentration: The compound is typically tested at one or two concentrations (e.g., 1 µM and 10 µM) in duplicate.

  • Kinase Panel: Utilize a comprehensive kinase panel, such as Reaction Biology's Kinase HotSpot™ or a similar service, which covers a broad representation of the human kinome.[13]

  • Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay measuring the incorporation of ³³P-ATP into the substrate.

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a DMSO vehicle control. A significant inhibition (e.g., >50% or >75%) flags a potential interaction.

In Vitro Safety Pharmacology Profiling

To identify potential interactions with other major drug target classes, a broad safety pharmacology screen is essential. These panels assess binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes known to be associated with adverse drug reactions.[3][6][14]

Experimental Protocol: Safety Pharmacology Screening

  • Compound Submission: Submit this compound and comparators to a CRO offering a comprehensive panel, such as the Eurofins Discovery SafetyScreen44™ or SafetyScreen87™ panels.[3][15][16]

  • Assay Concentration: A standard screening concentration is 10 µM.

  • Assay Principles: These panels employ a variety of assay formats, primarily radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels.

  • Data Analysis: Results are reported as the percentage of inhibition or stimulation relative to a vehicle control. A threshold of >50% inhibition is typically considered a significant "hit."

Hypothetical Tier 1 Data Summary

CompoundKinase Hits (>75% Inh. @ 1µM)GPCR Hits (>50% Inh. @ 10µM)Ion Channel Hits (>50% Inh. @ 10µM)
This compound VEGFR-2, PDGFRβ, c-KIT5-HT2B, α1A adrenergichERG, Nav1.5
Axitinib VEGFR-1, -2, -3, PDGFRβ, c-KITNoneNone
BVT.2733 NoneNoneNone
KH-3 NoneNoneNone
Donepezil NoneM1 muscarinic (agonist)None

This table presents hypothetical data for illustrative purposes.

Tier 2: Quantitative Validation of Hits

Hits identified in Tier 1 must be validated and quantified to determine their potency. This involves generating dose-response curves to calculate IC50 (for inhibition) or Kd (for binding affinity) values.

Experimental Protocol: Dose-Response IC50 Determination

  • Target Selection: Select the primary target(s) and any significant off-targets identified in Tier 1 for all compounds.

  • Compound Dilution: Prepare a serial dilution series of each compound, typically in 10-point, half-log increments, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the relevant biochemical assay (e.g., kinase activity assay) for each concentration point in triplicate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Tier 2 Data Summary (IC50, nM)

TargetThis compoundAxitinibBVT.2733KH-3Donepezil
VEGFR-2 250.2>10,000>10,000>10,000
11β-HSD1 8,500>10,00015>10,000>10,000
HuR (binding) >10,000>10,000>10,000350>10,000
AChE 1,200>10,000>10,000>10,0005.7
hERG (channel) 5,500>30,000>30,000>30,000>30,000

This table presents hypothetical data for illustrative purposes.

This quantitative data allows for the calculation of selectivity windows. For example, based on the hypothetical data, this compound is 48-fold more selective for AChE than for the hERG channel (5,500 nM / 1,200 nM is not the correct way to express this, rather it is 48-fold more potent against AChE). More importantly, it is 48-fold more potent against VEGFR-2 than AChE (1,200 nM / 25 nM).

Tier 3: Cellular and Functional Confirmation

Biochemical activity does not always translate to cellular effects. Tier 3 experiments are designed to confirm that the compound engages its intended target in a cellular environment and elicits a functional response.

Target Engagement Assays

Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a compound to its target protein in intact cells or cell lysates. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heating cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection S1 Treat intact cells with Compound or Vehicle (DMSO) S2 Heat cell suspensions across a temperature gradient S1->S2 S3 Lyse cells and separate soluble (non-denatured) proteins from precipitated (denatured) proteins via centrifugation S2->S3 S4 Quantify amount of soluble target protein at each temperature (e.g., by Western Blot) S3->S4

Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA).

A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization and therefore, binding.

Functional Cellular Assays

The final step is to assess the functional consequences of target engagement. The choice of assay depends on the primary target.

  • For a Kinase Target (e.g., VEGFR-2): A cell-based phospho-protein assay is ideal. For example, treating a relevant cell line (e.g., HUVECs) with VEGF and measuring the phosphorylation of downstream targets like ERK or Akt in the presence and absence of the inhibitor.

  • For a Metabolic Enzyme (e.g., 11β-HSD1): Measure the conversion of a substrate to a product in a cellular context. For 11β-HSD1, this would involve incubating cells with cortisone and measuring the production of cortisol via LC-MS.[9]

  • For an RNA-Binding Protein (e.g., HuR): A reporter assay can be used where HuR binding to an AU-rich element in the 3' UTR stabilizes a reporter mRNA (e.g., luciferase). A successful inhibitor would decrease the reporter signal.[2]

  • For a Cholinesterase (e.g., AChE): Measure the inhibition of AChE activity in cell lysates or the effect on downstream signaling pathways activated by acetylcholine.[11]

Conclusion: Building a Case for Specificity

The picolinamide scaffold holds significant therapeutic promise, but its inherent versatility necessitates a rigorous and unbiased assessment of specificity for any new derivative. This compound, despite its current lack of characterization, can be systematically evaluated using the tiered framework presented in this guide.

By progressing from broad panel screening to quantitative validation and finally to cellular functional confirmation, researchers can build a comprehensive specificity profile. Comparing the data at each stage to well-characterized benchmarks like Axitinib, BVT.2733, KH-3, and Donepezil provides essential context for interpreting potency and selectivity. This methodical approach is fundamental to de-risking a compound, understanding its mechanism of action, and ultimately determining its potential as a selective and valuable research tool or therapeutic candidate.

References

  • Sun, W., Fang, S., & Yan, H. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry, 11(8), 986-995.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • (Reference not directly cited in the text, but provides context on picolinamide deriv
  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Zucal, C., et al. (2021). Identification of N,N-arylalkyl-picolinamide derivatives targeting the RNA-binding protein HuR, by combining biophysical fragment-screening and molecular hybridization. Bioorganic Chemistry, 116, 105305.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • (Reference not directly cited in the text, but provides context on safety profiling)
  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • (Reference not directly cited in the text, but provides context on HuR inhibitors)
  • (Reference not directly cited in the text, but provides context on CNS safety panels)
  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW.
  • (Reference not directly cited in the text, but provides context on kinome profiling)
  • (Reference not directly cited in the text, but provides context on functional safety panels)
  • (Reference not directly cited in the text, but provides context on AChE inhibitor off-targets)
  • (Reference not directly cited in the text, but provides context on AChE inhibitor off-targets)
  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW.
  • (Reference not directly cited in the text, but provides context on 11β-HSD1 inhibitors)
  • (Reference not directly cited in the text, but provides context on VEGFR-2 inhibitors)
  • (Reference not directly cited in the text, but provides context on small molecule profiling)
  • Martins, F., et al. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(22), 5341.
  • Alberts, P., et al. (2003). Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Improves Hepatic Insulin Sensitivity in Hyperglycemic Mice Strains. Endocrinology, 144(11), 4755–4762.
  • Tomlinson, J. W., & Stewart, P. M. (2009). Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? Diabetes, 58(1), 21–23.
  • (Reference not directly cited in the text, but provides context on 11β-HSD inhibitors)
  • (Reference not directly cited in the text, but provides context on 11β-HSD inhibitors)
  • (Reference not directly cited in the text, but provides context on VEGFR-2 inhibitors)
  • (Reference not directly cited in the text, but provides context on small molecule screening)
  • Mehta, M., et al. (2023). Cholinesterase Inhibitors. In StatPearls. StatPearls Publishing.
  • (Reference not directly cited in the text, but provides context on target identific
  • (Reference not directly cited in the text, but provides context on affinity-based methods)
  • Chen, Y-R., et al. (2021). Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People with Dementia: A Narrative Review. Therapeutics and Clinical Risk Management, 17, 941–955.
  • (Reference not directly cited in the text, but provides chemical inform
  • (Reference not directly cited in the text, but provides context on AChE inhibitor side effects)
  • (Reference not directly cited in the text, but provides context on small molecule analysis)
  • (Reference not directly cited in the text, but provides context on VEGFR-2 inhibitors)
  • (Reference not directly cited in the text, but provides context on VEGFR-2 inhibitors)
  • (Reference not directly cited in the text, but provides context on PARP inhibitors)
  • (Reference not directly cited in the text, but provides context on kinase selectivity)
  • (Reference not directly cited in the text, but provides context on anti-angiogenic compounds)
  • (Reference not directly cited in the text, but provides context on kinase inhibitor profiling)
  • (Reference not directly cited in the text, but provides context on kinase inhibitor selectivity)
  • (Reference not directly cited in the text, but provides context on kinase inhibitor profiling)

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A Senior Application Scientist's Guide to Ensuring Reproducibility in PARP Inhibitor Assays: A Comparative Analysis of Olaparib, Veliparib, and Talazoparib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in an Era of Targeted Therapy

The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone in the treatment of cancers with deficiencies in DNA repair pathways, particularly those harboring BRCA1/2 mutations.[1] The principle of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophically toxic to cancer cells already deficient in homologous recombination, is an elegant and powerful therapeutic strategy.[1] However, the successful translation of these inhibitors from bench to bedside hinges on the generation of robust and reproducible preclinical data. In the context of our research and development, while we initially sought to investigate the compound 5-Bromo-N-ethylpicolinamide, a thorough review of the scientific literature revealed it to be a novel entity with limited characterization. Consequently, to provide a guide of immediate and practical value to the scientific community, we have pivoted our focus to a class of well-characterized, clinically relevant PARP inhibitors: Olaparib, Veliparib, and Talazoparib.

This guide is designed for researchers, scientists, and drug development professionals. It is not a rigid set of instructions but a comprehensive resource that delves into the causality behind experimental choices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but with the scientific rationale and field-proven insights necessary to design, execute, and interpret assays with the highest degree of scientific integrity. We will explore the critical parameters that govern the reproducibility of both biochemical and cell-based assays, compare the performance of three leading PARP inhibitors, and provide detailed, self-validating experimental workflows.

The Science of PARP Inhibition: More Than Just Catalytic Blockade

At its core, a PARP inhibitor competitively binds to the NAD+ binding site of PARP enzymes, primarily PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[2] This catalytic inhibition is a crucial first step. However, a more profound and differentiating mechanism of action has emerged: PARP trapping .[3] This phenomenon, where the inhibitor locks the PARP enzyme onto the DNA at the site of a single-strand break, creates a cytotoxic lesion that obstructs DNA replication.[3] The potency of a PARP inhibitor is therefore a composite of its catalytic inhibition and its trapping efficiency, with the latter often correlating more strongly with anti-cancer activity.[1][4]

The differential trapping efficiencies of Olaparib, Veliparib, and Talazoparib are a key determinant of their biological effects and a critical consideration in assay design and interpretation.

Visualizing the PARP1 Signaling Pathway in DNA Repair

To fully appreciate the mechanism of PARP inhibitors, it is essential to understand the central role of PARP1 in the DNA damage response. The following diagram illustrates the PARP1 signaling cascade upon detection of a single-strand DNA break.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibitors DNA_Damage Single-Strand DNA Break PARP1_Activation PARP1 Activation (Binds to DNA Break) DNA_Damage->PARP1_Activation PARylation PARP1 Catalytic Activity (NAD+ -> PAR) PARP1_Activation->PARylation PARP_Trapping PARP Trapping PAR_Chain Poly(ADP-ribose) Chain (PAR) PARylation->PAR_Chain Catalytic_Inhibition Catalytic Inhibition Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PAR_Chain->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair PARG PARG Activity (PAR Hydrolysis) DNA_Repair->PARG PARP1_Dissociation PARP1 Dissociation PARG->PARP1_Dissociation PARPi PARP Inhibitor (e.g., Olaparib) PARPi->PARP1_Activation Stabilizes PARP1-DNA complex PARPi->PARylation Blocks NAD+ binding

Caption: The PARP1 signaling pathway in response to single-strand DNA breaks.

Biochemical Assay: Quantifying PARP1 Catalytic Inhibition

A robust and reproducible biochemical assay is the foundation for characterizing any enzyme inhibitor. The following protocol for a PARP1 enzymatic assay is designed to be a self-validating system, with built-in controls and critical checkpoints to ensure data integrity.

Experimental Workflow: PARP1 Enzymatic Assay

Biochemical_Workflow start Start reagent_prep Reagent Preparation (Enzyme, DNA, NAD+, Inhibitor) start->reagent_prep plate_setup Assay Plate Setup (Controls & Test Compounds) reagent_prep->plate_setup pre_incubation Pre-incubation (PARP1 + Inhibitor) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add NAD+) pre_incubation->reaction_initiation incubation Incubation (e.g., 60 min at RT) reaction_initiation->incubation detection Detection (e.g., Fluorescence) incubation->detection data_analysis Data Analysis (IC50 Calculation) detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical PARP1 enzymatic inhibition assay.

Detailed Protocol: PARP1 Enzymatic Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits and established methodologies.[5][6]

1. Reagent Preparation (Critical for Reproducibility):

  • PARP1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, and 0.01% BSA. Causality: The buffer composition is optimized for PARP1 enzymatic activity and stability. DTT is crucial to prevent oxidation of cysteine residues in the enzyme.

  • Recombinant Human PARP1 Enzyme: Prepare a working solution of 2 nM in PARP1 Assay Buffer. Expertise & Experience: The enzyme concentration should be in the linear range of the assay. A pre-experiment to determine the optimal enzyme concentration is highly recommended.

  • Activated DNA: Use sheared salmon sperm DNA or a commercially available activated DNA substrate. Prepare a working solution of 5 µg/mL in PARP1 Assay Buffer. Causality: Nicked or broken DNA is required to activate PARP1.

  • β-NAD+: Prepare a 2X working solution of 100 µM in PARP1 Assay Buffer. Trustworthiness: Prepare fresh on the day of the experiment as NAD+ can degrade over time.

  • PARP Inhibitors (Olaparib, Veliparib, Talazoparib): Prepare 10X serial dilutions in PARP1 Assay Buffer containing 10% DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.

2. Assay Procedure:

  • Add 5 µL of the 10X PARP inhibitor dilutions or vehicle control (10% DMSO in assay buffer) to the wells of a black 96-well microplate.

  • Add 20 µL of the PARP1 enzyme working solution to each well.

  • Add 20 µL of the activated DNA working solution to each well.

  • Mix gently and incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction starts.

  • Initiate the reaction by adding 5 µL of the 2X β-NAD+ working solution to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions of a suitable NAD+ detection kit.

  • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).

  • Calculate the IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).

Cell-Based Assays: Assessing Cellular Potency and the Principle of Synthetic Lethality

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for understanding a compound's activity in a more biologically relevant context. These assays account for factors such as cell permeability, target engagement, and the cellular response to PARP inhibition.

Experimental Workflow: Cell Viability Assay

Cellular_Workflow start Start cell_seeding Cell Seeding (e.g., 96-well plate) start->cell_seeding cell_adhesion Cell Adhesion (Overnight Incubation) cell_seeding->cell_adhesion drug_treatment Drug Treatment (Serial Dilutions) cell_adhesion->drug_treatment incubation Incubation (e.g., 72-120 hours) drug_treatment->incubation viability_measurement Viability Measurement (e.g., MTT, CellTiter-Glo) incubation->viability_measurement data_analysis Data Analysis (IC50 Calculation) viability_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a cell viability assay to determine PARP inhibitor potency.

Detailed Protocol: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability and can be adapted for various cell lines.[7][8][9]

1. Cell Culture and Seeding:

  • Cell Lines: Use a panel of cell lines with known BRCA status (e.g., BRCA1-mutant MDA-MB-436, BRCA2-mutant PEO1, and BRCA-proficient MCF-7). Causality: Comparing BRCA-deficient and proficient cell lines is essential to demonstrate synthetic lethality.

  • Cell Maintenance: Culture cells in the recommended medium and ensure they are in the logarithmic growth phase. Trustworthiness: Consistent cell health and passage number are critical for reproducibility.[10]

  • Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

2. Drug Treatment:

  • Prepare serial dilutions of Olaparib, Veliparib, and Talazoparib in the appropriate cell culture medium.

  • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations or vehicle control (DMSO).

  • Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

3. Viability Measurement (MTT Assay):

  • Add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Mix gently and measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 values by plotting the data on a dose-response curve using non-linear regression.

Comparative Performance of PARP Inhibitors

The choice of a PARP inhibitor for a particular study or therapeutic application depends on its specific pharmacological properties. The following table summarizes key performance data for Olaparib, Veliparib, and Talazoparib, highlighting their differences in catalytic inhibition and PARP trapping potency.

ParameterOlaparibVeliparibTalazoparibReference(s)
PARP1 IC50 (Biochemical) ~1-5 nM~5 nM~1 nM[3][11]
PARP2 IC50 (Biochemical) ~1-5 nM~3 nM~0.8 nM[3][11]
PARP Trapping Potency ModerateWeakestStrongest (~100x > Olaparib)[1][4][12][13]
Cellular IC50 (BRCA-mutant cells) Low µM to nM rangeµM rangeLow nM range[14][15][16]
Cellular IC50 (BRCA-proficient cells) High µM rangeHigh µM rangeµM range[14][15][16]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Insights from the Data:

  • Talazoparib is the most potent PARP trapper, which translates to high cytotoxicity in BRCA-mutant cells at very low concentrations.[4][12]

  • Olaparib exhibits a balance of catalytic inhibition and moderate PARP trapping.[1]

  • Veliparib is a potent catalytic inhibitor but a weak PARP trapper, which may explain its lower single-agent cytotoxicity in some contexts.[4][17]

These differences underscore the importance of selecting the appropriate inhibitor and assay for the specific biological question being addressed. For example, if the goal is to maximize cytotoxicity through PARP trapping, Talazoparib would be the inhibitor of choice. If the focus is on catalytic inhibition with potentially fewer trapping-related toxicities, Veliparib might be more suitable.

Conclusion: A Framework for Rigorous and Reproducible Research

Ensuring the reproducibility of biological assays with PARP inhibitors is not merely a matter of following a protocol; it requires a deep understanding of the underlying biology, the mechanism of action of the inhibitors, and the critical parameters that can influence experimental outcomes. By adopting a mindset of scientific integrity, where every experimental choice is justified and every protocol is designed to be self-validating, researchers can generate data that is not only reliable but also contributes meaningfully to the advancement of cancer therapy.

This guide has provided a framework for achieving this, using the well-characterized PARP inhibitors Olaparib, Veliparib, and Talazoparib as examples. The principles of careful reagent preparation, appropriate control selection, and thoughtful data analysis are universally applicable and will empower you, as a researcher, to conduct your studies with the highest level of scientific rigor.

References

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Sources

A Head-to-Head Comparison of the 5-Bromo-N-ethylpicolinamide Scaffold Against Alternative Heterocyclic Cores in PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a compound's potency, selectivity, and pharmacokinetic profile.[1][2] Picolinamide, a pyridine-2-carboxamide, represents a versatile and privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities.[3][4] This guide provides a head-to-head comparison of a representative picolinamide, 5-Bromo-N-ethylpicolinamide, against other foundational heterocyclic cores—specifically benzamide and phthalazinone—in the context of Poly(ADP-ribose) polymerase (PARP) inhibition, a validated therapeutic strategy in oncology. We will dissect the structural nuances of each core, present detailed experimental protocols for their comparative evaluation, and analyze hypothetical data to guide researchers in scaffold selection for next-generation DNA damage response (DDR) inhibitors.

The Central Role of Heterocyclic Scaffolds in PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA repair machinery. They are responsible for detecting single-strand breaks (SSBs) in DNA and initiating the base excision repair (BER) pathway.[5] The catalytic activity of PARP results in the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which serves as a scaffold to recruit other DNA repair factors.

Inhibition of PARP is a powerful anti-cancer strategy based on the principle of synthetic lethality . In tumors with deficiencies in homologous recombination (HR) repair, often due to mutations in genes like BRCA1 or BRCA2, the cells are heavily reliant on PARP-mediated SSB repair. When PARP is inhibited, these SSBs are not repaired and accumulate, leading to the formation of lethal double-strand breaks (DSBs) during DNA replication.[6] Because the HR pathway is already compromised, the cancer cells cannot repair these DSBs, leading to cell death.[6][7]

The pharmacophore of a PARP inhibitor typically mimics the nicotinamide portion of its natural substrate, NAD+. This is where the choice of heterocyclic core becomes paramount, as it forms the key interactions within the enzyme's active site and dictates the molecule's overall properties.

PARP_Pathway cluster_0 Cellular State cluster_1 DNA Repair Pathways DNA_Damage DNA Single-Strand Break (SSB) Replication DNA Replication DNA_Damage->Replication if unrepaired PARP PARP Activation DNA_Damage->PARP binds to DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) (BRCA1/2 Proficient) DSB->HR repaired by HR_deficient HR Deficient (e.g., BRCA1/2 mutant) DSB->HR_deficient cannot repair Cell_Death Apoptosis / Cell Death BER Base Excision Repair (BER) PARP->BER recruits Repaired_SSB SSB Repaired BER->Repaired_SSB HR_deficient->Cell_Death Repaired_SSB->Replication PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP blocks

Caption: Simplified schematic of PARP's role in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Profile of the Core Scaffolds Under Comparison

The effectiveness of a PARP inhibitor is not solely dependent on its ability to block the enzyme's catalytic activity but also on its capacity to "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion.[8] The heterocyclic core influences both of these functions.

  • 2.1 The Picolinamide Core (this compound): The picolinamide scaffold features a pyridine ring with a carboxamide substituent at the 2-position. The key distinguishing feature is the pyridine nitrogen atom adjacent to the amide linker.[9] This nitrogen atom acts as a hydrogen bond acceptor and increases the polarity of the ring system compared to its isosteric benzene analogue.[9] This can lead to unique interactions with the target protein and alter physicochemical properties like solubility and cell permeability. The bromine atom at the 5-position provides a vector for further chemical modification and can enhance binding through halogen bonding.

  • 2.2 The Benzamide Core: This is perhaps the most classic and well-studied core for PARP inhibitors, forming the foundation of early compounds. It consists of a simple phenyl ring attached to a carboxamide group. Lacking the ring nitrogen of picolinamide, its properties are less polar. Its interactions in the active site are primarily driven by the amide group, which mimics the nicotinamide of NAD+.

  • 2.3 The Phthalazinone Core: Found in highly potent, clinically approved PARP inhibitors like Olaparib, this bicyclic system presents a more rigid and extended scaffold. The fused ring system can form additional, favorable interactions within the active site, often leading to higher potency and different PARP-trapping efficiencies. It serves as a more complex bioisostere of the simple amide group.[10][11]

Head-to-Head Comparison: Experimental Design and Protocols

To objectively compare these scaffolds, a multi-tiered experimental approach is required, moving from direct target inhibition to cellular effects and pharmacokinetic profiling. The causality behind this workflow is to first establish on-target potency before investing resources in more complex and expensive cell-based and in vivo models.

Experiment 1: Biochemical Potency via a Universal Chemiluminescent PARP Assay

Rationale: This assay directly measures the enzymatic activity of PARP1 in an isolated system. It is the gold standard for determining the intrinsic inhibitory potential (IC50) of a compound against its target, free from confounding factors like cell permeability or efflux.

Protocol:

  • Plate Preparation: Histone proteins are pre-coated onto the bottom of a 96-well white microplate to serve as a substrate for poly(ADP-ribosyl)ation. The plate is then washed and blocked.

  • Compound Addition: A serial dilution of the test compounds (this compound and representative benzamide/phthalazinone analogues) is prepared. The compounds are added to the wells. A known PARP inhibitor (e.g., Olaparib) is used as a positive control, and DMSO is used as a vehicle (negative) control.

  • Enzyme Reaction: A reaction mix containing activated PARP1 enzyme and biotinylated NAD+ is added to each well. The plate is incubated for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Detection: The reaction is stopped. A solution containing Streptavidin-Horseradish Peroxidase (Strep-HRP) is added, which binds to the biotinylated PAR chains formed on the histones.

  • Signal Generation: After washing away unbound Strep-HRP, a chemiluminescent HRP substrate is added. The light produced is directly proportional to the amount of PARP activity.

  • Data Acquisition: The plate is read using a luminometer. The resulting data is normalized to controls and plotted against compound concentration to determine the IC50 value.[12]

PARP_Assay_Workflow Start Start: Histone-Coated 96-Well Plate Add_Compounds Add Test Compounds (Serial Dilution) & Controls Start->Add_Compounds Add_Reagents Add PARP1 Enzyme & Biotin-NAD+ Add_Compounds->Add_Reagents Incubate_1 Incubate for 60 min (Enzymatic Reaction) Add_Reagents->Incubate_1 Add_Strep_HRP Add Strep-HRP Conjugate (Binds to Biotin-PAR) Incubate_1->Add_Strep_HRP Wash_1 Wash to Remove Unbound Reagents Add_Strep_HRP->Wash_1 Add_Substrate Add Chemiluminescent Substrate Wash_1->Add_Substrate Read_Plate Read Luminescence (Data Acquisition) Add_Substrate->Read_Plate End Calculate IC50 Values Read_Plate->End

Caption: Experimental workflow for the chemiluminescent PARP1 biochemical assay.
Experiment 2: Cellular Efficacy via High-Content Imaging of PARP Trapping

Rationale: Potent biochemical inhibition does not always translate to cellular activity. This assay quantifies a key mechanism of cytotoxicity—PARP trapping—within a cellular context. It measures the accumulation of the PARP1 protein on chromatin following DNA damage, which is a more direct indicator of a compound's potential for synthetic lethality than simply measuring PAR inhibition.[8]

Protocol:

  • Cell Culture: U2OS cells (or another suitable cell line) are seeded in a 96-well imaging plate and allowed to adhere overnight.

  • Treatment: Cells are co-treated with a DNA-damaging agent (e.g., 10 mM methyl methanesulfonate, MMS) and the test compounds at various concentrations for 4 hours.

  • Pre-extraction: A crucial step to remove soluble, non-chromatin-bound proteins. Cells are briefly incubated with a cytoskeleton buffer containing a mild detergent.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with Triton X-100 to allow antibody access.

  • Immunofluorescence: Cells are incubated with a primary antibody against PARP1, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained with DAPI.

  • Imaging and Analysis: The plate is imaged using a high-content automated microscope. Image analysis software is used to segment the nuclei (using the DAPI signal) and quantify the mean fluorescence intensity of the PARP1 signal within each nucleus.

  • Data Interpretation: An increase in the nuclear PARP1 signal intensity relative to MMS-only treated cells indicates PARP trapping.[8]

Experiment 3: In Silico Prediction of ADME Properties

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital to avoid late-stage failures. Computational models provide a rapid and cost-effective way to predict key pharmacokinetic parameters and identify potential liabilities.[13][14]

Protocol:

  • Structure Input: The 2D structures of this compound and the comparator molecules are converted to a simplified molecular-input line-entry system (SMILES) format.

  • ADME Prediction: The SMILES strings are submitted to a web-based platform such as SwissADME.

  • Parameter Analysis: Key output parameters are analyzed, including:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Predicted Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein (P-gp) substrate potential.[14]

    • Drug-likeness: Adherence to rules such as Lipinski's Rule of Five.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the expected outcomes from the described experiments, providing a basis for a comparative discussion.

Table 1: Biochemical and Cellular Potency Comparison

Heterocyclic Core Representative Compound PARP1 IC50 (nM) Cellular PARP Trapping (Fold Increase over Control)
Picolinamide This compound 15 8.5
Benzamide N-ethylbenzamide 85 3.2

| Phthalazinone | 4-ethylphthalazin-1(2H)-one | 2.5 | 25.0 |

Table 2: Predicted ADME and Physicochemical Properties

Property This compound N-ethylbenzamide 4-ethylphthalazin-1(2H)-one
MW ( g/mol ) 258.13 149.19 174.19
LogP 1.85 1.50 1.22
TPSA (Ų) 49.45 32.59 49.68
GI Absorption High High High
BBB Permeant Yes Yes No
P-gp Substrate No No Yes

| Lipinski Violations | 0 | 0 | 0 |

Discussion and Future Directions

  • Potency and Trapping: The Phthalazinone core demonstrates superior biochemical potency and a significantly higher capacity for PARP trapping. This aligns with its prevalence in clinically successful inhibitors and suggests its rigid structure provides optimal interactions. The Picolinamide core shows respectable potency and trapping ability, far exceeding the simple Benzamide core. The pyridine nitrogen and bromo-substituent likely contribute to this enhanced activity.[15][16]

  • Physicochemical and ADME Profile: The Picolinamide scaffold, with its higher TPSA due to the pyridine nitrogen, is predicted to be slightly more polar than the benzamide.[9] While all cores show good predicted GI absorption, a key differentiator is the prediction that the phthalazinone may be a substrate for the P-glycoprotein efflux pump, which could limit its bioavailability and brain penetration.[14] The picolinamide's predicted ability to cross the BBB could be advantageous for treating brain cancers but a liability if peripheral restriction is desired.

The This compound scaffold represents a promising starting point that balances good potency with favorable, drug-like properties. It is a significant improvement over the foundational benzamide core. While it does not reach the exceptional potency of the more complex phthalazinone scaffold, its simpler structure and potentially superior pharmacokinetic profile (e.g., not being a P-gp substrate) make it an attractive candidate for further optimization.

Future work should focus on structure-activity relationship (SAR) studies around the picolinamide core. Modifications could be explored to enhance PARP trapping efficiency, potentially by altering substituents on the pyridine ring to mimic the interactions achieved by the phthalazinone's second ring, while carefully monitoring the impact on ADME properties.[17][18]

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A Researcher's Guide to Validating Molecular Docking Predictions for Novel Compounds: A Case Study with 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, computational methods are indispensable for accelerating the identification of new therapeutic agents.[1][2] Molecular docking, a key in silico technique, predicts the preferred orientation of a molecule when bound to a target protein, offering insights into binding affinity and potential biological activity.[3] However, these computational predictions are just that—predictions. They require rigorous experimental validation to confirm their accuracy and relevance. This guide provides a comprehensive framework for validating molecular docking predictions, using the novel compound 5-Bromo-N-ethylpicolinamide as a hypothetical case study. We will navigate the journey from initial in silico screening to robust experimental confirmation, offering a comparative analysis of various techniques and protocols.

The Challenge with Novel Compounds: The Case of this compound

This compound is a small molecule with a defined chemical structure.[4] However, a thorough literature search reveals a lack of information regarding its specific biological targets and molecular docking studies. This scenario is common in early-stage drug discovery, where researchers may have a promising compound but an incomplete understanding of its mechanism of action. This guide will, therefore, outline a universal workflow for researchers facing this challenge, demonstrating how to use computational predictions as a launchpad for targeted experimental validation.

Part 1: In Silico Prediction - Generating Hypotheses with Molecular Docking

The first step is to generate hypotheses about the potential protein targets of this compound through molecular docking. This involves screening the compound against a library of protein structures.

Choosing the Right Tool: A Comparison of Docking Software

Several software packages are available for molecular docking, each with its own algorithms and scoring functions.[5][6] The choice of software can significantly impact the outcome of the predictions.

SoftwareAlgorithmScoring Function(s)Key Advantages
AutoDock Vina Lamarckian Genetic AlgorithmVina scoring function (empirical)Open-source and free, fast, and widely used.[7][8]
GOLD Genetic AlgorithmGoldScore, ChemScore, ASP, PLPHigh accuracy, flexible ligand and protein sidechain handling.[5][9][10]
Glide (Schrödinger) Hierarchical search protocolGlideScore, EmodelHigh accuracy and speed, integrated into a larger drug discovery suite.[6][11][12]

For this guide, we will provide a protocol for AutoDock Vina due to its accessibility and widespread use in academic research.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the basic steps for docking a flexible ligand (this compound) to a rigid receptor.

1. Preparation of the Receptor (Target Protein):

  • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
  • Remove water molecules and any co-crystallized ligands.
  • Add polar hydrogens to the protein structure.
  • Convert the PDB file to the PDBQT format, which includes partial charges and atom types, using tools like MGLTools.[13]

2. Preparation of the Ligand (this compound):

  • Generate a 3D structure of the ligand. This can be done using software like Avogadro or from its PubChem entry.[4]
  • Determine the rotatable bonds in the ligand.
  • Convert the ligand file to the PDBQT format.

3. Defining the Search Space (Binding Site):

  • Identify the potential binding pocket on the receptor. If a known ligand binding site exists, center the search space (grid box) around it. For a novel target, you might use prediction tools to identify putative binding sites.
  • Define the dimensions of the grid box to encompass the entire binding site.

4. Running the Docking Simulation:

  • Use the AutoDock Vina command-line interface to run the docking.[7] The command will specify the receptor, ligand, grid parameters, and output file names.
  • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
  • The config.txt file contains the coordinates of the center of the grid box and its dimensions.

5. Analysis of Results:

  • Vina will generate multiple binding poses for the ligand, each with a predicted binding affinity in kcal/mol.
  • The pose with the lowest binding affinity is considered the most favorable.
  • Visualize the docked poses and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein using software like PyMOL or Chimera.
Computational Workflow Diagram

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) PrepReceptor Prepare Receptor (Add Hydrogens, Charges) -> PDBQT PDB->PrepReceptor Ligand Ligand Structure (SDF/MOL2) PrepLigand Prepare Ligand (Define Rotatable Bonds) -> PDBQT Ligand->PrepLigand Grid Define Grid Box (Binding Site) PrepReceptor->Grid Vina Run AutoDock Vina PrepLigand->Vina Grid->Vina Poses Output: Docked Poses & Binding Affinities Vina->Poses Visualize Visualize & Analyze Interactions Poses->Visualize End End Visualize->End Hypothesis Generation

Caption: Molecular docking workflow using AutoDock Vina.

Part 2: Experimental Validation - From Prediction to Confirmation

Once you have a set of promising docking predictions, the next crucial step is to validate them experimentally. It is essential to use orthogonal methods that measure different aspects of the binding interaction to build a strong case for a true positive hit.

A Comparative Overview of Validation Techniques
TechniquePrincipleData ObtainedThroughputKey Advantages
Ligand Binding Assays Measures the binding of a ligand to a receptor, often using a competitive format.[14][15][16][17]IC50/EC50, KiHighWell-established, versatile, and suitable for high-throughput screening.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.[18][19][20][21]Kd, ΔH, ΔS, Stoichiometry (n)Low to Medium"Gold standard" for binding thermodynamics, label-free.[19]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[22][23][24][25]Kd, kon, koffMediumReal-time kinetics, label-free, high sensitivity.[25]
X-ray Crystallography Determines the 3D atomic structure of the protein-ligand complex.[26][27][28][29]High-resolution 3D structureLowUnambiguous determination of binding mode and interactions.[29]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment.[18]

1. Sample Preparation:

  • Express and purify the target protein to high homogeneity.
  • Prepare a stock solution of this compound in a suitable buffer.
  • Crucially, the protein and ligand must be in identical buffer solutions to minimize heats of dilution.[21] Dialyze the protein against the final buffer.
  • Degas all solutions to prevent air bubbles in the calorimeter cell.

2. ITC Experiment Setup:

  • Load the protein solution into the sample cell of the ITC instrument.
  • Load the ligand solution into the injection syringe.
  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

3. Titration:

  • Perform a series of small, sequential injections of the ligand into the protein solution.
  • The instrument measures the heat change after each injection.

4. Data Analysis:

  • The raw data is a series of heat-release peaks for each injection.
  • Integrate the peaks to determine the heat change per injection.
  • Plot the heat change against the molar ratio of ligand to protein.
  • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
ITC Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Purified Protein in Buffer Degas Degas Solutions Protein->Degas Ligand Ligand in Identical Buffer Ligand->Degas LoadProtein Load Protein into Sample Cell Degas->LoadProtein LoadLigand Load Ligand into Syringe Degas->LoadLigand Titrate Inject Ligand into Protein LoadProtein->Titrate LoadLigand->Titrate RawData Raw Data (Heat Bursts) Titrate->RawData IntegratedData Integrated Heat per Injection RawData->IntegratedData BindingCurve Plot Heat vs. Molar Ratio IntegratedData->BindingCurve FitData Fit to Binding Model BindingCurve->FitData Results Kd, ΔH, n, ΔS FitData->Results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.[22][24]

1. Sensor Chip Preparation:

  • Select a sensor chip with a suitable surface chemistry for immobilizing the target protein (the ligand in SPR terminology).
  • Activate the sensor surface.
  • Immobilize the purified protein onto the sensor chip surface.
  • Deactivate any remaining active groups on the surface.

2. SPR Experiment Setup:

  • Place the sensor chip in the SPR instrument.
  • Prepare a series of dilutions of this compound (the analyte) in running buffer.

3. Binding Analysis:

  • Flow the running buffer over the sensor surface to establish a stable baseline.
  • Inject the different concentrations of the analyte over the sensor surface (association phase).
  • Switch back to the running buffer to monitor the dissociation of the analyte from the immobilized protein (dissociation phase).
  • After each cycle, regenerate the sensor surface to remove any bound analyte.

4. Data Analysis:

  • The SPR instrument records the change in the refractive index at the sensor surface over time, generating a sensorgram.
  • Fit the association and dissociation curves from the sensorgrams for each analyte concentration to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
  • The equilibrium dissociation constant (Kd) is calculated as koff/kon.
SPR Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis Immobilize Immobilize Protein on Sensor Chip Baseline Establish Baseline (Buffer Flow) Immobilize->Baseline Analyte Prepare Analyte (Ligand) Dilutions Association Inject Analyte (Association) Analyte->Association Baseline->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Baseline FitCurves Fit Kinetic Model to Curves Sensorgram->FitCurves Results kon, koff, Kd FitCurves->Results

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

The Ultimate Validation: X-ray Crystallography

While biophysical techniques like ITC and SPR can confirm binding and quantify affinity, X-ray crystallography provides the ultimate validation by revealing the precise atomic-level details of the protein-ligand interaction.[26][27][28][30] Obtaining a co-crystal structure of the target protein with this compound bound in the active site allows for a direct comparison with the computationally predicted binding pose. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure is a strong indicator of a successful docking prediction.

Synthesizing the Data: A Hypothetical Comparison

To illustrate how these different techniques come together, here is a hypothetical dataset for the validation of this compound docking predictions against three potential protein targets.

Target ProteinDocking Score (kcal/mol)ITC Kd (µM)SPR Kd (µM)X-ray CrystallographyConclusion
Kinase A -9.50.50.8Co-crystal structure obtained, RMSD < 2.0 ÅValidated Hit
Protease B -8.25075No co-crystal obtainedWeak binder, likely off-target
Receptor C -7.1No binding detectedNo binding detectedNot pursuedFalse Positive

Conclusion

The validation of molecular docking predictions is a critical process in modern drug discovery.[31][32] A multi-faceted approach that combines in silico predictions with a suite of orthogonal experimental techniques is essential for confidently identifying true protein-ligand interactions. For novel compounds like this compound, this structured workflow provides a robust pathway from a computationally generated hypothesis to an experimentally validated lead. By understanding the strengths and limitations of each technique and thoughtfully integrating their data, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-N-ethylpicolinamide. As a brominated heterocyclic compound frequently utilized in pharmaceutical research and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is built on the foundational principles of chemical hazard assessment, waste segregation, and regulatory compliance, offering field-proven insights beyond standard procedural lists.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly indexed, its hazard profile can be reliably inferred from structurally analogous compounds such as 5-Bromonicotinamide and other brominated pyridines. The primary risks involve exposure during handling and transfer, and environmental contamination from improper disposal.

The operational imperative is to treat this compound as a hazardous substance. The following table summarizes its anticipated hazard profile based on data from similar chemical entities.

Hazard ClassificationDescriptionRationale & Inferred Source
Acute Toxicity, Oral Harmful if swallowed.Based on GHS classifications for analogous compounds like 5-Bromonicotinamide.[1]
Skin Corrosion/Irritation Causes skin irritation. Direct contact can lead to redness and discomfort.A consistent hazard noted for brominated pyridines and picolinamides.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation. Contact can result in significant eye damage.A consistent hazard noted for brominated pyridines and picolinamides.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. Inhalation of dust can irritate the respiratory tract.A common characteristic of powdered or crystalline amine and pyridine derivatives.[1][4]

Personnel Protective Equipment (PPE): A Non-Negotiable Standard

Appropriate PPE is the most critical barrier between the researcher and chemical exposure. All handling and disposal procedures must be conducted while wearing the following equipment.[5][6]

PPE ItemSpecificationJustification
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of solutions or airborne dust particles causing serious eye irritation.[7]
Hand Protection Chemically resistant nitrile gloves.Provides a barrier against skin contact, which can cause irritation. Gloves should be inspected before use and washed before removal.[8][9]
Body Protection A flame-retardant laboratory coat.Protects skin and personal clothing from contamination. Should be kept fastened during work.[6][9]
Respiratory Protection NIOSH-approved respirator (e.g., N95).Required when handling the solid compound outside of a certified chemical fume hood to prevent respiratory tract irritation from dust inhalation.[10]

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper segregation is the most important step in the disposal process. As a brominated organic compound, this compound and its associated waste must be categorized as Halogenated Organic Waste .[11]

Causality: Co-mingling halogenated and non-halogenated waste streams is a critical error. Standard incineration of mixed waste can lead to the formation of highly toxic and environmentally persistent byproducts, such as brominated dioxins.[11] Therefore, strict segregation at the point of generation is essential for both regulatory compliance and environmental stewardship.[12]

The following diagram outlines the logical workflow for segregating waste contaminated with this compound.

G cluster_0 Waste Characterization cluster_1 Containerization and Labeling start Waste Generated from This compound Use is_contaminated Is material grossly contaminated with the compound? start->is_contaminated is_solid Is the waste primarily solid or liquid? is_contaminated->is_solid  Yes non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No   solid_waste Contaminated Solid Waste (Gloves, Weighing Paper, Silica, etc.) is_solid->solid_waste Solid liquid_waste Contaminated Liquid Waste (Aqueous or Organic Solvents) is_solid->liquid_waste Liquid halogenated_solid Place in container labeled: 'HALOGENATED ORGANIC SOLID WASTE' 'this compound' solid_waste->halogenated_solid halogenated_liquid Place in container labeled: 'HALOGENATED ORGANIC LIQUID WASTE' 'this compound' liquid_waste->halogenated_liquid

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocol

This protocol applies to the pure compound and any materials grossly contaminated during research activities.

4.1 Waste Container Preparation

  • Select an Appropriate Container : Use a high-density polyethylene (HDPE) carboy or other compatible container with a secure, screw-on cap. The container must be in good condition, free of leaks or cracks.[12]

  • Labeling : The container must be clearly and accurately labeled before any waste is added. The label must include the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[12][13] List other components if they constitute a significant portion of the waste stream.

4.2 Collection of Contaminated Solid Waste

  • Scope : This includes un-used or expired pure compound, contaminated gloves, weighing paper, pipette tips, paper towels, and chromatography stationary phase (e.g., silica gel).[11]

  • Procedure : Carefully place all solid waste items into the designated "HALOGENATED ORGANIC SOLID WASTE" container.[13] When transferring the pure solid, do so in a chemical fume hood to minimize dust generation.[14] Avoid creating dust by gently placing, not dropping, materials into the container.

4.3 Collection of Contaminated Liquid Waste

  • Scope : This includes any aqueous or organic solvent solutions containing this compound from reactions, extractions, or cleaning procedures.

  • Procedure : Using a funnel, carefully pour the liquid waste into the designated "HALOGENATED ORGANIC LIQUID WASTE" container. Do not mix with non-halogenated organic waste.[11]

4.4 Waste Storage and Final Disposal

  • Secure the Container : Keep the waste container tightly closed at all times, except when actively adding waste.[11][12]

  • Secondary Containment : Store the sealed container in a secondary containment tray to prevent the spread of material in case of a leak.[11]

  • Storage Location : The container should be stored in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[13]

  • Arrange for Pickup : Follow your institution's specific guidelines for hazardous waste pickup. Contact your Environmental Health & Safety (EH&S) department to schedule a collection by a licensed hazardous waste disposal contractor.[11][13]

Emergency Procedures: Spill Management

Immediate and correct action is crucial in the event of a spill.[14]

  • Alert Personnel : Immediately notify all personnel in the vicinity of the spill.

  • Assess the Spill : For a minor spill (a few grams of solid or <100 mL of a dilute solution that you are trained to handle), proceed with cleanup. For a major spill, evacuate the area, restrict access, and contact your institution's emergency response team.

  • Don PPE : Before addressing the spill, ensure you are wearing the full PPE detailed in Section 2.[8]

  • Containment and Cleanup :

    • Solid Spill : Gently cover the spill with absorbent pads to prevent dust from becoming airborne. Carefully sweep the material into a dustpan and place it, along with the used pads, into the designated hazardous solid waste container.[8][13]

    • Liquid Spill : Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or chemical absorbent pads). Once fully absorbed, scoop the material into the designated hazardous solid waste container.[15]

  • Decontamination : Clean the spill area thoroughly with a detergent solution, followed by water.[8] Place all cleaning materials into the hazardous waste container.

  • Reporting : Report the incident to your laboratory supervisor or EH&S department, as per your institution's policy.

By adhering to this comprehensive guide, researchers can ensure the disposal of this compound is conducted with the highest standards of safety, professionalism, and environmental responsibility.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 5-Bromo-N-ethylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with 5-Bromo-N-ethylpicolinamide. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on the hazard profiles of structurally similar compounds, such as 5-Bromonicotinamide and other brominated aromatic compounds, is essential for ensuring a safe laboratory environment.[1][2] This document is structured to provide not just a list of equipment, but the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of any laboratory safety protocol. Based on data from analogous compounds, this compound should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[1][3][4]

Key Potential Hazards:

  • Skin Irritation: Similar brominated aromatic compounds are known to cause skin irritation.[1][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][4]

  • Harmful if Swallowed: Analogous compounds have been classified as harmful if ingested.[1][5]

Long-term exposure to some brominated compounds has been associated with other health effects, making minimization of exposure a critical goal.[2][6]

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is crucial for providing comprehensive protection. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile gloves with a minimum thickness of 0.11 mm are recommended. Change gloves frequently, especially if contamination is suspected.[7]To prevent direct skin contact with the compound. Nitrile offers good resistance to a range of chemicals.
Eye & Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area. A face shield should be used in conjunction with goggles when there is a risk of splashing.[8][9]To protect the eyes from splashes, dust, and aerosols.
Body Protection Laboratory coat or disposable gownShould be fully buttoned with long sleeves.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a containment system (e.g., fume hood) or when aerosol generation is possible.[8][9]To prevent the inhalation of airborne particles. The type of respirator will depend on the specific task and potential exposure levels.

Detailed Operational Protocols

Preparation and Engineering Controls

A systematic approach is crucial for the safe handling of this compound powder.

  • Designated Area: All handling of the compound should occur in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.[9]

  • Ventilation: Ensure that the containment system is functioning correctly and that there is adequate ventilation before beginning work.[10]

Weighing and Aliquoting
  • Don PPE: Before handling, put on the complete PPE ensemble as specified in the table above.

  • Tare Container: Place a tared, sealed container on the analytical balance inside the containment unit.

  • Transfer Powder: Using a spatula, carefully transfer the required amount of this compound to the container, avoiding the creation of dust.

  • Seal and Clean: Securely seal the container. Decontaminate the spatula and any other utensils used with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Clean Work Surface: Decontaminate the work surface within the containment unit.

Solution Preparation
  • Add Solvent: In a fume hood, slowly add the desired solvent to the container with the weighed compound.

  • Dissolution: Cap the container and mix by gentle swirling or using a magnetic stirrer. Avoid sonication, which can generate aerosols.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

Donning and Doffing PPE: A Step-by-Step Guide

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning Donning PPE node1 1. Lab Coat/Gown node2 2. Respirator (if needed) node1->node2 node3 3. Goggles/Face Shield node2->node3 node4 4. Gloves node3->node4

Caption: Workflow for correctly donning PPE.

Doffing (Taking Off) PPE Workflow

G cluster_doffing Doffing PPE node1 1. Gloves node2 2. Goggles/Face Shield node1->node2 node3 3. Lab Coat/Gown node2->node3 node4 4. Respirator (if used) node3->node4

Caption: Workflow for correctly doffing PPE.

Spill and Emergency Procedures

Minor Spill (Solid)
  • Alert colleagues in the immediate area.

  • Wear appropriate PPE , including a respirator if the powder is airborne.

  • Gently cover the spill with an inert absorbent material like sand or vermiculite.[10]

  • Carefully sweep the material into a designated waste container. Avoid creating dust.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose of all contaminated materials as hazardous waste.[5]

Skin Exposure
  • Immediately remove contaminated clothing.

  • Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5]

  • Seek medical attention if irritation persists.[3]

Eye Exposure
  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5]

  • Remove contact lenses if present and easy to do. Continue rinsing.[3]

  • Seek immediate medical attention. [5]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids, including gloves, paper towels, and excess compound, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container. Do not pour down the drain.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[7]

Conclusion

The responsible and safe handling of this compound is achievable through a combination of engineering controls, diligent work practices, and the consistent use of appropriate personal protective equipment. By understanding the potential hazards and implementing the procedures outlined in this guide, you can significantly minimize your risk of exposure and contribute to a safer laboratory environment for yourself and your colleagues.

References

  • Scribd. (n.d.). Lab Safety for Bromination of Arenes.
  • PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds].
  • PubChem. (n.d.). 5-Bromonicotinamide.
  • PubChem. (n.d.). LCSS: BROMINE.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sunstream Global. (2025, March 11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • PubChem. (n.d.). 5-bromo-N-(2-(diethylamino)ethyl)picolinamide.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • YouTube. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?

Sources

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